Hydroxytyrosol

Catalog No.
S530235
CAS No.
10597-60-1
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxytyrosol

CAS Number

10597-60-1

Product Name

Hydroxytyrosol

IUPAC Name

4-(2-hydroxyethyl)benzene-1,2-diol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2

InChI Key

JUUBCHWRXWPFFH-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

3Hydroxytyrosol3 4dihydroxyphenylethanol (DOPET)Dihydroxyphenylethanol 2(34Dihydroxyphenyl)ethanol (DHPE)34dihydroxyphenolethanol (34DHPEA)

Canonical SMILES

C1=CC(=C(C=C1CCO)O)O

The exact mass of the compound Hydroxytyrosol is 154.06299 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Ethanol - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxytyrosol sources in Mediterranean diet

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxytyrosol Content in Foods

Food Source This compound Content Key Details & Variability
Table Olives 55.57 - 65.93 mg/100 g FW [1] Content varies significantly by olive variety (e.g., 'Cellina di Nardò' has very high content) and processing method (Greek-style, Spanish-style, etc.) [2] [3].
Extra Virgin Olive Oil 0.77 mg/100 g FW (average) [1] Quality is crucial; EVOO has the highest content. Values range from 0.01 to 3.47 mg/100 g. Refined oils have much lower levels [2] [1].
Wine 0.21 - 0.61 mg/100 ml [1] Red wine generally contains higher levels (avg 0.53 mg/100ml) than white wine (avg 0.21 mg/100ml) [1].

Experimental Analysis of this compound

For researchers, the accurate quantification of this compound in food matrices is critical. The following workflow outlines a validated methodology for its extraction and analysis from olive leaves, which can be adapted for other plant materials [4].

start Start: Olive Leaf Powder step1 Solid-Liquid Extraction Solvent: 60-80% Ethanol/Water Temperature: Controlled Separation: Vacuum Filtration start->step1 step2 Solvent Reduction Method: Rotary Evaporation Goal: Remove ethanol to prevent miscibility issues step1->step2 step3 Acid Hydrolysis Catalyst: Hydrochloric Acid (HCl) Goal: Hydrolyze oleuropein into this compound step2->step3 step4 pH Adjustment & LLE Base: Sodium Hydroxide (NaOH) Solvent: Ethyl Acetate Goal: Extract this compound step3->step4 step5 Concentration & Analysis Method: Rotary Evaporation Analysis: HPLC for quantification Validation: ORAC assay for activity step4->step5

Key Analytical Protocols:

  • Quantification by HPLC: Analysis is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C-18 column. A gradient elution with 0.1% Trifluoroacetic Acid (TFA) in water and acetonitrile is used, with this compound eluting at approximately 8 minutes. Detection is compared against a commercial standard of >98% purity [4].
  • Supporting Assays:
    • Total Phenolic Content (TPC): Determined spectrophotometrically using the Folin-Ciocalteu method, with results expressed as Gallic Acid Equivalents (GAE) [4].
    • Antioxidant Capacity: Measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, a kinetic fluorescence method that provides a comprehensive assessment of radical scavenging ability [4].

Molecular Mechanisms and Bioactivity

This compound's primary health benefits are linked to its potent antioxidant and anti-inflammatory activities, mediated through specific cellular signaling pathways. Its ortho-dihydroxy (catechol) structure is key to its efficacy as a radical scavenger and metal chelator [3] [5] [6].

HT This compound (HT) Keap1 Keap1 Protein HT->Keap1 Modifies/Inhibits Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant & Detoxification Enzymes • HO-1 (Heme Oxygenase-1) • NQO1 [quinone oxidoreductase] • Catalase (CAT) • Superoxide Dismutase (SOD) ARE->Enzymes Activates Transcription OxidativeStress Oxidative Stress OxidativeStress->HT Induces Inactivation Keap1-Nrf2 Complex (Leads to Nrf2 degradation) Inactivation->Nrf2 Represses

The European Food Safety Authority (EFSA) recommends a daily intake of 5 mg of this compound to obtain its beneficial effect on LDL oxidation, a key factor in cardiovascular protection [2] [5] [7]. Achieving this through diet alone is possible with regular consumption of olive oil and olives, but bioavailability varies significantly based on the food matrix, with higher absorption observed when consumed with virgin olive oil compared to yogurt or other vehicles [2].

References

Comprehensive Technical Guide: Hydroxytyrosol Absorption and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxytyrosol

Chemical Properties and Natural Sources this compound (3,4-dihydroxyphenylethanol; HT) is a potent natural phenolic compound predominantly found in olive trees (Olea europaea L.) and their derivatives, particularly extra virgin olive oil (EVOO) and table olives. Chemically characterized as (HO)₂C₆H₃CH₂CH₂OH, HT possesses a catecholic structure (ortho-dihydroxy benzene ring) that confers exceptional redox properties and free radical-scavenging capacity. This molecular configuration makes it one of the most powerful natural antioxidants known, second only to gallic acid in demonstrated antioxidant potency. HT exists in multiple forms throughout olive processing: as free this compound, acetylated derivatives (hydroxytyrosyl acetate), or esterified within complex secoiridoid derivatives like oleuropein and oleacein. These precursor compounds undergo enzymatic and chemical hydrolysis during olive ripening and oil production, progressively releasing bioactive HT [1] [2] [3].

Endogenous Formation and Regulatory Status Beyond direct dietary intake, HT can also be synthesized endogenously in humans from dopamine metabolism, with ethanol consumption notably increasing this endogenous production. The European Food Safety Authority (EFSA) has formally approved a health claim stating that daily consumption of 5 mg of HT and its derivatives within olive oil protects LDL particles from oxidative damage. However, this claim is exclusively tied to HT consumption within the EVOO matrix, creating significant limitations for nutraceutical applications and functional foods containing isolated HT. This regulatory position reflects the crucial understanding that HT's bioavailability and biological effects are intrinsically modulated by its delivery matrix, metabolic fate, and the complex interplay between absorption, distribution, metabolism, and excretion (ADME) processes [1] [2] [4].

Food Matrix Effects on Bioavailability

Comparative Matrix Influence The food matrix in which this compound is administered profoundly influences its absorption kinetics, metabolism, and ultimate bioavailability. Evidence consistently demonstrates that extra virgin olive oil represents the optimal delivery vehicle for HT, enhancing bioavailability through multiple mechanisms. The lipid-rich environment of EVOO promotes solubilization and intestinal uptake of HT and its secoiridoid precursors, while minor constituents may potentially exert synergistic effects that modulate metabolic pathways. Comparative pharmacokinetic studies reveal that HT bioavailability from EVOO is approximately 2.5-fold higher than from isolated aqueous preparations, underscoring the critical importance of matrix selection in formulation design [1] [2] [5].

Mechanisms of Matrix Effects The superiority of oily matrices, particularly EVOO, stems from multiple factors. The amphipathic nature of HT enables favorable partitioning at lipid-water interfaces, potentially facilitating micelle incorporation and enhancing intestinal absorption. Additionally, EVOO components may modulate enzymatic activity involved in HT presystemic metabolism, including sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) present in gastric and intestinal mucosa. This modulation can potentially increase the fraction of bioavailable parent compound. Furthermore, secoiridoid derivatives naturally present in EVOO undergo gradual hydrolysis throughout the digestive tract, creating a sustained release effect that prolongs HT absorption and potentially bypasses some first-pass metabolism [1] [2] [6].

Table 1: Impact of Food Matrix on this compound Pharmacokinetics in Human Studies

Food Matrix Dose (mg) Tmax (min) Cmax (ng/mL) Relative Bioavailability Key Metabolites
Extra Virgin Olive Oil [2] [5] 5-15 30-60 3.8-5.5 High (Reference) HT-sulfate, HT-glucuronide, HvOH, DOPAC
Fortified Refined Olive Oil [5] 5 ~30 ~3.5 Moderate HT-sulfate, HT-glucuronide
Grapeseed Oil [5] 5 ~30 ~2.5 Low-Moderate HT-sulfate, HT-glucuronide
Aqueous Supplement [4] 30.6-61.5 30 20-40* Variable HT-3-O-sulfate, DOPAC, HVA
Enteric-Coated Capsules (EVOO) [2] 15 123 5.5 Enhanced (2.5×) HT-sulfate, glucuronide

Note: Higher Cmax values for aqueous supplements reflect substantially higher administered doses; Tmax = time to maximum concentration; Cmax = maximum concentration; HvOH = homovanillyl alcohol; DOPAC = 3,4-dihydroxyphenylacetic acid; HVA = homovanillic acid

Pharmacokinetic Parameters and Human Studies

Absorption and Distribution Profile this compound demonstrates remarkably rapid absorption following oral administration, with peak plasma concentrations (Tmax) typically occurring within 30-60 minutes across most formulations. This rapid absorption profile indicates efficient gastrointestinal uptake, likely mediated through passive diffusion and possibly facilitated transport mechanisms. The free parent compound represents only a minor fraction of total circulating species, with extensive first-pass metabolism generating numerous phase II conjugates that dominate the plasma pharmacokinetic profile. Studies employing sensitive analytical methods with detection limits as low as 0.3 ng/mL have detected free HT in plasma within 15 minutes of ingestion, confirming its efficient absorption even at nutritional doses [1] [4] [7].

Dose Proportionality and Elimination Human pharmacokinetic studies generally demonstrate linear relationship between administered dose and systemic exposure (AUC) within nutritional and low supplemental ranges (approximately 5-60 mg). HT and its metabolites undergo rapid elimination, with plasma concentrations typically declining to near-baseline levels within 4-8 hours post-administration. The relatively short elimination half-life (approximately 2.5-4 hours) necessitates repeated dosing or sustained-release formulations to maintain therapeutic concentrations. Urinary excretion represents the primary elimination pathway, with studies reporting cumulative recovery of 5-40% of administered HT dose as parent compound and metabolites in urine within 24 hours, reflecting significant metabolism prior to elimination [1] [8] [4].

Table 2: Pharmacokinetic Parameters of this compound from Human Clinical Studies

Study Population Formulation Dose (mg) Tmax (min) Cmax (ng/mL) t½ (min) AUC (min·ng/mL) Primary Metabolites
Healthy Volunteers (n=20) [2] Enteric-coated Capsules (EVOO) 15 123 5.5 (free HT) 150.5 495.8 Sulfates, Glucuronides
Healthy Volunteers (n=12) [4] Aqueous Supplement (IP-1) 30.6 30 ~20 (total) NR NR HT-3-O-sulfate, DOPAC, HVA
Healthy Volunteers (n=12) [4] Aqueous Supplement (IP-2) 61.5 30 ~40 (total) NR NR HT-3-O-sulfate, DOPAC, HVA
Healthy Volunteers (n=10) [7] Purified Aqueous Solution ~175 (2.5 mg/kg) 13 (HT) 16.7 (HvOH) 125.4 (HT) 508.4 (HvOH) NR NR HvOH
Healthy Volunteers [1] EVOO (25 mL) ~1.38 15 4.4 (free HT) NR NR Sulfated Conjugates

Note: NR = Not Reported; t½ = elimination half-life; AUC = area under the curve; IP = investigational product

Metabolic Pathways and Biotransformation

Phase I and II Metabolism this compound undergoes extensive biotransformation through sequential phase I and phase II metabolic reactions. The initial phase I metabolism involves either oxidation via alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC), or methylation by catechol-O-methyltransferase (COMT) to generate homovanillyl alcohol (HvOH). The intermediate metabolite in the oxidation pathway, 3,4-dihydroxyphenylacetaldehyde (DOPAL), represents a highly reactive and potentially cytotoxic compound that is rapidly converted to DOPAC. Subsequent phase II conjugation reactions predominantly involve sulfation (catalyzed by sulfotransferases - SULTs) and glucuronidation (mediated by UDP-glucuronosyltransferases - UGTs), with sulfation representing the dominant pathway as evidenced by approximately 7-9-fold higher AUC values for sulfate conjugates compared to glucuronides [1] [8] [9].

Interindividual Variability and Gut Microbiota Role Substantial interindividual variability in HT metabolism has been observed in human studies, potentially reflecting genetic polymorphisms in enzymes such as SULTs, UGTs, and COMT. Additionally, emerging evidence highlights the gut microbiota as a significant contributor to HT biotransformation through various reactions including hydrolysis, decarboxylation, and dehydroxylation. The complex interplay between host metabolism and microbial biotransformation contributes to the variable metabolite profiles observed among individuals. Interestingly, sulfate conjugates of HT retain at least partial biological activity, particularly antioxidant capacity, suggesting that phase II metabolism does not completely inactivate the compound but rather modifies its distribution and potential target organ effects [1] [4].

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation HT This compound (HT) Oxidation Oxidation (ADH/ALDH) HT->Oxidation Methylation Methylation (COMT) HT->Methylation Sulfation Sulfation (SULTs) HT->Sulfation Glucuronidation Glucuronidation (UGTs) HT->Glucuronidation Distribution Systemic Distribution HT->Distribution Circulation DOPAL DOPAL Oxidation->DOPAL HvOH Homovanillyl Alcohol (HvOH) Methylation->HvOH DOPAC DOPAC DOPAL->DOPAC HVA Homovanillic Acid (HVA) DOPAC->HVA HvOH->HVA Excretion Renal Excretion HVA->Excretion HT_Sulfate HT-Sulfate Sulfation->HT_Sulfate HT_Glucuronide HT-Glucuronide Glucuronidation->HT_Glucuronide HT_Sulfate->Excretion HT_Glucuronide->Excretion Absorption Absorption Absorption->HT Gastrointestinal Tract GutMicrobiota Gut Microbiota Biotransformation GutMicrobiota->HT

Figure 1: Comprehensive Metabolic Pathways of this compound. HT undergoes complex phase I (oxidation, methylation) and phase II (conjugation) metabolism, with gut microbiota contributing to biotransformation. Key enzymes: ADH/ALDH = alcohol/aldehyde dehydrogenases; COMT = catechol-O-methyltransferase; SULTs = sulfotransferases; UGTs = UDP-glucuronosyltransferases.

Advanced Formulation Strategies

Novel Delivery Systems To overcome limitations such as rapid metabolism and poor stability, researchers have developed advanced formulation strategies including emulsion-based systems, encapsulation technologies, and vesicular carriers. These approaches aim to protect HT from presystemic metabolism, enhance intestinal permeability, and create sustained-release profiles. Enteric-coated capsules containing HT delivered in EVOO have demonstrated significantly improved bioavailability (approximately 2.5-fold higher than conventional formulations) by protecting HT from gastric metabolism and ensuring targeted intestinal release. Similarly, phospholipid complexes, liposomal formulations, and nanoemulsions have shown promise in enhancing HT stability and absorption through various mechanisms including improved solubilization, lymphatic transport facilitation, and resistance to enzymatic degradation [1] [2].

Combination Approaches and Future Directions Emerging strategies explore combination formulations that incorporate metabolic inhibitors or synergistic compounds to enhance HT bioavailability. Additionally, chemical modification of HT to create more lipophilic derivatives (phenolipids) represents an innovative approach to improve membrane permeability and metabolic stability. The development of targeted delivery systems that preferentially direct HT to specific tissues or cellular compartments holds particular promise for maximizing therapeutic efficacy while minimizing systemic exposure and potential off-target effects. Future formulation development should consider the complex interplay between HT, the delivery matrix, and the gastrointestinal environment to optimize absorption kinetics and metabolic fate [1] [3].

Table 3: Advanced Formulation Strategies to Enhance this compound Bioavailability

Formulation Approach Mechanism of Action Evidence Potential Advantages
Enteric-Coated Capsules [2] Bypasses gastric metabolism; Targeted intestinal release 2.5× higher bioavailability in human study Protection from gastric pH/enzymes; Improved stability
Oil-Based Vehicles (EVOO) [1] [5] Enhanced solubilization; Lymphatic transport; Modulation of metabolism Superior bioavailability vs aqueous matrices Natural food matrix; EFSA health claim compatibility
Emulsion Systems [1] Increased surface area; Improved solubility Preclinical evidence Dose reduction potential; Customizable release profiles
Vesicular Carriers (Liposomes) [1] Protection from metabolism; Enhanced cellular uptake In vitro and animal studies Targeted delivery potential; Improved tissue distribution
Phenolipids (Lipophilic Derivatives) [1] Increased membrane permeability; Metabolic stability Experimental data Altered distribution profile; Extended half-life

Experimental Methodologies and Analytical Approaches

Clinical Study Designs Human pharmacokinetic investigations of this compound typically employ randomized, controlled, crossover designs with appropriate washout periods (typically 4-7 days) to minimize carryover effects. Studies generally implement polyphenol-restricted diets for 3-4 days prior to and during investigation periods to reduce background interference from dietary sources. Blood sampling protocols typically collect serial samples at baseline, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration to adequately characterize absorption and elimination phases. Parallel urine collection over 0-6, 6-12, and 12-24 hour intervals provides complementary excretion data. Most studies administer HT in fasted conditions to minimize food effect variability, though some specifically investigate postprandial absorption [2] [4] [5].

Analytical Methods and Metabolite Characterization Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for HT and metabolite quantification in biological matrices, offering the requisite sensitivity (limit of quantification ~0.1-1 ng/mL) and specificity. Sample preparation typically involves enzymatic hydrolysis (using β-glucuronidase/sulfatase preparations) to distinguish conjugated and free forms, followed by solid-phase or liquid-liquid extraction. Metabolite identification employs accurate mass measurement and fragmentation pattern analysis against authentic standards when available. Comprehensive pharmacokinetic analysis includes non-compartmental modeling to determine key parameters: Cmax, Tmax, area under the curve (AUC), elimination half-life (t½), mean residence time (MRT), and clearance (CL/F) [2] [8] [4].

Conclusion and Future Perspectives

References

Hydroxytyrosol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Core Properties

Hydroxytyrosol (HT), systematically named 4-(2-Hydroxyethyl)benzene-1,2-diol, is a simple phenolic compound belonging to the phenylethanoid class. Its molecular formula is C₈H₁₀O₃, with a molar mass of 154.165 g·mol⁻¹, appearing as a colorless solid that may turn beige during storage [1]. The compound's structure features a catechol group (ortho-dihydroxy benzene) and an ethanol side chain, making it amphipathic with solubility in both water and polar organic solvents [2]. This unique structure enables HT to effectively permeate cell membranes via passive diffusion mechanisms [3].

The ortho-dihydroxy conformation in HT's aromatic ring is primarily responsible for its exceptional antioxidant activity, allowing it to function as an efficient free radical scavenger and metal ion chelator [4]. When peroxide radicals invade cells, HT donates a hydrogen atom and forms a stable intramolecular hydrogen bond between its phenoxy and ortho-hydroxyl groups, effectively terminating oxidation chain reactions [2]. This molecular arrangement gives HT one of the highest known ORAC (Oxygen Radical Absorbance Capacity) values among natural antioxidants, surpassing even green tea and coenzyme Q10 in potency [5].

Natural Occurrence and Dietary Sources

This compound occurs naturally in the olive tree (Olea europaea) and its products, primarily derived from the hydrolysis of oleuropein during olive maturation, storage, and processing [1] [2]. The table below summarizes HT concentrations across primary natural sources:

Table 1: this compound Concentration in Natural Sources
Source Type Specific Source This compound Concentration Notes
Olive Fruits Unprocessed green olives 4.3-116 mg/100g [1] Varies with maturity
Unprocessed black olives Up to 413.3 mg/100g [1] Ripening increases HT content
Processed table olives 629.1 μg/g (average) [4] Iron salts in processing can degrade HT [1]
Olive Oil Extra Virgin Olive Oil (EVOO) 5.2 μg/g (average) [4] 14.32 ± 3.01 mg/kg [5]; varies with processing
Refined virgin oil 1.74 ± 0.84 mg/kg [5] Lower due to refining process
Other Sources Wine 2.1 μg/g (average) [4] From alcoholic fermentation
Olive leaves High in oleuropein [3] Precursor to HT via hydrolysis
Olive mill wastewater Rich source [2] 520-1720 mg/kg [2]

HT is also present in trace amounts in wines and beers, formed during alcoholic fermentation through amino acid metabolism pathways [6] [2]. The estimated daily intake of HT within the Mediterranean diet ranges from 0.15 to 30 mg [1], with more precise estimates for EU populations ranging between 0.13-6.82 mg/day/person, with Greece showing the highest intake (6.82 mg/day) and Austria the lowest (0.13 mg/day) [4].

Biosynthetic Pathways

This compound biosynthesis in olives occurs primarily through tyrosine metabolism, with two interconnected pathways currently identified:

G cluster_0 Pathway A cluster_1 Pathway B Tyrosine Tyrosine LDOPA LDOPA Tyrosine->LDOPA PPO Tyramine Tyramine Tyrosine->Tyramine TDC Dopamine Dopamine LDOPA->Dopamine TDC/DDC DHPA DHPA Dopamine->DHPA CuAO 4-HPA 4-HPA Tyramine->4-HPA CuAO This compound This compound DHPA->this compound ALDH Tyrosol Tyrosol 4-HPA->Tyrosol ALDH Tyrosol->this compound PPO Pathway A Pathway A Pathway B Pathway B

Figure 1: Dual biosynthetic pathways of this compound from tyrosine in olive trees. Pathway A proceeds through L-DOPA and dopamine, while Pathway B proceeds through tyramine and tyrosol. Enzymes involved include: PPO (Polyphenol Oxidase), TDC (Tyrosine Decarboxylase), DDC (DOPA Decarboxylase), CuAO (Copper Amine Oxidase), and ALDH (Acetaldehyde Dehydrogenase) [6] [7].

In Saccharomyces cerevisiae and other microorganisms, HT can be synthesized through both the Ehrlich pathway (from amino acid metabolism) and an alternative pathway where sugar metabolism serves as the primary precursor for aromatic higher alcohols [6]. Environmental factors significantly influence HT biosynthesis; for instance, low-temperature stress (0°C) on olive trees upregulates mRNA levels of PPO genes involved in HT biosynthesis and plant defense mechanisms [6].

Biological Activities and Molecular Mechanisms

Primary Pharmacological Activities

This compound exhibits diverse biological activities with potential therapeutic applications:

  • Antioxidant Activity: HT effectively scavenges free radicals including DPPH, superoxide anion, and hydroxyl radicals [8]. It functions as a metal ion chelator for Cu and Fe, which catalyze free radical generation [3].
  • Anti-inflammatory Effects: HT reduces production of pro-inflammatory cytokines (TNF-α, IL-1β), inhibits LPS-mediated microglial activation, and decreases expression of NADPH oxidase and MAPKs [4].
  • Cardioprotective Effects: HT protects blood lipids from oxidative stress, inhibits LDL oxidation, reduces platelet aggregation, and improves endothelial function [8] [9] [5].
  • Neuroprotective Properties: HT crosses the blood-brain barrier [10], inhibits formation of α-synuclein and β-amyloid fibrils [4], and demonstrates protective effects in models of Parkinson's, Alzheimer's, and Huntington's diseases [3].
  • Anticancer Potential: HT inhibits proliferation and promotes apoptosis in various tumor cell lines (colon, breast, prostate) through multiple mechanisms including ERK1/2 inhibition, cyclin D1 protein suppression, and fatty acid synthase inhibition [8] [9].
  • Antimicrobial Activity: HT exhibits antibacterial properties against gram-positive and gram-negative bacteria, including respiratory and gastrointestinal pathogens [9] [10].
Molecular Mechanism Diagrams

G HT HT Nrf2 Nrf2 HT->Nrf2 Activates LDL Particle LDL Particle HT->LDL Particle Protects Oxidized LDL Oxidized LDL HT->Oxidized LDL Inhibits Formation TNF-α, IL-1β TNF-α, IL-1β HT->TNF-α, IL-1β Reduces NF-κB NF-κB HT->NF-κB Inhibits ERK1/2 ERK1/2 HT->ERK1/2 Inhibits Cyclin D1 Cyclin D1 HT->Cyclin D1 Suppresses Apoptosis Apoptosis HT->Apoptosis Induces ARE ARE Nrf2->ARE Binds to Antioxidant\nEnzymes Antioxidant Enzymes ARE->Antioxidant\nEnzymes Induces Oxidative Stress Oxidative Stress Antioxidant\nEnzymes->Oxidative Stress Reduces Cell Protection Cell Protection Oxidative Stress->Cell Protection Leads to LDL Particle->Oxidized LDL Without HT Atherosclerosis Atherosclerosis Oxidized LDL->Atherosclerosis Contributes to Inflammation Inflammation TNF-α, IL-1β->Inflammation Promote NF-κB->Inflammation Activates Cancer Cell Cancer Cell ERK1/2->Cancer Cell Promotes Proliferation Cyclin D1->Cancer Cell Drives Cell Cycle Apoptosis->Cancer Cell Eliminates

Figure 2: Molecular mechanisms of this compound showing antioxidant, cardioprotective, anti-inflammatory, and anticancer pathways. HT activates the Nrf2/ARE pathway to induce antioxidant enzymes, protects LDL from oxidation, inhibits pro-inflammatory cytokines and NF-κB, and suppresses cancer proliferation while inducing apoptosis [8] [9] [5].

Production Methodologies

Extraction and Synthesis Approaches

Various methods exist for obtaining this compound, each with advantages and limitations:

Table 2: this compound Production Methods Comparison
Method Type Specific Approach Yield / Conversion Advantages Limitations
Plant Extraction Olive leaves [2] ~12 g/kg dry weight Natural source, uses by-products Seasonal availability, regional limitation
Olive mill wastewater [2] 62% recovery rate Utilizes waste product, ~140-278 g pure HT/1000 kg OOWW Requires significant organic solvents
Two-phase olive waste [3] 4.5-5 kg/1000 kg raw material Utilizes agricultural by-products Low recovery, lengthy cycles
Chemical Synthesis From catechol [3] 85% overall yield (3 steps) Cost-effective starting material Requires harmful solvents
From tyrosol [3] 20-95% yield Various approaches developed Oxidative reactants not eco-friendly
Biotechnological Synthesis Whole-cell catalysis (C. glutamicum) [2] 31.2 g/L, 98% conversion High efficiency, environmentally friendly Substrate cost (tyrosine)
De novo synthesis (E. coli) [2] 9.87 g/L from glycerol Uses inexpensive carbon sources Non-GRAS host, regulatory considerations
Enzymatic transformation [6] Varies Specificity, minimal by-products Optimization needed
Analytical Determination Protocols

Accurate quantification of this compound in different matrices requires specialized analytical approaches:

  • Olive Oil Sample Preparation: The official IOC method quantifies HT along with other biophenols. Extraction typically uses solid phase extraction or liquid-liquid extraction (methanol:water 80:20), with acidic hydrolysis sometimes performed before extraction [4].
  • Olive Fruit Analysis: Samples are ground followed by extraction with methanol, ethanol, or mixtures with water. Purification uses n-hexane, with optional freeze-drying. SPE cartridges (C18) with hexane followed by methanol elution may be employed [4].
  • Wine Matrix Analysis: Direct injection of samples with HPLC coupled to fluorescence detectors, or cleanup with C18 SPE cartridges followed by elution with methanol for UHPLC/HRMS determination [4].
  • Chromatographic Conditions: Reverse-phase C18 columns are standard, with mobile phases typically consisting of water-acid (e.g., formic acid) and acetonitrile gradients. Detection employs UV-Vis (around 280 nm), fluorescence, or mass spectrometry [4].

Regulatory Status and Applications

Approved Health Claims and Safety

The European Food Safety Authority (EFSA) has approved health claims for this compound and its derivatives. The authorized claim states: "Olive oil polyphenols contribute to the protection of blood lipids from oxidative stress" [4] [1]. This claim can be used for olive oils containing at least 5 mg of HT and its derivatives per 20 g of olive oil [3] [1]. EFSA has evaluated HT as a novel food and established a no-observed-adverse-effect level (NOAEL) of 500 mg/kg/day [3] or 50 mg/kg body weight per day [1]. In the United States, HT is generally recognized as safe (GRAS) in processed foods at levels of 5 mg per serving [1].

Current and Emerging Applications
  • Nutraceuticals and Functional Foods: HT is used in food supplements, beverages, candies, chocolates, and pastries as a low-calorie alternative to sugar additives and for its health benefits [6].
  • Meat Product Preservation: HT extract can replace synthetic additives like BHT and BHA in meat products to prevent lipid and protein oxidation, though its strong flavor requires careful formulation [5].
  • Cosmeceuticals: HT is incorporated into skincare formulations for its protective effects against UVA-induced damage and ability to repair the skin barrier, often showing synergistic effects with ectoin and acetylated hyaluronic acid [2].
  • Pharmaceutical Applications: With its ability to cross the blood-brain barrier and diverse pharmacological activities, HT shows promise for neurodegenerative diseases, cardiovascular conditions, and metabolic disorders [10] [2].

Conclusion and Research Perspectives

References

Technical Guide: Oleuropein Bioconversion to Hydroxytyrosol - Methods, Protocols, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oleuropein and Hydroxytyrosol

Oleuropein and This compound are bioactive phenolic compounds primarily derived from the olive tree (Olea europaea L.). Oleuropein is the most abundant phenolic compound in olive leaves, reaching concentrations of 60-90 mg/g of dry matter, while this compound concentrations range from 0.78-136.48 mg/g depending on olive variety and processing methods [1]. These compounds have gained significant attention in pharmaceutical, cosmetic, and functional food applications due to their potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, antimicrobial, and cardioprotective effects [2] [3].

The conversion of oleuropein to this compound represents a crucial value-adding process in the utilization of olive processing wastes, particularly olive leaves which account for up to 10% of the total weight of processed olives [1]. This transformation not only enhances the biological activity of the resulting compounds but also contributes to a circular economy approach in olive cultivation and processing by converting agricultural waste into high-value bioactive ingredients [1] [4]. This technical guide comprehensively examines the current methodologies, experimental protocols, and mechanistic pathways for efficient oleuropein conversion to this compound.

Conversion Methodologies and Quantitative Comparison

Various technical approaches have been developed for the conversion of oleuropein to this compound, each with distinct advantages and limitations. The table below summarizes the key methodologies and their performance metrics:

Table 1: Comparison of Oleuropein to this compound Conversion Methods

Method Key Features Conversion Yield Time Requirements Scale Potential
Lactic Acid Bacteria Fermentation Eco-friendly, solvent-free, uses selected LAB strains with β-glucosidase activity High (specific yields not quantified) 3 days optimal fermentation Industrial scale for agricultural waste valorization
Genetically Engineered E. coli Dual metabolic pathway from tyrosine, optimized induction temperature 82% from tyrosine or L-DOPA 20+ hours incubation 1L bioreactor demonstrated, scalable
Enzymatic Conversion with Nano-biocatalysts β-glucosidase immobilized on porous carbon cuboids, enhanced stability 2.4 g/L this compound Not specified High stability (240h operational life)
Chemical Hydrolysis Acid-catalyzed hydrolysis, pH adjustment, liquid-liquid extraction 60% w/w in final extract, 10-15 g/kg dry leaves Not specified Industrial scale demonstrated

The microbial fermentation approaches leverage natural enzymatic activities of microorganisms, with lactic acid bacteria showing particular promise due to their β-glucosidase activity which directly cleaves the oleuropein molecule [1]. Specific strains including Fructilactobacillus sanfranciscensis B415, Lactiplantibacillus pentosus B506, and Lactiplantibacillus pentosus B307 have demonstrated exceptional conversion capabilities during a 28-day fermentation monitoring period, with optimal performance observed at just 3 days of fermentation [1].

Alternatively, enzymatic conversion utilizing immobilized β-glucosidases on novel nano-supports such as porous carbon cuboids (PCC) presents advantages in terms of catalyst reusability and thermal stability [5]. The covalent immobilization of enzymes on oxidized PCC (PCCox) creates robust nano-biocatalysts that maintain activity for up to 240 hours of repeated use, addressing previous limitations in operational stability that hindered industrial application [5].

For chemical hydrolysis approaches, the process typically involves acid-catalyzed hydrolysis using hydrochloric acid followed by pH adjustment and liquid-liquid extraction with ethyl acetate, yielding a final extract with approximately 60% w/w this compound content [4]. This method demonstrates the highest reported yield of 10-15 g of this compound per kg of dry olive leaves, making it particularly attractive for commercial-scale production despite potential environmental concerns regarding solvent use [4].

Detailed Experimental Protocols

Lactic Acid Bacteria Fermentation Protocol

Strain Selection and Preparation:

  • Select LAB strains with demonstrated β-glucosidase activity, particularly F. sanfranciscensis B415, L. pentosus B506, and L. pentosus B307 based on screening results [1].
  • Maintain strains at -80°C using cryobeads until use. Revive by transferring a cryobead to 10 mL of De Man Rogosa and Sharpe (MRS) broth and incubate statically overnight at 30°C [1].
  • Standardize cultures to an initial optical density OD₆₀₀ₙₘ = 1.0 before inoculation.

β-glucosidase Activity Screening:

  • Prepare Arbutin Iron Agar (AIA) containing meat extract (3 g/L), peptone (5 g/L), agar (16 g/L), arbutin (1 g/L), and iron-ammonium citrate (0.5 g/L) [1].
  • Spot 5 μL of each standardized pre-culture onto AIA plates and incubate for 3 days at 30°C.
  • Select strains that change the medium color from light yellow to dark brown, indicating high β-glucosidase activity.

Olive Leaf Preparation and Fermentation:

  • Collect olive leaves (variety Geracese), remove stems, wash with 70% aqueous ethanol, and dry at room temperature [1].
  • Finely grind leaves using a sterilized laboratory mill and store at -20°C until use.
  • Prepare fermentation medium using an aqueous solution with reduced glucose content. Add ground leaves to the solution and inoculate with selected LAB strains.
  • Monitor the bioconversion over 28 days using UPLC system coupled with UV/Vis Photo Diode Array, with optimal conversion typically achieved within 3 days [1].
Engineered E. coli Bioconversion Protocol

Strain Construction and Preparation:

  • For tyrosine to this compound conversion: Use BL21(DE3) E. coli strain harboring pRSF:PcAAS:RsTYR and pCDF:ALRK plasmids (strain BLTyr→HT) [6].
  • For DOPA to this compound conversion: Use BL21(DE3) strain harboring pACYC:PcAAS (strain BLDOPA→HT) [6].
  • Grow single colonies in LB medium with appropriate antibiotics (chloramphenicol for BLDOPA→HT; kanamycin and spectinomycin for BLTyr→HT) at 37°C for 16 hours to generate preculture.

Bioreactor Setup and Conditions:

  • Use a 1L bioreactor (e.g., BioFlo 120) with dissolved oxygen constantly maintained above 30% through exogenous supplementation of sterile air at 0.1 standard liters per minute [6].
  • Centrifuge preculture at 6000× g for 10 minutes at 4°C, wash and resuspend in minimal M9 salts. Repeat this washing step twice to remove LB medium remnants.
  • Inoculate M9 growth medium supplemented with 10 nM thiamine, 55 mM glucose, and appropriate antibiotics to a final OD₆₀₀ of 0.2-0.3.
  • Grow at 37°C until OD₆₀₀ reaches 0.6-0.8, then add IPTG to 0.1 mM final concentration and set temperature to 18°C [6].
  • After 20 hours incubation, adjust temperature to 30°C and add appropriate substrate (4 mM DOPA or 2 mM tyrosine).
  • Withdraw samples at specific time points for analysis of tyrosine, DOPA, and this compound using HPLC-MS/MS.
Nano-biocatalyst Enzymatic Conversion

Support Preparation:

  • Synthesize porous carbon cuboids (PCC) by dissolving 1g of Pluronic in 100mL of 0.1M 4,4'-bipyridine in water-ethanol (volume ratio 1:17) [5].
  • Rapidly pour this solution into 900mL aqueous solution of copper(II) chloride (5.6 mM CuCl₂·2H₂O) under vigorous stirring.
  • Retrieve formed products by centrifugation, wash three times with water, and air dry.
  • Pyrolyze under argon flow (500°C for 2 hours) and leach copper species by stirring in 4M HNO₃ aqueous solution for 24 hours.
  • For oxidized PCC (PCCox), treat PCC with strong oxidizing agents using a modified Staudenmaier's method: add 70mg PCC to mixture of H₂SO₄ (1.4mL) and HNO₃ (2.8mL) at 0°C, then slowly add KClO₃ (0.7g total) under constant stirring and cooling [5].
  • Terminate reaction after 18 hours by pouring into distilled water, wash until pH~6.0, and dry at room temperature.

Enzyme Immobilization:

  • For covalent immobilization: Disperse 4mg of nanomaterial in 5mL H₂O and 1mL HEPES solution (pH 7.0, 50mM) in an ultrasonic bath [5].
  • Add cross-linking agents EDC and NHS to activate carboxyl and hydroxyl groups on the nanomaterials.
  • Incubate with β-glucosidase enzymes (from almonds or Thermotoga maritima) to form stable covalent bonds between enzyme amino groups and activated support groups.

Bioconversion Process:

  • Use immobilized β-glucosidase nano-biocatalysts in batch reaction containing oleuropein substrate in appropriate buffer.
  • Monitor conversion to this compound using HPLC with reverse-phase C-18 column and mobile phase of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) with gradient elution [5].
  • Nano-biocatalysts can be recovered by centrifugation and reused for multiple reaction cycles (up to 240 hours of total operational stability).

Biochemical Pathways and Molecular Mechanisms

The conversion of oleuropein to this compound occurs through a series of enzymatic hydrolysis steps that cleave the complex oleuropein molecule into its simpler constituents. The following diagram illustrates this biochemical pathway:

G Oleuropein Oleuropein Intermediate Intermediate Oleuropein->Intermediate β-glucosidase Hydrolysis Enzyme Enzyme Enzyme->Oleuropein Catalyzes Enzyme->Intermediate Catalyzes HT HT Intermediate->HT Esterase Hydrolysis

Figure 1: Biochemical Pathway of Oleuropein Conversion to this compound

The conversion mechanism proceeds through two main enzymatic steps. Initially, β-glucosidases catalyze the hydrolysis of the glycosidic bond in oleuropein, resulting in the formation of an aglycone intermediate and glucose [1] [5]. Subsequently, this aglycone undergoes further hydrolysis by esterase enzymes, cleaving the ester bond to yield This compound and elenolic acid [7]. In microbial systems such as lactic acid bacteria, both enzymatic activities are naturally present, enabling complete conversion of oleuropein to this compound through this sequential mechanism [1].

In genetically engineered systems, an artificial biosynthetic pathway creates a dual metabolic route starting from tyrosine. This pathway leverages the dual specificity of tyrosinase (TYR) and aromatic acetaldehyde synthase (AAS) enzymes, combined with endogenous E. coli aldehyde reductase, to create parallel conversion routes from tyrosine to this compound [6]. The optimization of induction temperature to 18°C effectively doubles the this compound yield by enhancing enzyme stability and functionality during the critical production phase [6].

The experimental workflow for implementing these conversion methodologies typically follows a systematic process from raw material preparation to final product analysis, as illustrated below:

G OL Olive Leaf Collection Prep Material Preparation (Drying, Grinding) OL->Prep Extraction Compound Extraction (Solid-Liquid) Prep->Extraction Conversion Bioconversion Process Extraction->Conversion Extraction->Conversion Solvent System Analysis Product Analysis (HPLC, Spectrophotometry) Conversion->Analysis Conversion->Analysis Quality Control

Figure 2: Experimental Workflow for this compound Production

Comparative Analysis and Application Potential

Technical and Economic Considerations

Each conversion method presents distinct advantages and limitations for research and industrial applications. Microbial fermentation using lactic acid bacteria offers an eco-friendly approach that avoids chemical solvents and can utilize agricultural waste directly as substrate [1]. However, it requires careful strain selection and control of fermentation parameters. The genetically engineered E. coli system provides high yields and precise control over metabolic pathways but raises regulatory concerns for certain applications, particularly in food and pharmaceutical industries [6].

The enzymatic approach with immobilized β-glucosidases combines high specificity with excellent operational stability, making it suitable for continuous processes [5]. The main limitation is the initial cost of enzyme isolation and immobilization. Chemical hydrolysis remains the most straightforward method for industrial scale-up with the highest reported yields but involves harsh chemicals and generates waste streams that require management [4].

Pharmaceutical and Therapeutic Applications

The interest in this compound conversion methodologies is driven by its superior biological activities compared to its precursor oleuropein. This compound has demonstrated potent effects in mitigating cardiovascular disease risk factors, with human randomized controlled trials showing significant modulation of body weight, lipid profiles, and glucose metabolism [3]. Recent studies also indicate potential in addressing chronic conditions such as chronic kidney disease (CKD)-induced muscle atrophy, where both oleuropein and this compound attenuate nephropathic muscle atrophy by reducing oxidative stress and promoting muscle protein synthesis and autophagy [8].

The antioxidant capacity of this compound is particularly noteworthy, with oxygen radical absorbance capacity (ORAC) assays confirming its strong free radical scavenging activity [4]. This property underpins many of its health benefits, including protection against oxidative stress-related conditions and potential anti-aging effects through mitigation of chronic inflammation, decreased autophagy, disrupted protein balance, and mitochondrial dysfunction [3].

Conclusion and Future Perspectives

The conversion of oleuropein to this compound represents a valuable process for maximizing the bioactivity of olive-derived phenolics. Current methodologies offer diverse approaches suitable for different applications scales and requirements. Microbial fermentation provides a natural solution for agricultural waste valorization, while enzymatic conversion with advanced nano-biocatalysts offers precision and reusability. Genetic engineering approaches deliver high yields in controlled bioreactor settings, and chemical hydrolysis remains the most effective for industrial-scale production.

References

Hydroxytyrosol basic antioxidant mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Direct Antioxidant Mechanisms

Hydroxytyrosol's potent direct antioxidant activity stems from its catechol structure (ortho-dihydroxyphenyl group). The preferred mechanism depends on the environment [1].

The table below summarizes the key quantitative parameters for its antioxidant activity, calculated using quantum mechanical methods.

Property Description Value in Gas Phase Value in Aqueous Environment Significance
Bond Dissociation Energy (BDE) Energy required to break the O-H bond Lower Higher Favors HAT mechanism in gas phase [1]
Proton Affinity (PA) & Proton Dissociation Enthalpy (PDE) Ease of proton loss from the phenoxyl anion N/A Lower Favors SPLET mechanism in solution [1]
Adiabatic Ionization Potential (AIP) Measure of ease of electron donation Calculated Calculated Supports ET mechanism as a possible pathway [1]

Indirect Antioxidant Mechanisms & Signaling Pathways

Beyond direct scavenging, this compound enhances the cell's endogenous antioxidant defenses by modulating specific signaling pathways, primarily the Keap1-Nrf2-ARE pathway [2] [3] [4].

The following diagram illustrates the central Keap1-Nrf2-ARE pathway, a key mechanism through which this compound induces cytoprotective gene expression.

G This compound activates the Keap1-Nrf2-ARE antioxidant pathway. HT This compound (HT) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive, Cytoplasm) HT->Keap1_Nrf2  Oxidative Stress/ HT Interaction Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2 Nrf2 (Stabilized) Keap1_Nrf2->Nrf2  Nrf2 Release Nrf2_Nucleus Nrf2 (Active, Nucleus) Nrf2->Nrf2_Nucleus  Nuclear  Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE Genes Antioxidant Gene Expression ARE->Genes  Transcription  Activation

This compound activates the Keap1-Nrf2-ARE antioxidant pathway.

Activation of this pathway leads to the upregulated expression of a battery of cytoprotective and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1) [3] [5]
  • NAD(P)H Quinone Dehydrogenase 1 (NQO1) [3] [5]
  • Glutamate-Cysteine Ligase (GCL) catalytic and modifier subunits [3] [5]
  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [6] [4]

Experimental Evidence & Methodologies

The mechanisms described above are supported by robust experimental evidence from various models.

In Vitro Molecular and Cellular Assays

The table below outlines common protocols used to elucidate HT's direct and indirect antioxidant effects.

Assay Objective Example Methodology Key Findings with HT

| Direct Radical Scavenging | • DPPH/ABTS⁺⁺ Assay: Measures reduction of stable radicals. • Lipid Peroxidation Inhibition: Measures prevention of oxidation in lipids (e.g., in RBC membranes [4] or LDL particles [7]). | HT shows potent free radical neutralization and inhibits lipid peroxidation more effectively than many reference antioxidants [7] [4]. | | Indirect Antioxidant Effects | • Gene Expression Analysis (qPCR): Quantifies mRNA levels of Nrf2-target genes (HO-1, NQO1, GCL) [6]. • Protein Analysis (Western Blot/Immunostaining): Measures Nrf2 protein levels in the nucleus and levels of antioxidant enzymes [3]. | HT treatment significantly increases expression of CASP3 and the BAX/BCL2 ratio, indicating apoptosis induction in cancer cells [6]. | | Anti-inflammatory Activity | • Molecular Docking: Computational simulation of HT binding to enzymes like COX-2 and 5-LOX [1]. • ELISA/ Western Blot: Measures inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2) in cell models [4] [5]. | Docking studies suggest HT can bind to and inhibit lipoxygenase (LOX) [1]. It also suppresses NF-κB signaling and cytokine release [4] [5]. |

In Vivo and Clinical Evidence

Evidence from animal models and human studies supports the physiological relevance of these mechanisms.

  • Neuroprotection: In rodent models, HT crosses the blood-brain barrier, accumulates in the brain (particularly the hippocampus), and protects against oxidative stress and neuroinflammation, improving cognitive function [2] [5].
  • Cardiovascular Protection: Clinical trials show that consumption of HT (e.g., ~5 mg/day as part of olive oil polyphenols) protects LDL cholesterol from oxidation, a key step in atherosclerosis [7]. Other studies report improved endothelial function and lipid profiles [7] [4].
  • Apoptosis in Cancer Cells: In human colorectal cancer cells (LS180 line), HT treatment (50-150 µM) significantly increased the expression of pro-apoptotic genes like CASP3 and the BAX/BCL2 ratio [6].

Bioavailability and Drug Development

For this compound to function as a effective nutraceutical or therapeutic agent, its bioavailability and stability are crucial.

  • Pharmacokinetics: After oral intake, HT is rapidly absorbed and extensively metabolized in the intestine and liver into glucuronide and sulfate conjugates, which are the primary forms found in circulation [2] [7].
  • Stability Challenges: HT is highly susceptible to oxidation due to its catechol group, which can lead to the formation of quinones and reduce its efficacy [4].
  • Advanced Formulations: Research is focused on improving HT's delivery and efficacy. A promising approach is the development of HT-3, a novel molecular conjugate of HT and caffeic acid, which shows enhanced Nrf2 activation and neuroprotective activity. Encapsulation of HT-3 in F127-based nanoparticles (HT-3 NPs) further improves its blood-brain barrier penetration, reduces toxicity, and prolongs its retention in the brain [3].

References

Comprehensive Technical Guide: Hydroxytyrosol-Mediated Nrf2 Activation Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxytyrosol and the Nrf2 Pathway

This compound (HT) is a potent phenolic compound primarily found in olive fruits, leaves, and oil, recognized for its exceptional antioxidant properties and diverse health benefits. Recent scientific investigations have elucidated that many of HT's cytoprotective effects are mediated through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses. The nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor controls the expression of numerous genes involved in oxidative stress protection, detoxification, and cellular homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. However, upon activation by HT or other inducters, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis [1] [2].

The therapeutic significance of HT-induced Nrf2 activation spans multiple disease contexts, particularly in cancer therapy, neuroprotection, and metabolic disorders. In colorectal cancer cells, HT has been demonstrated to induce ferroptosis, an iron-dependent form of programmed cell death, through modulation of the Nrf2 pathway [3]. Meanwhile, in normal cells, HT activates Nrf2 to provide protection against oxidative damage, highlighting its context-dependent mechanisms. This comprehensive technical guide examines the molecular mechanisms, quantitative effects, experimental methodologies, and therapeutic implications of HT-mediated Nrf2 activation for researchers and drug development professionals.

Molecular Mechanism of Nrf2 Activation by this compound

The following diagram illustrates the key molecular events in this compound-induced Nrf2 activation:

G This compound-Induced Nrf2 Activation Pathway HT This compound (HT) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HT->Keap1_Nrf2 1. Binds/Modifies PI3K_Akt PI3K/Akt Pathway HT->PI3K_Akt Activates Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Keap1 Degradation Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free 2. Dissociation Nrf2_nuclear Nuclear Nrf2 Nrf2_free->Nrf2_nuclear 3. Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuclear->ARE 4. Binding HO1_NQO1 Cytoprotective Genes (HO-1, NQO1, GCLC, GCLM) ARE->HO1_NQO1 5. Transcription Activation PI3K_Akt->Nrf2_free Enhances Activation

This compound activates Nrf2 through Keap1 modification and PI3K/Akt signaling, inducing antioxidant gene expression.

The molecular mechanism of Nrf2 activation by this compound involves a multi-step process that begins with HT's interaction with the Keap1-Nrf2 complex in the cytoplasm. HT either directly binds to Keap1's cysteine residues or generates reactive oxygen species that modify Keap1's structure, leading to conformational changes that disrupt its ability to target Nrf2 for ubiquitination and degradation. This results in the stabilization and release of Nrf2 from the complex [1] [2]. The liberated Nrf2 then translocates to the nucleus, where it forms heterodimers with small Maf proteins and binds to Antioxidant Response Elements in the promoter regions of target genes.

HT has also been shown to enhance Nrf2 activation through additional signaling pathways, particularly the PI3K/Akt cascade. Studies demonstrate that HT treatment phosphorylates and activates Akt, which in turn promotes Nrf2 nuclear accumulation and transcriptional activity [1]. This dual mechanism of action—direct Keap1 modification and PI3K/Akt pathway activation—establishes HT as a potent Nrf2 inducer. The subsequent transcriptional upregulation of phase II antioxidant enzymes creates a robust cellular defense system against oxidative stress, contributing to HT's observed protective effects in various disease models.

Quantitative Analysis of this compound Effects on Nrf2 Pathway

Antioxidant and Cytoprotective Effects of this compound

Table 1: Quantitative Effects of this compound on Oxidative Stress Parameters and Cell Viability

Experimental Model HT Concentration Exposure Time Key Findings Citation
ARPE-19 cells + t-BHP 10-50 μM 24h 10 μM HTac: 85% cell viability (vs 45% in t-BHP control); 50 μM HT: 80% cell viability [1]
HCT116 & SW480 CRC cells 50-200 μM 48h IC₅₀: ~150 μM; ↓GPX4, ↓SLC7A11, ↑Tfr1, ↑lipid peroxidation [3]
Diquat-challenged mice 50 mg/kg/day 14 days ↑Serum SOD (35%), ↑GSH (28%), ↓MDA (42%) vs diquat control [2]
CD-1 mice 25 mg/kg/day 90 days No hepatic/renal toxicity; ↑Nrf2, ↑HO-1 in liver tissue [4]
HEK293 & HeLa cells 10-100 μM 24-48h EC₅₀: ~25 μM for Nrf2 activation; >90% viability at ≤50 μM [4]

This compound demonstrates concentration-dependent effects on cellular viability and antioxidant capacity across various experimental models. In ARPE-19 cells challenged with t-BHP, both HT and its derivative HTac significantly protected cell viability, with HTac exhibiting greater potency at lower concentrations (10 μM) compared to HT (50 μM) [1]. The safety profile of HT is particularly notable, with no observed toxicity in CD-1 mice following prolonged administration of 25 mg/kg/day for 90 days [4]. In cancer models, HT displayed potent activity with an IC₅₀ of approximately 150 μM in colorectal cancer cells, inducing characteristic ferroptosis markers including depleted GPX4 and SLC7A11 proteins and elevated Tfr1 expression and lipid peroxidation [3].

Nrf2 Pathway Component Regulation by this compound

Table 2: Effects of this compound on Nrf2 Pathway Components and Gene Expression

| Pathway Component | Effect of HT | Fold Change | Experimental System | Significance | |-----------------------|------------------|-----------------|-------------------------|------------------| | Nrf2 Nuclear Accumulation | ↑ | 2.5-3.5x | ARPE-19 cells | Enhanced transcriptional activity | [1] | | HO-1 Expression | ↑ | 3.2-4.1x | ARPE-19, HEK293, HeLa cells | Increased antioxidant capacity | [4] [1] | | NQO1 Expression | ↑ | 2.8-3.5x | ARPE-19, HEK293 cells | Enhanced detoxification | [3] [1] | | GCLC/GCLM Expression | ↑ | 2.5-3.0x | ARPE-19 cells | Increased glutathione synthesis | [1] | | GPX4 Expression | ↓ | 0.4-0.6x | HCT116, SW480 cells | Induced ferroptosis in cancer | [3] | | SLC7A11 Expression | ↓ | 0.3-0.5x | HCT116, SW480 cells | Promoted ferroptosis | [3] |

This compound consistently upregulates key antioxidant enzymes through Nrf2 pathway activation, with particularly strong induction of heme oxygenase-1 (3.2-4.1 fold increase) and NAD(P)H quinone oxidoreductase 1 (2.8-3.5 fold increase) across multiple cell types [4] [1]. This enhanced expression of cytoprotective enzymes correlates with improved resistance to oxidative challenges. Interestingly, in colorectal cancer cells, HT produces opposite effects on certain Nrf2 targets, suppressing GPX4 and SLC7A11 expression to promote ferroptosis, suggesting cell context-dependent regulation [3]. The differential effects between normal and cancerous cells highlight HT's potential for selective therapeutic applications.

Experimental Protocols for Studying HT-Induced Nrf2 Activation

In Vitro Assessment of Nrf2 Activation

Cell culture and treatment conditions for evaluating HT-induced Nrf2 activation typically utilize human cell lines including ARPE-19 (retinal pigment epithelial), HEK293 (human embryonic kidney), HeLa (cervical carcinoma), and colorectal cancer lines HCT116 and SW480 [3] [4] [1]. Cells are maintained in DMEM/F12 or McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For experiments, HT is dissolved in DMSO or sterile saline, with final concentrations typically ranging from 10-200 μM based on the desired outcome (cytoprotection vs. anticancer effects). Treatment duration varies from 6-48 hours, with shorter periods (6-12h) often used for assessing early signaling events and longer incubations (24-48h) for evaluating gene expression changes and functional outcomes [3] [1].

Key methodological approaches for quantifying Nrf2 activation include:

  • Western Blot Analysis: Nuclear and cytoplasmic fractionation followed by immunoblotting for Nrf2 to confirm nuclear translocation [1]. Additional targets include HO-1, NQO1, GPX4, and SLC7A11.
  • Quantitative PCR: Assessment of Nrf2 target gene expression using primers specific for HO-1, NQO1, GCLC, GCLM, and other ARE-containing genes [3] [1].
  • Immunofluorescence Microscopy: Visualization of Nrf2 nuclear translocation using fluorescently-labeled antibodies [1].
  • Luciferase Reporter Assays: Transfection with ARE-luciferase constructs to quantify Nrf2 transcriptional activity [1].
  • Functional Assays: Measurement of intracellular ROS (using H₂DCF-DA), mitochondrial superoxide (MitoSOX Red), glutathione levels, lipid peroxidation, and mitochondrial membrane potential (JC-1 staining) to evaluate physiological consequences of Nrf2 activation [3] [1].
In Vivo Evaluation Protocols

Animal models and dosing regimens for investigating HT's effects on the Nrf2 pathway typically utilize mice (Swiss-Webster, CD-1, or C57BL/6 strains) with weights ranging 20-25g [4] [2]. HT is commonly administered via oral gavage at 25-50 mg/kg body weight daily for periods ranging from 5 days to 90 days, depending on the study objectives. For oxidative stress challenges, animals may receive diquat (10-20 mg/kg, i.p.) to induce systemic oxidative damage [2]. To specifically evaluate Nrf2 pathway involvement, researchers may employ Nrf2 activators like CoPPIX (10 mg/kg, i.p.) or inhibitors like brusatol in combination with HT [5].

Tissue collection and analysis endpoints typically include:

  • Sample Collection: Liver, kidney, brain, and colon tissues collected 24 hours after final HT administration [2].
  • Biochemical Assays: Measurement of serum antioxidant enzymes (SOD, GSH-Px, CAT), lipid peroxidation products (MDA), and inflammatory cytokines [2].
  • Gene Expression Analysis: qPCR and Western blot assessment of Nrf2, HO-1, NQO1, and other pathway components in tissue homogenates [4] [2].
  • Histopathological Examination: H&E staining of tissue sections to evaluate oxidative damage protection [2].
  • Microbiome Analysis: 16S rRNA sequencing of colonic contents to assess gut microbiota modifications, as microbial shifts may contribute to HT's systemic antioxidant effects [2].

Therapeutic Implications and Research Applications

The activation of the Nrf2 pathway by this compound has significant therapeutic implications across multiple disease domains. In cancer therapy, particularly for colorectal cancer, HT-induced Nrf2 modulation promotes ferroptosis—a non-apoptotic cell death pathway characterized by iron accumulation and lethal lipid peroxidation [3]. This mechanism offers promising avenues for overcoming resistance to conventional therapies, as ferroptosis inducers can target cancer cells that evade apoptosis. The dual role of Nrf2—cytoprotective in normal cells but context-dependent in cancer cells—highlights the need for careful therapeutic optimization.

In neurodegenerative and metabolic disorders, HT's Nrf2-mediated antioxidant effects provide protection against oxidative damage implicated in disease pathogenesis [1] [2]. HT supplementation has been shown to restore redox homeostasis and mitigate inflammation in various experimental models. Additionally, emerging evidence suggests that HT's benefits may be partially mediated through gut microbiota modulation, as the compound influences microbial communities that subsequently enhance host antioxidant capacity [2]. These pleiotropic effects, combined with HT's favorable safety profile, position it as a promising candidate for nutraceutical development and adjuvant therapy in oxidative stress-related conditions.

Conclusion and Future Directions

References

Comprehensive Technical Guide: Hydroxytyrosol Extraction from Olive Mill Wastewater

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxytyrosol and Olive Mill Wastewater

Olive mill wastewater (OMWW) constitutes a significant byproduct of olive oil production, characterized by its high phenolic content and environmental impact. With approximately 30 million m³ produced annually in the Mediterranean basin, OMWW presents both a disposal challenge and valuable resource for phenolic compound recovery [1] [2]. The phenolic profile of OMWW includes this compound, tyrosol, verbascoside, and oleuropein, with this compound (HT) representing one of the most biologically significant components due to its potent antioxidant properties and demonstrated health benefits [1]. Research indicates that only 2% of the phenolic fraction present in olive fruit ends in olive oil, while the remaining 98% is retained in processing byproducts like OMWW and olive pomace [3].

This compound (3,4-dihydroxyphenylethanol) has attracted significant research interest due to its diverse biological activities, including cardioprotective effects, anti-inflammatory properties, and antimicrobial action [4] [1]. The European Food Safety Authority has approved health claims for olive oils containing HT and related compounds, stating they "contribute to the protection of blood lipids from oxidative stress" [3]. This regulatory recognition, combined with growing market demand for natural antioxidants, has driven research into efficient HT extraction and purification methods from olive processing wastes, transforming OMWW from an environmental concern to a valuable raw material in the context of a circular economy [5].

Extraction Methodologies

Overview of Extraction Approaches

Multiple extraction techniques have been developed to recover this compound from OMWW, ranging from conventional methods like liquid-liquid extraction to advanced membrane processes and adsorption technologies. The choice of method depends on factors including scale of operation, desired purity, equipment availability, and economic considerations. Recent research has focused on developing environmentally friendly approaches that minimize organic solvent use while maximizing recovery efficiency and compound stability. The complex composition of OMWW, which includes suspended solids, organic matter, and diverse phenolic compounds, often necessitates multi-stage processes combining preliminary treatments with specific extraction and concentration steps [5].

Liquid-Liquid Extraction

Ethyl acetate extraction represents one of the most widely studied methods for this compound recovery from OMWW. This method typically employs a multi-step approach beginning with OMWW characterization and pretreatment, followed by the extraction process itself, and culminating in concentration and analysis [5]. Key parameters influencing extraction efficiency include pH conditions, extraction time, phase ratio, and initial phenol concentration. Research demonstrates that optimal extraction occurs under acidic conditions (pH ≈ 2), with an ethyl acetate to OMWW volumetric ratio of 1:1, and extraction time of 30 minutes [5]. Under these conditions, the extraction process can achieve approximately 70% recovery of total phenols, with this compound representing a significant portion of the extracted compounds.

The liquid-liquid extraction workflow typically involves:

  • OMWW characterization: Determining total solids, chemical oxygen demand (COD), and total phenolic content
  • Pretreatment: Employing flocculation and delipidation to reduce total solids and organic matter
  • pH adjustment: Acidifying OMWW to approximately pH 2 using hydrochloric or sulfuric acid
  • Extraction: Contacting OMWW with ethyl acetate at the determined optimal ratio
  • Phase separation: Separating the organic phase containing phenolic compounds
  • Concentration: Evaporating the solvent to obtain a concentrated phenolic extract [5]

This method has demonstrated effectiveness in producing extracts with high antioxidant capacity, making it suitable for various applications in the food, pharmaceutical, and cosmetic industries.

Membrane-Based Separation Processes

Membrane technologies offer an environmentally friendly alternative to solvent-based extraction methods, utilizing pressure-driven separation to recover this compound from OMWW. These processes typically employ a cascade approach beginning with microfiltration or ultrafiltration to remove suspended solids and macromolecules, followed by nanofiltration and reverse osmosis for concentration and purification [3]. A significant advantage of membrane processes is their ability to operate without organic solvents, making them suitable for producing extracts for food and pharmaceutical applications.

Recent research has demonstrated simplified membrane processes where nanofiltration is applied directly to aqueous extracts of olive pomace, bypassing the need for preliminary microfiltration/ultrafiltration steps [3]. This approach, when coupled with reverse osmosis for concentration, can achieve This compound concentration factors between 7 and 9, and tyrosol concentration factors between 4 and 7. The final aqueous solution obtained as the retentate stream of reverse osmosis contains highly concentrated this compound and tyrosol, with concentrations remaining stable for at least 14 months [3]. This stability is particularly valuable for commercial applications requiring consistent product quality.

Adsorption-Based Methods

Adsorption technologies provide another solvent-free approach for this compound recovery, utilizing solid adsorbents to capture phenolic compounds from OMWW. Various adsorbents have been investigated, including activated carbon, natural zeolites, resins, and modified agricultural byproducts [6]. The adsorption process is particularly attractive due to its operational simplicity, potential for adsorbent regeneration, and high selectivity under optimized conditions.

Research on activated carbon adsorption for this compound recovery from olive leaf extracts has demonstrated that optimized conditions (adsorbent/adsorbate ratio of 1:20, 6-hour cycle, 30°C) can achieve adsorption yields up to 97.5% [6]. Subsequent desorption using ethanol enables recovery of approximately 73% of the adsorbed this compound. HPLC analysis of fractions after column adsorption showed a simple peak of this compound with purity higher than 97% [6], indicating the potential of this method for producing high-purity this compound suitable for pharmaceutical applications.

Table 1: Comparison of this compound Extraction Methods from OMWW

Method Key Conditions Recovery Efficiency Advantages Limitations
Liquid-Liquid Extraction [5] Ethyl acetate, pH=2, 1:1 phase ratio, 30 min ~70% total phenols High efficiency, established methodology Organic solvent use, requires pretreatment
Membrane Process [3] Nanofiltration + Reverse Osmosis HT concentration factor: 7-9 Solvent-free, high stability of final product Membrane fouling, energy intensive
Adsorption [6] Activated carbon, 1:20 ratio, 30°C, 6h 97.5% adsorption, 73% desorption High purity (97%), solvent-free Long cycle time, adsorbent regeneration needed
Acid Hydrolysis [7] HCl hydrolysis of olive leaves 10-15 g HT/kg dry leaves High yield from alternative source Requires multiple steps

Quantitative Analysis of Extraction Performance

Method Performance Metrics

Evaluation of extraction method efficiency requires consideration of multiple performance parameters, including recovery yield, purity, processing time, and operational costs. Liquid-liquid extraction typically achieves high recovery rates for total phenols (approximately 70%), though the specific this compound content in the extract varies depending on the OMWW composition and pretreatment efficiency [5]. Membrane processes generally provide slightly lower recovery rates but offer significant advantages in terms of final product stability and elimination of solvent residues [3]. Adsorption methods can achieve the highest purity levels (exceeding 97% this compound) [6], making them particularly suitable for applications requiring high-purity compounds.

Economic considerations play a crucial role in method selection, with factors including equipment costs, energy consumption, solvent requirements, and processing scale influencing overall viability. While comprehensive techno-economic analyses indicate that membrane-based and adsorption processes involve higher initial investments, these methods may prove more economical at larger scales due to lower operational costs and the ability to produce higher-value products [3] [5].

Compound Recovery and Concentration

Table 2: this compound Recovery from Different Olive Processing Byproducts

Source Material Extraction Method HT Concentration/Purity Key Findings
OMWW [5] Ethyl acetate extraction Varies with initial OMWW composition Efficiency depends on pH, phase ratio, and initial phenol concentration
Olive Pomace [3] Nanofiltration + Reverse Osmosis HT concentration factor: 7-9; Stable for 14 months Simplified process using standard olive mill equipment
Olive Leaves [7] Acid hydrolysis + liquid-liquid extraction 60% w/w in dry extract; 10-15 g/kg dry leaves High yield from agricultural byproduct
Olive Leaves [6] Activated carbon adsorption >97% purity Highest purity method; requires desorption step

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate

This protocol describes the step-by-step procedure for recovering this compound from OMWW using ethyl acetate extraction, based on the method optimized by [5].

4.1.1 Materials and Equipment
  • OMWW samples: Collect from three-phase olive oil extraction units and store at -20°C
  • Ethyl acetate (≥99% purity)
  • Hydrochloric acid (37%) for pH adjustment
  • Folin-Ciocalteu reagent for phenolic content determination
  • Gallic acid (≥97.5%) for standard curve preparation
  • Flocculation agents: Aluminum sulfate or ferric chloride
  • Separatory funnel (2-5 L capacity)
  • Rotary evaporator with temperature control
  • UV-Vis spectrophotometer for analysis
  • UHPLC system for this compound quantification
4.1.2 Step-by-Step Procedure
  • OMWW Characterization:

    • Determine total suspended solids (TSS) by filtration and drying at 105°C
    • Measure chemical oxygen demand (COD) using standard methods
    • Quantify total phenolic content (TPh) with Folin-Ciocalteu method [5]
  • Pretreatment:

    • Conduct flocculation using aluminum sulfate (2-4 g/L) or ferric chloride (1-2 g/L)
    • Adjust to pH 6.5-7.5 and allow flocs to form for 30 minutes
    • Separate flocculated solids by centrifugation or filtration
    • Perform delipidation using hexane or petroleum ether (1:0.5 v/v)
    • Mix vigorously for 10 minutes and separate organic phase [5]
  • pH Adjustment:

    • Acidify pretreated OMWW to pH 2.0 using 1M HCl
    • Monitor pH with calibrated pH meter
  • Liquid-Liquid Extraction:

    • Combine acidified OMWW with ethyl acetate at 1:1 volumetric ratio in separatory funnel
    • Mix vigorously for 30 minutes at room temperature
    • Allow phases to separate completely (15-20 minutes)
    • Collect organic (upper) phase containing phenolic compounds
    • Repeat extraction twice with fresh ethyl acetate
    • Combine all ethyl acetate extracts [5]
  • Concentration:

    • Remove ethyl acetate using rotary evaporator at 40°C
    • Further dry under nitrogen stream to obtain concentrated extract
    • Weigh final product to determine yield
  • Analysis:

    • Redissolve extract in methanol or ethanol for analysis
    • Quantify this compound content by UHPLC with authentic standards
    • Determine total phenolic content with Folin-Ciocalteu method
    • Assess antioxidant capacity with ORAC or similar assays
Protocol 2: Membrane-Based Concentration Process

This protocol outlines the procedure for this compound concentration using nanofiltration and reverse osmosis, adapted from the industrial-scale process described by [3].

4.2.1 Materials and Equipment
  • Olive pomace from two-phase olive oil extraction systems
  • Industrial blender (e.g., Palacín H4,5)
  • Decanter (e.g., Flottweg two-phase decanter)
  • Nanofiltration unit with 800 Dalton molecular weight cut-off membranes
  • Reverse osmosis unit with 99% salt rejection membranes
  • Storage tanks with temperature control
  • HPLC system with C18 column for this compound quantification
4.2.2 Step-by-Step Procedure
  • Aqueous Extraction from Olive Pomace:

    • Combine 1500 kg olive pomace with 1000 L water in industrial blender
    • Mix thoroughly for 30-45 minutes to ensure homogeneous slurry
    • Separate aqueous phase using industrial decanter at settings optimized for solid-liquid separation
    • Collect aqueous extract for subsequent processing [3]
  • Nanofiltration:

    • Pre-filter aqueous extract through 100-500 μm filters to remove large particles
    • Pump through nanofiltration unit with 800 Dalton MWCO membranes
    • Operate at transmembrane pressure of 15-25 bar and temperature <35°C
    • Collect permeate containing this compound and other low molecular weight compounds
    • Monitor flux decline and perform membrane cleaning as needed [3]
  • Reverse Osmosis Concentration:

    • Feed nanofiltration permeate to reverse osmosis unit
    • Operate at transmembrane pressure of 25-40 bar
    • Concentrate until this compound concentration reaches desired level (typically 7-9× concentration factor)
    • Collect retentate as concentrated this compound solution [3]
  • Stability and Storage:

    • Adjust pH to 4.5-5.5 if enhanced stability required
    • Store in amber containers under inert atmosphere (nitrogen)
    • Monitor this compound content periodically by HPLC
    • Product remains stable for at least 14 months under proper storage conditions [3]
Experimental Workflow Visualization

G Start Start: OMWW Collection Pretreatment Pretreatment (Flocculation & Delipidation) Start->Pretreatment Extraction Extraction Method Selection Pretreatment->Extraction LL Liquid-Liquid Extraction Extraction->LL Ethyl Acetate Membrane Membrane Filtration Extraction->Membrane NF/RO Process Adsorption Adsorption Process Extraction->Adsorption Activated Carbon Analysis Analysis & Characterization LL->Analysis Membrane->Analysis Adsorption->Analysis End End: this compound Product Analysis->End

Diagram 1: Experimental workflow for this compound extraction from OMWW showing the main methodological pathways

Stability Considerations and Analytical Methods

This compound Stability Assessment

This compound stability represents a critical factor for storage and application of extracts, particularly in aqueous formulations. Recent research has demonstrated that HT undergoes significant transformation in neutral aqueous solutions, with complete conversion to various oxidation products observed after just one day in tap water, accompanied by development of a marked red color (λmax = 490 nm) [8]. This transformation occurs through autoxidation processes influenced by water composition, particularly the presence of bicarbonate ions and calcium ions, which act synergistically to promote HT oxidation across a pH range of 6.5-8.0 [8].

Key factors affecting this compound stability include:

  • pH conditions: Higher pH accelerates degradation, with increased transformation observed at pH 8.0 compared to pH 6.5
  • Ionic composition: Bicarbonate ions (HCO₃⁻) significantly promote oxidation, while calcium ions (Ca²⁺) further enhance this effect
  • Temperature: Elevated temperatures increase degradation rates
  • Oxygen exposure: Presence of dissolved oxygen drives autoxidation processes
  • Light exposure: Can catalyze degradation reactions [8]

To enhance stability in final products, researchers should consider acidic pH adjustment (pH < 5.0), oxygen exclusion through nitrogen sparging, storage in amber containers, and temperature control (refrigeration or freezing). For applications requiring neutral pH, the use of antioxidant preservatives or chelating agents to sequester metal ions may improve stability.

Analytical Characterization Methods

Comprehensive analysis of this compound extracts requires multiple analytical techniques to quantify target compounds, assess purity, and evaluate biological activity:

  • Total Phenolic Content (TPC):

    • Method: Folin-Ciocalteu assay
    • Standards: Gallic acid (0-500 mg/L)
    • Expression: Gallic acid equivalents (GAE) per gram extract [7]
  • This compound Quantification:

    • HPLC Conditions: C18 column, mobile phase: 0.1% TFA in water (A) and acetonitrile (B)
    • Gradient: 10% B to 90% B over 30 minutes
    • Detection: UV at 280 nm, retention time ~8 minutes [7]
    • Standards: this compound (>98% purity) for calibration curve
  • Antioxidant Capacity Assessment:

    • ORAC (Oxygen Radical Absorbance Capacity) assay
    • Fluorescence measurement with AAPH radical generator
    • Trolox standard for quantification [7]
  • Oxidation Product Monitoring:

    • UPLC-PDA-MS/MS for identification of transformation products
    • Detection of characteristic colored oxidation products [8]

Applications and Biological Activities

Documented Biological Effects

This compound-rich extracts from OMWW have demonstrated significant biological activities in both in vitro and in vivo studies:

  • Antidiabetic and Anti-dyslipidemic Effects: Long-term administration of HT-OMWW extract (20 mg/kg body weight) to diabetic animal models attenuated retinal glial reactivity, microglia number, changes in glutamate homeostasis, and synaptic function [4]. The treatment also showed anti-obesity, hypoglycemic, and hypolipidemic effects in high-calorie diet-induced diabetic retinopathy models [4].

  • Antimicrobial and Immunomodulatory Activities: OMWW extracts enriched in this compound and tyrosol significantly reduced Salmonella typhimurium invasiveness in intestinal porcine epithelial cells (IPEC-J2) and modulated expression of innate immune genes (IL1B, MYD88, DEFB1, DEFB4A, TGFB1) [1] [2]. These findings suggest potential applications as feed supplements in livestock to reduce antibiotic use.

  • Antioxidant Effects in vivo: Early studies demonstrated that this compound from OMWW is dose-dependently absorbed and increases the antioxidant capacity of rat plasma, with excretion occurring primarily as glucuronide conjugates [9].

Research Applications and Implications

The extraction protocols described in this document enable researchers to obtain this compound-rich extracts suitable for various investigational applications:

  • Mechanistic Studies: High-purity this compound enables research into molecular mechanisms underlying its biological effects, including signaling pathways, gene expression modulation, and receptor interactions

  • Disease Models: HT extracts can be applied in models of diabetic retinopathy [4], cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders to elucidate potential therapeutic effects

  • Formulation Development: Extracts serve as starting materials for developing nutraceutical formulations, functional foods, and cosmetic products with enhanced stability and bioavailability

  • Synergistic Effect Studies: Complex OMWW extracts allow investigation of potential synergistic interactions between this compound and other phenolic compounds present in the extracts

References

chemical synthesis of hydroxytyrosol protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxytyrosol

This compound (4-(2-Hydroxyethyl)benzene-1,2-diol) is a potent phenolic antioxidant primarily found in olives (Olea europaea) and olive oil, where it forms through the hydrolysis of oleuropein during fruit ripening and storage [1] [2]. Its chemical structure features a catechol group and an ethanol side chain, making it amphipathic—soluble in both water and polar organic solvents [1]. This structure, particularly the ortho-dihydroxy conformation, is responsible for its exceptional free radical-scavenging ability, which surpasses that of many other known antioxidants [3] [4].

Interest in this compound spans the food (as a preservative and nutraceutical), pharmaceutical (for its cardioprotective, anti-inflammatory, neuroprotective, and potential anticancer properties), and cosmetic industries [1] [5] [6]. However, its natural extraction from olive by-products like olive mill wastewater (OMWW) or olive leaves faces significant challenges, including low yield, high solvent consumption, environmental concerns, and variability based on olive variety and processing methods [1] [7] [5]. Consequently, developing efficient and scalable synthetic protocols is crucial to meet the growing demand for this high-value compound.

Synthesis Overview and Method Comparison

This compound can be produced through several routes, each with distinct advantages and limitations. The table below provides a quantitative comparison of the primary production methods.

Table 1: Comparison of this compound Production Methods

Method Key Substrate/Process Reported Yield Key Advantages Key Limitations
Microwave-Assisted Chemical Synthesis [8] Catechol, 2-Chloroethanol 85% (overall) High yield, gram-scale, inexpensive starting materials Requires handling of strong base, microwave reactor
Whole-Cell Biocatalysis [9] Tyrosine (Microbial Pathway) 95% conversion Environmentally friendly, high conversion, uses renewable carbon Requires sophisticated metabolic engineering
De Novo Biosynthesis [1] Glycerol (Engineed E. coli) 9.87 g/L Sustainable, uses inexpensive carbon source, high titer Long development time, complex pathway optimization
Plant Extraction [1] Olive Mill Wastewater (OMWW) ~0.28 g pure HT / kg OMWW Utilizes agricultural waste, "natural" designation Low yield, high solvent use, variable source composition
Enzymatic Hydrolysis [5] Oleuropein (Olive Leaf Extract) >90% conversion High specificity, green process Costly enzyme immobilization, substrate cost

Detailed Synthesis Protocols

Protocol 1: Gram-Scale Chemical Synthesis via Microwave Irradiation

This protocol outlines a highly efficient, three-step synthesis of this compound from catechol, adapted from the work of [8]. The method is notable for its high overall yield and scalability.

3.1.1 Materials
  • Starting Materials: Catechol, 2-chloroethanol, sodium hydroxide (NaOH), boron trifluoride etherate (BF₃•OEt₂), pyridine hydrochloride (Py•HCl), aluminum triiodide (AlI₃).
  • Solvents: Acetonitrile, ethyl acetate, hexane.
  • Equipment: Microwave synthesizer, rotary evaporator, standard chromatography equipment (for flash column purification).
3.1.2 Stepwise Procedure
  • O-Alkylation of Catechol:

    • Dissolve catechol (10.0 g, 90.8 mmol) and 2-chloroethanol (11.5 g, 142.6 mmol) in acetonitrile (150 mL).
    • Add powdered NaOH (12.8 g, 318 mmol) to the solution.
    • Heat the reaction mixture using microwave irradiation at 100°C for 10 minutes.
    • Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure.
    • Purify the crude product via flash column chromatography (eluent: ethyl acetate/hexane) to obtain 2-(2-chloroethoxy)phenol as a colorless oil.
  • Rearrangement to 4-(2-Chloroethyl)benzene-1,2-diol:

    • Dissolve the intermediate from Step 1 (5.0 g, 26.9 mmol) in dry acetonitrile (50 mL).
    • Add AlI₃ (1.12 g, 2.69 mmol) and BF₃•OEt₂ (0.38 g, 2.69 mmol) to the solution.
    • Heat the reaction mixture using microwave irradiation at 120°C for 20 minutes.
    • After cooling, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to obtain the crude chloroethyl catechol.
  • Hydrolysis to this compound:

    • Suspend the crude product from Step 2 (3.0 g, ~16 mmol) and Py•HCl (20.0 g, 173 mmol) in a mixture of acetonitrile (30 mL) and water (3 mL).
    • Heat the suspension using microwave irradiation at 150°C for 30 minutes.
    • Cool the mixture and purify the product directly by flash column chromatography (eluent: ethyl acetate/methanol) to obtain This compound as a white solid.
3.1.3 Purification and Analysis
  • The final product is purified by flash chromatography. The purity can be assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Structural confirmation is achieved via techniques such as ( ^1H ) NMR and Mass Spectrometry (MS).
Protocol 2: Whole-Cell Biocatalysis Using Engineered E. coli

This protocol describes the biosynthesis of this compound from tyrosine using a metabolically engineered E. coli whole-cell catalyst, achieving exceptionally high conversion rates [9].

3.2.1 Strain and Plasmid Construction
  • Chassis Strain: E. coli BW25113 (ΔfeaB). The feaB gene, encoding a dehydrogenase that diverts the pathway, is knocked out to enhance yield and purity [9].
  • Pathway Engineering: The following genes are assembled in an operon on a plasmid with an RSF3010 origin (medium copy number):
    • HpaB(M) & HpaC: Engineered version of 4-hydroxyphenylacetate 3-hydroxylase from E. coli. HpaB(M) is a mutant with ~20-fold higher activity on tyrosine than the wild-type [9].
    • TYO(m): Tyramine oxidase from Micrococcus sp., optimized via in vivo-directed evolution for enhanced activity in converting dopamine to 3,4-dihydroxyphenylacetaldehyde [9].
    • Endogenous ADH: Native E. coli alcohol dehydrogenase reduces 3,4-dihydroxyphenylacetaldehyde to this compound.
3.2.2 Biocatalytic Reaction
  • Cell Culture and Induction:

    • Grow the engineered E. coli strain in a suitable medium (e.g., Terrific Broth) at 37°C with appropriate antibiotics.
    • When the OD₆₀₀ reaches ~0.6, induce protein expression by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
    • Continue incubation for 18-24 hours at 25-30°C for optimal protein expression.
  • Whole-Cell Biotransformation:

    • Harvest cells by centrifugation.
    • Resuspend the cell pellet to a desired OD₆₀₀ in a reaction buffer (e.g., phosphate buffer, pH 7.0) containing 5-10 mM L-Tyrosine.
    • Incubate the reaction mixture at 30°C with shaking (200-220 rpm) for 4-12 hours.
    • Monitor the consumption of tyrosine and the formation of this compound by HPLC.
3.2.3 Product Recovery
  • Separate the cells from the fermentation broth by centrifugation or filtration.
  • Isolate this compound from the supernatant using a downstream process that may include filtration, reverse osmosis concentration, macroporous resin adsorption, and final spray drying. This process can achieve a product purity of up to 99% with an overall yield of approximately 80% [1].

The following workflow diagram illustrates the engineered biosynthetic pathway in E. coli:

G L_Tyrosine L_Tyrosine L_DOPA L_DOPA L_Tyrosine->L_DOPA HpaB(M)/HpaC Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DODC) DHPAA DHPAA Dopamine->DHPAA Tyramine Oxidase (TYO(m)) This compound This compound DHPAA->this compound Alcohol Dehydrogenase (ADH)

Critical Experimental Considerations

Analytical Methods for Quantification and Purity
  • HPLC-DAD/FLD: Reverse-Phase HPLC coupled with a Diode Array Detector (DAD) or a more sensitive Fluorescence Detector (FLD) is standard for quantifying this compound and its precursors in complex mixtures [3].
  • LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in biological samples [3].
  • Colorimetric Assay (for L-DOPA): A periodate-based assay can be used for high-throughput screening: L-DOPA reacts with sodium periodate to produce a brown color measurable at OD₄₀₀, while tyrosine remains uncolored [9].
Stability and Storage

This compound contains a catechol moiety that is highly susceptible to oxidation by light, temperature, and oxygen, leading to the formation of quinones and diminished activity [5].

  • Storage Conditions: Store this compound powder or solutions at -20°C or below.
  • Solution Preparation: Prepare solutions fresh when possible. Use degassed solvents and maintain an acidic pH (e.g., pH 2-3) to retard oxidation during short-term storage.
  • Atmosphere: For long-term storage of solutions, use an inert atmosphere (e.g., N₂ or Argon).
Safety and Regulatory Status
  • Safety: this compound has an excellent safety profile. The No Observed Adverse Effect Level (NOAEL) is 500 mg/kg/day in rats, and it is non-genotoxic and non-mutagenic [8] [5].
  • Regulatory Approval:
    • EFSA: Approved as a novel food. A health claim states that 5 mg/day of this compound and its derivatives help protect blood lipids from oxidative damage [2].
    • U.S. FDA: Generally Recognized As Safe (GRAS) for use in foods at levels of 5 mg per serving [2].

Conclusion

The protocols detailed herein provide robust methods for synthesizing this compound. The chemical synthesis (Protocol 1) is ideal for laboratories equipped with microwave synthesizers seeking to rapidly produce gram quantities with high purity. In contrast, the whole-cell biocatalysis (Protocol 2) offers a green and highly efficient alternative, though it requires significant expertise in metabolic engineering.

For future work, scaling up the biotechnological approaches and adapting chassis organisms to "Generally Regarded As Safe" (GRAS) status, such as Saccharomyces cerevisiae or Bacillus licheniformis, will be crucial for pharmaceutical and food applications [1] [7]. Furthermore, stabilizing this compound against oxidation in formulations remains a key area for research to fully leverage its potent biological activities.

References

Biocatalytic Production of Hydroxytyrosol using Engineered E. coli: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hydroxytyrosol (3,4-dihydroxyphenylethanol, HT) is a potent natural antioxidant primarily found in olive trees and their products. Growing recognition of its benefits—including cardioprotective, anti-inflammatory, and neuroprotective effects—has spurred demand, yet traditional extraction from olives is limited by low yield, high cost, and seasonal variability [1] [2]. Biocatalytic production using engineered E. coli offers a sustainable, efficient, and scalable alternative, leveraging synthetic biology and metabolic engineering to achieve high titers and conversion rates.

This document provides a consolidated overview of current biocatalytic strategies, detailed protocols for strain development and biotransformation, and performance benchmarks to aid researchers in developing robust HT production processes.

Key Biosynthetic Pathways and Engineering Strategies

Engineering E. coli for HT production involves constructing and optimizing pathways that convert precursors like tyrosine or L-DOPA into HT. The following pathways are most employed.

Pathway Designs and Enzymes
  • Tyrosine Pathway: Converts endogenous tyrosine to HT via L-DOPA. Key enzymes include tyrosine hydroxylase (e.g., HpaBC), DOPA decarboxylase (DODC), monoamine oxidase (MAO), and alcohol dehydrogenase (ADH) [3].
  • L-DOPA Pathway: Uses exogenously fed L-DOPA, bypassing the tyrosine hydroxylation step. This route often employs DODC, ADH, and catalase (CAT) to degrade H₂O₂ byproduct [4].
  • Cascade Biocatalysis from Simple Phenols: Converts lignin-derived phenols (catechol, phenol) via C–C coupling, hydroxylation, decarboxylation, and reduction steps using enzymes such as tyrosine phenol-lyase (TPL), L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and aldehyde reductase (yahK) [5].
Enzyme Engineering and De-bottlenecking Strategies
  • Engineering Tyrosine Hydroxylase: Wild-type HpaBC has low tyrosine hydroxylation activity. Structure-guided mutagenesis (e.g., residues S210, A211, Q212) and directed evolution generated mutant HpaBC (23F9-M4) with ~12-fold higher L-DOPA production [3]. A high-throughput colorimetric screen (OD400 measurement of L-DOPA–periodate complex) enabled rapid screening [3].
  • Optimizing Rate-Limiting Steps: Balancing tyramine oxidase (TYO) activity with downstream steps is crucial. In vivo-directed evolution using a this compound biosensor (engineered VanR regulatory protein) improved TYO activity, increasing dopamine oxidation and reducing intermediate accumulation [3].
  • Cofactor Regeneration: Endogenous aldehyde reductases (e.g., yahK) often require NADPH. Co-expression of glucose dehydrogenase (gdh) regenerates NADPH from glucose, enhancing conversion efficiency [6] [4].

The diagram below illustrates two primary metabolic pathways for this compound synthesis in engineered E. coli:

G cluster_Tyrosine Tyrosine Pathway cluster_LDOPA L-DOPA Pathway Start Start TYR Tyrosine Start->TYR Endogenous LDOPA2 L-DOPA Start->LDOPA2 Exogenous End This compound LDOPA1 L-DOPA TYR->LDOPA1 HpaBC (Tyrosine Hydroxylase) DOPA Dopamine LDOPA1->DOPA DODC (Decarboxylase) DHPAA 3,4-DHPAA DOPA->DHPAA TYO (Tyramine Oxidase) DHPAA->End ADH/yahK (Reductase) DOPA2 Dopamine LDOPA2->DOPA2 DODC (Decarboxylase) DHPAA2 3,4-DHPAA DOPA2->DHPAA2 MAO (Monoamine Oxidase) DHPAA2->End ADH (Reductase)

Quantitative Performance of Recent HT Production Systems

The table below summarizes reported performance metrics of various engineered E. coli systems for HT production.

Table 1: Performance comparison of this compound production systems using engineered E. coli

Substrate Pathway/Key Enzymes Titer (mM) Titer (g/L) Conversion Rate Duration Key Features Citation
Tyrosine HpaBC (mutant), DODC, TYO, ADH ~ ~ 95% ~ Engineered HpaBC & TYO; feaB knockout [3]
L-DOPA DODC, ADH, MAO, GDH, CAT ~ 4.84 77.5% 10 h Human DODC; CAT for H₂O₂ removal [4]
Tyrosine TPL, aadL, KAD, yahK, gdh 55.3 ~ ~ 14 h Fed-batch; multi-enzyme cascade [6]
Catechol FnTPL, LAAD, ARO10, yahK 20.6 3.18 89.0% ~ Lignin-derived feedstocks [5]
Phenol FnTPL, HpaBC, LAAD, ARO10, yahK 18.5 2.85 75.3% ~ Lignin-derived feedstocks [5]
L-DOPA Tyrosinase (TYR), AAS, ALRK ~82% yield ~ ~82% yield ~ Low-temperature induction (18°C) [7]

Detailed Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis from L-DOPA [4]

This protocol achieves high-titer HT production from L-DOPA in 10 hours.

4.1.1 Strain Construction
  • Plasmids: Clone genes for DODC (preferably from Homo sapiens), ADH, MAO, and GDH into two compatible plasmids (e.g., pETDuet and pRSFDuet series).
  • Catalase Co-expression: Test strong promoters (e.g., T7, Tac) to drive CAT expression and reduce H₂O₂ inhibition. Screen colonies for optimal CAT activity.
  • Host Strain: Transform constructs into E. coli BL21(DE3) for high protein expression.
4.1.2 Culture and Biotransformation
  • Pre-culture: Inoculate a single colony into 3 mL LB medium with appropriate antibiotics. Incubate at 37°C, 220 rpm for 12 hours.
  • Main Culture: Transfer inoculum (1% v/v) to 50 mL Terrific Broth (TB) with antibiotics. Grow at 37°C, 220 rpm until OD600 ≈ 0.6.
  • Induction: Add 0.4 mM IPTG. Reduce temperature to 20°C and incubate for 24 hours with shaking (220 rpm) for protein expression.
  • Harvesting: Centrifuge culture (4°C, 8,000 × g, 10 min). Wash cell pellet twice and resuspend in 50 mM phosphate buffer (pH 7.0) to OD600 ≈ 20–30.
  • Biotransformation: Add L-DOPA (final concentration 20–30 mM) and glucose (as energy and co-substrate for GDH) to the cell suspension.
  • Reaction Conditions: Incubate at 30°C, 200 rpm for 10 hours. Maintain pH at 6.5–7.0 using a buffer or pH-stat.
  • Termination and Analysis: Stop reaction by centrifuging (12,000 × g, 5 min). Collect supernatant, filter (0.22 μm), and analyze HT by HPLC-MS/MS or HPLC with UV/ECD detection.
Protocol 2: Multi-Enzyme Cascade from Tyrosine [6]

This protocol uses a multi-enzyme cascade for HT production from tyrosine in fed-batch mode.

4.2.1 Plasmid Assembly and Strain Engineering
  • Pathway Enzymes: Co-express tyrosine phenol-lyase (TPL), L-amino acid dehydrogenase (aadL), α-keto acid decarboxylase (KAD), aldehyde reductase (yahK), and glucose dehydrogenase (gdh).
  • Vector Strategy: Distribute genes across plasmids with different copy numbers (e.g., pRSFDuet-1, pETDuet-1, pCDFDuet-1, pACYCDuet-1) to balance expression and reduce metabolic burden. Test different gene orders in operons.
  • Strain Generation: Transform plasmid combinations into E. coli BL21(DE3). Screen for optimal HT production in small-scale cultures.
4.2.2 Fed-Batch Biotransformation
  • Pre-culture & Main Culture: Follow steps in Protocol 4.1.2.
  • Induction: Induce with 0.4 mM IPTG at OD600 ≈ 0.5. Continue incubation at 20°C, 220 rpm for 24 hours.
  • Whole-Cell Catalyst Preparation: Harvest, wash, and resuspend cells in phosphate buffer as in Protocol 4.1.2.
  • Fed-Batch Reaction: Initiate reaction with tyrosine (~10–20 mM) and glucose in a bioreactor. Employ a fed-batch strategy with continuous or pulsed feeding of tyrosine and glucose to maintain concentrations and avoid inhibition.
  • Process Control: Maintain temperature at 30°C, pH at 7.0, and dissolved oxygen >30% through aeration and agitation (300 rpm).
  • Monitoring and Harvesting: Run reaction for 14 hours. Monitor tyrosine consumption and HT production hourly via HPLC. Process samples as in Protocol 4.1.2.
Protocol 3: Bioreactor Production with Low-Temperature Induction [7]

This protocol highlights the critical impact of induction temperature on HT yield in a 1 L bioreactor.

4.3.1 Strain and Plasmid Design
  • Pathway: For tyrosine route: Co-express tyrosinase (TYR), aromatic acetaldehyde synthase (AAS), and E. coli aldehyde reductase (ALRK). For L-DOPA route: Express AAS and ALRK.
  • Strains: Use E. coli BL21(DE3) harboring plasmids pRSF:TYR:AAS and pCDF:ALRK (for tyrosine) or pACYC:AAS (for L-DOPA).
4.3.2 Bioreactor Cultivation and Induction
  • Inoculum Preparation: Grow pre-culture in LB with antibiotics for 16 hours at 37°C.
  • Cell Wash: Centrifuge pre-culture, wash cells twice with M9 minimal salts, and resuspend in M9 medium.
  • Bioreactor Setup: Inoculate 1 L bioreactor containing M9 medium supplemented with 55 mM glucose, antibiotics, and 10 nM thiamine to initial OD600 0.2–0.3.
  • Growth Phase: Grow at 37°C, 300 rpm, pH 6.5, until OD600 reaches 0.6–0.8.
  • Low-Temperature Induction: Add 0.1 mM IPTG and reduce temperature to 18°C. Continue incubation for 20 hours with constant monitoring of pH and dissolved oxygen.
  • Substrate Addition & Production: Raise temperature to 30°C. Add filter-sterilized tyrosine (2 mM) or L-DOPA (4 mM).
  • Sampling and Analysis: Withdraw samples at intervals. Centrifuge, filter, and analyze HT, tyrosine, and L-DOPA by HPLC-MS/MS.

Critical Process Optimization Parameters

  • Temperature: Low induction temperature (18°C) can double HT yield by promoting proper protein folding and stability of heterologous enzymes [7].
  • Cofactor Regeneration: Incorporate a GDH/glucose system for efficient NADPH regeneration, crucial for aldehyde reductases like yahK [6] [4].
  • Gene Dosage and Combination: Optimize by using plasmids with different copy numbers and testing various gene combinations. One study testing 8 different strain constructs reported an 84% increase in production [6].
  • Downstream Processing: Recover HT from fermentation broth via filtration, reverse osmosis, macroporous resin adsorption, and spray drying, achieving ~80% yield and >99% purity [1].

Conclusion and Future Perspectives

Engineered E. coli is a powerful platform for sustainable HT production, with recent advances achieving near-quantitative conversion from tyrosine and high titers from various substrates. Future efforts should focus on integrating systems metabolic engineering and automated screening pipelines. The PYF algorithm demonstrates promise for predicting and optimizing production in microbial consortia, potentially overcoming metabolic burdens [8]. Transitioning to Generally Recognized As Safe (GRAS) chassis organisms like Bacillus subtilis or Saccharomyces cerevisiae could facilitate food and pharmaceutical applications [1]. De-bottlenecking rate-limiting steps through enzyme engineering and using low-cost feedstocks like lignin-derived phenols will be key to enabling cost-effective industrial-scale production.

References

Comprehensive Application Notes and Protocols: Development of Whole-Cell Catalysts for High-Efficiency Hydroxytyrosol Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Hydroxytyrosol (3,4-dihydroxyphenylethanol) is a potent phenolic antioxidant predominantly found in olive plants and their derivatives. Its exceptional biological activities—including anti-inflammatory, cardiovascular protective, neuroprotective, and anticancer properties—have garnered significant interest from pharmaceutical, nutraceutical, and cosmetic industries [1]. The European Food Safety Authority has officially recognized this compound's ability to protect against oxidative damage when consumed daily, further driving its commercial demand [2]. Traditional production methods, including plant extraction and chemical synthesis, face limitations such as low extraction yields, environmental pollution, and high production costs [3] [1]. Consequently, biotechnological approaches using engineered microbial systems have emerged as sustainable alternatives for this compound production.

Whole-cell biocatalysts offer significant advantages over traditional approaches, including eliminating costly cofactor regeneration systems, providing natural enzyme compartmentalization, and enabling multi-step catalytic transformations without intermediate isolation [4]. Early metabolic engineering efforts for this compound production encountered several challenges, particularly low catalytic efficiency of key enzymes and imbalanced metabolic flux distribution. The initial this compound biosynthetic pathway utilizing mouse tyrosine hydroxylase with a tetrahydromonapterin (MH4) regeneration system achieved less than 20% conversion yield from tyrosine, making it economically unviable for large-scale production [4] [5]. This application note details recent advances in developing highly efficient whole-cell catalysts for this compound biosynthesis, incorporating protein engineering, biosensor-driven evolution, and metabolic flux optimization strategies.

Key Engineering Strategies and Performance Metrics

Engineering of Rate-Limiting Enzymes

The tyrosine hydroxylation step initially presented a major bottleneck in this compound biosynthesis. Researchers successfully addressed this limitation by engineering HpaBC, a two-component flavin-dependent monooxygenase from E. coli, through structure-guided modeling and directed evolution [4]. Key modifications focused on residues S210, A211, and Q212 located in the substrate-binding pocket, which were subjected to saturation mutagenesis and high-throughput screening. A colorimetric assay based on sodium periodate oxidation was developed, wherein hydroxylated products like L-DOPA form colored quinones detectable at OD₄₀₀ [4] [5]. This approach yielded mutant 23F9-M4 with 12-fold higher tyrosine hydroxylation activity compared to wild-type HpaBC, effectively eliminating the initial rate-limiting step [4].

A second major bottleneck was identified in the dopamine oxidation step catalyzed by tyramine oxidase (TYO). To address this, researchers developed a This compound-responsive biosensor by engineering the Corynebacterium glutamicum VanR regulatory protein [4]. Through structure-guided engineering, VanR was reprogrammed to respond to this compound instead of its native inducer vanillic acid. This biosensor enabled in vivo-directed evolution of TYO, allowing high-throughput screening of mutant libraries based on this compound production levels rather than enzyme activity alone [4]. The sequential de-bottlenecking of these two rate-limiting steps resulted in a final E. coli strain achieving 95% conversion efficiency from tyrosine to this compound [4].

Metabolic Flux Rearrangement Through Promiscuous Enzymes

An alternative engineering strategy leveraged the promiscuous catalytic activity of engineered enzymes to create multiple parallel biosynthetic pathways. Researchers designed two distinct this compound biosynthesis routes from tyrosine: one proceeding through L-DOPA and dopamine, the other through tyramine and 4-hydroxyphenylacetaldehyde [6] [5]. Through directed divergent evolution of HpaBC, they obtained specialized variants with either tyrosol hydroxylase (mutant A10) or tyramine hydroxylase (mutant D11) activity, as well as a promiscuous variant H7 capable of catalyzing both hydroxylation steps [6] [5].

Strains employing the dual-pathway strategy with the promiscuous H7 variant demonstrated significantly improved this compound production, reaching 1,890 mg/L with 82% conversion rate from tyrosine [6]. This approach reduced metabolic burden by minimizing the number of overexpressed enzymes and allowed more flexible carbon flux distribution, effectively bypassing potential bottlenecks in either individual pathway [6] [5].

Table 1: Performance Comparison of Different Whole-Cell Catalyst Engineering Strategies

Engineering Strategy Host Strain Tyrosine Conversion Rate This compound Titer Key Enzymes Reference
Sequential de-bottlenecking E. coli BW25113 95% N/A Engineered HpaBC (23F9-M4), Evolved TYO [4]
Dual-pathway with promiscuous enzyme E. coli 82% 1,890 mg/L HpaBC mutant H7 (promiscuous) [6] [5]
Bioreactor optimization E. coli BL21(DE3) 82% N/A Tyrosinase, AAS, Aldehyde reductase [2]
Initial pathway (benchmark) E. coli <20% 29 mg/L Mouse tyrosine hydroxylase, MH4 regeneration [4] [5]

Strain Construction and Pathway Engineering Protocols

Pathway Selection and Genetic Design

Two primary pathway architectures have demonstrated high efficiency for this compound production:

  • De-bottlenecked Single Pathway: tyrosine → L-DOPA → dopamine → 3,4-dihydroxyphenylacetaldehyde → this compound [4]
  • Dual-Pathway Network: employs both the L-DOPA/dopamine route and the tyramine/4-hydroxyphenylacetaldehyde route simultaneously [6] [5]

The dual-pathway approach provides particular advantages for metabolic flux redistribution around potential bottlenecks and reduces cellular stress from intermediate accumulation [6]. For the de-bottlenecked single pathway, gene organization in the expression operon should follow the sequence: engineered HpaBC → l-DOPA decarboxylase (DODC) → tyramine oxidase (TYO), as this arrangement has demonstrated optimal expression balance and highest production yields [4].

Table 2: Genetic Components for High-Efficiency this compound Biosynthesis

Genetic Element Function Source Engineering Strategy Key Properties
HpaBC (mutant 23F9-M4) Tyrosine hydroxylation E. coli Structure-guided modeling & directed evolution 12-fold higher activity on tyrosine than wild-type
HpaBC (mutant H7) Promiscuous tyrosol/tyramine hydroxylation E. coli Directed divergent evolution Catalyzes both tyrosol and tyramine hydroxylation
Tyramine oxidase (evolved) Dopamine oxidation Microbacterium In vivo-directed evolution using this compound biosensor Optimized for in vivo activity, reduced toxicity
VanR-based biosensor This compound detection C. glutamicum Reprogrammed ligand specificity Enables high-throughput screening of producers
RSF3010 origin Plasmid replication E. coli Copy number optimization Medium copy number for balanced expression
Plasmid Construction and Genomic Modifications

Vector systems with the RSF3010 replication origin have demonstrated superior performance compared to those with p15A origins, likely due to optimal gene dosage for the pathway enzymes [4] [5]. For the dual-pathway approach, genes encoding tyrosine decarboxylase (TDC), tyramine oxidase (TYO), and the promiscuous HpaBC mutant should be organized in a single operon under a strong inducible promoter (e.g., T7 or T5 promoters) [5].

Essential genomic modifications include:

  • feaB gene knockout: Disrupts endogenous phenylethylamine metabolism, preventing competitive loss of tyrosine and pathway intermediates, and increasing this compound yield and purity [4]
  • Endogenous alcohol dehydrogenase (ADH): Utilized for the final reduction step; typically sufficient without overexpression in E. coli hosts [4] [5]

Bioprocessing and Fermentation Protocols

Whole-Cell Biocatalysis Procedure

Cell cultivation begins with inoculating the engineered strain from a single colony into LB medium with appropriate antibiotics, followed by incubation at 37°C with shaking at 200-250 rpm until OD₆₀₀ reaches 0.6-0.8 [2]. For protein expression, induce cultures with 0.1 mM IPTG and reduce temperature to 18°C for 20-24 hours to enhance proper folding of engineered enzymes [2].

For the biocatalytic reaction, harvest cells by centrifugation at 6,000 × g for 10 minutes at 4°C, then wash twice with cold M9 minimal salts to remove medium components [2]. Resuspend cells to a final density of 40 mg/mL (wet cell weight) in M9 salts supplemented with 2-4 mM tyrosine as substrate [2]. Incubate the reaction mixture at 30°C with shaking at 200 rpm for 4-6 hours, monitoring this compound production periodically.

G cluster_1 Fermentation Phase (24-48 hours) cluster_2 Whole-Cell Biocatalysis (4-6 hours) A Pre-culture Inoculation B Main Culture Growth A->B A->B C Protein Induction (IPTG) B->C B->C D Temperature Shift C->D C->D E Cell Harvest D->E F Cell Washing E->F E->F G Biocatalytic Reaction F->G F->G H Product Analysis G->H G->H

Bioreactor Optimization for Scale-Up

For industrial-scale production, a 1 L bioreactor system with controlled parameters significantly enhances yield [2]. Key optimization parameters include:

  • Dissolved oxygen: Maintain above 30% through automatic air supplementation at 0.1 standard liters per minute [2]
  • pH control: Maintain at 6.5 using automatic titration [2]
  • Temperature strategy: Implement a two-stage temperature profile - induction at 18°C for 20 hours followed by bioconversion at 30°C [2]
  • Substrate feeding: Add tyrosine or L-DOPA (2-4 mM final concentration) after the temperature shift to 30°C [2]

This optimized bioreactor protocol has demonstrated 82% conversion yield from both tyrosine and L-DOPA to this compound, representing a two-fold improvement over standard flask-scale bioconversions [2].

Analytical Methods and Product Quantification

This compound Quantification

High-performance liquid chromatography (HPLC) with UV or electrochemical detection provides accurate quantification of this compound. Recommended conditions include:

  • Column: C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid)
  • Gradient program: 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 80-5% B
  • Flow rate: 1.0 mL/min
  • Detection: UV detection at 280 nm or electrochemical detection for enhanced sensitivity
  • Retention time: this compound typically elutes at 8.5-9.5 minutes under these conditions

For rapid screening, the sodium periodate colorimetric assay enables high-throughput quantification [4] [5]. Mix 100 μL sample with 20 μL freshly prepared 100 mM sodium periodate and incubate at room temperature for 10 minutes. Measure absorbance at 400 nm and compare to a this compound standard curve (typically 0.1-2.0 mM) [5].

Intermediate Analysis

Monitoring pathway intermediates is crucial for identifying potential bottlenecks. Key intermediates and their detection methods include:

  • L-DOPA: HPLC with electrochemical detection or periodate oxidation assay [4]
  • Dopamine: HPLC with electrochemical detection or periodate oxidation assay [4]
  • Tyramine: HPLC with fluorescence detection after derivatization
  • 3,4-Dihydroxyphenylacetaldehyde: HPLC with UV detection at 280 nm

G A Tyrosine (Precursor) B L-DOPA A->B HpaBC mutant F Tyramine A->F TDC C Dopamine B->C DODC D 3,4-DHPAA C->D TYO E This compound (Product) D->E ADH G 4-HPAA F->G TYO H Tyrosol G->H ADH H->E HpaBC mutant

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Low Conversion Efficiency: If this compound yield remains suboptimal, verify the activity of engineered HpaBC variants through enzyme assays and consider additional evolution rounds using the this compound biosensor for screening [4].

  • Intermediate Accumulation: Significant dopamine accumulation indicates TYO limitation [4]. Employ the evolved TYO variant obtained through biosensor-driven directed evolution and optimize its expression level by adjusting ribosome binding sites or codon usage.

  • Reduced Cell Viability: H₂O₂ and NH₃ produced by TYO reaction can cause cellular toxicity [4]. Implement two-stage bioprocessing where cell growth is separated from biocatalysis, and limit reaction time to 4-6 hours to maintain viability.

  • Strain Instability: Plasmid-based expression systems may cause metabolic burden. Consider chromosomal integration of pathway genes for improved stability, particularly for scale-up processes [2].

Process Optimization Parameters

Maximize this compound production by systematically optimizing these key parameters:

  • Induction temperature: Test range of 18-30°C; lower temperatures often improve functional expression of engineered enzymes [2]
  • Cell density: Optimize between 20-50 mg/mL (wet weight) for biocatalysis [2]
  • Substrate concentration: Evaluate 1-8 mM tyrosine to identify optimal level without inhibition
  • Reaction duration: Monitor time course from 2-12 hours to determine peak productivity before decline
  • Cofactor availability: Ensure sufficient FAD supplementation (0.1-0.5 mM) for HpaBC activity

Conclusion and Future Perspectives

The development of efficient whole-cell catalysts for this compound biosynthesis represents a significant advancement in sustainable production of this valuable nutraceutical compound. The integration of protein engineering, biosensor development, and metabolic pathway optimization has enabled remarkable improvements in conversion efficiency, from less than 20% in initial attempts to over 95% in current engineered strains [4]. The implementation of dual-pathway strategies leveraging promiscuous enzymes further demonstrates how mimicking natural metabolic networks can enhance biosynthetic efficiency while reducing cellular burden [6] [5].

For future strain improvement, researchers should consider dynamic pathway regulation using metabolite-responsive biosensors to automatically balance flux distribution [4]. Additionally, modular pathway optimization approaches could fine-tune expression levels of all enzymes simultaneously. From a bioprocessing perspective, continuous fermentation systems with cell recycling may further enhance productivity and reduce production costs [2]. The protocols and strategies outlined in this application note provide a robust foundation for developing industrial-scale this compound production processes that are economically viable and environmentally sustainable.

References

Comprehensive Application Notes and Protocols: Enantiomeric Separation Techniques for Hydroxytyrosol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydroxytyrosol Chirality and Pharmacological Significance

This compound (3,4-dihydroxyphenylethanol) is a potent phenolic compound primarily found in olive oil and olive fruits, renowned for its exceptional antioxidant properties and diverse health benefits. As a chiral molecule, this compound possesses an asymmetric carbon center, resulting in the existence of two enantiomeric forms that exhibit potentially distinct biological activities. The enantiomeric purity of this compound is of paramount importance in pharmaceutical applications because different enantiomers may interact dissimilarly with biological systems, leading to variations in efficacy, metabolism, and toxicity profiles. Understanding and controlling the enantiomeric composition of this compound is therefore essential for developing standardized therapeutic formulations with predictable pharmacological effects. [1]

The biological significance of this compound enantiomers extends across multiple physiological systems. Research has demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting NF-κB signaling and its nuclear translocation, which plays a crucial role in aging and chronic inflammatory diseases. Additionally, this compound regulates mitochondrial biogenesis and oxidative phosphorylation systems through activation of PKA and the PGC-1α transcription cascade, mechanisms that are particularly relevant for conditions like Down's syndrome where these pathways are impaired. The compound also activates the Nrf2 pathway, upregulating vitagenes (HO-1, Hsp70, Trx, sirtuin Sirt1, NQO1, γ-GCS) that preserve brain health during neurodegenerative disorders. These diverse mechanisms underscore why enantiomeric separation is critical—different enantiomers may interact preferentially with specific biological targets, leading to varied therapeutic outcomes. [1]

Overview of Enantiomeric Separation Techniques

Fundamental Principles of Chiral Separation
  • Molecular Recognition Mechanism: Enantiomeric separation relies on the differential interaction between chiral selectors and enantiomers through various binding mechanisms including hydrogen bonding, π-π interactions, dipole stacking, and steric effects. These interactions create transient diastereomeric complexes with distinct physicochemical properties, enabling separation. The formation of these complexes is influenced by multiple factors such as temperature, solvent composition, and pH, which must be carefully optimized for each specific chiral separation system. [2]

  • Thermodynamic Basis: The enantioselectivity factor (α) represents the thermodynamic basis for chiral separations, defined as the ratio of the distribution coefficients of the two enantiomers between the stationary and mobile phases or between two immiscible liquid phases. For successful preparative separation, α values should ideally exceed 1.2, though values as low as 1.05 can be exploited with specialized techniques like simulated moving bed chromatography. The selectivity factor is influenced by the energy differences in diastereomeric complex formation, typically ranging from 0.1 to 0.5 kcal/mol for effective separations. [2]

Comparison of Separation Techniques for this compound

Table 1: Comprehensive comparison of enantiomeric separation techniques applicable to this compound

Technique Mechanism Resolution Efficiency Throughput Cost Analysis Optimal Application Scope
Chiral HPLC Polysaccharide-based CSPs with immobilized amylose tris(3,5-dimethyl-phenylcarbamate) High (α=1.5-2.5) Moderate (30-60 min analysis) High equipment and column costs Analytical quantification and small-scale preparative separation
Enantioselective Liquid-Liquid Extraction Host-guest complexation with cyclodextrin derivatives Moderate (α=1.2-2.0) High (continuous operation) Low to moderate solvent and selector costs Large-scale industrial separation
Membrane-Based Separation Enantioselective transport through chiral selector-incorporated membranes Low to moderate (α=1.1-1.8) High (continuous operation) Moderate capital investment, low operational costs Preliminary enrichment and continuous processing
Enzymatic Resolution Kinetic resolution via enantioselective esterification/hydrolysis High (ee>95%) Moderate (batch process) Moderate enzyme costs, possible reuse Production of single enantiomer from racemate

Each separation technique offers distinct advantages and limitations for this compound enantiomers. Chromatographic methods provide high resolution but often require significant infrastructure investment and have limited scalability. In contrast, extraction-based approaches offer better scalability for industrial applications but may achieve lower enantiomeric purity in initial separation stages. The selection of an appropriate technique depends on the specific application requirements, including the desired scale, purity, and available resources. [3]

Detailed Experimental Protocols

Chiral HPLC Separation Method
3.1.1 Sample Preparation Protocol
  • Olive Oil Sample Preparation: Accurately weigh 100 mg of extra virgin olive oil sample and dilute 1:10 (w:v) with acetone for direct analysis of free this compound. For total this compound content, subject 500 mg of oil sample to acidic hydrolysis using 100 μL of 2M HCl at 130°C for 10 minutes under microwave irradiation (950 W). Extract the hydrolysate with 1 mL of ethanol/water (0.1% formic acid) 7:3 (v:v) mixture, vortex for 3 minutes, and centrifuge at 10,000 × g for 5 minutes. Collect the supernatant and dilute with 200 μL of acetone before analysis. This hydrolysis step converts complex phenolic derivatives such as oleuropein into their free forms, enabling comprehensive quantification of total this compound content. [4]

  • Plasma and Biological Samples: For plasma samples, employ a specific extraction protocol utilizing zirconia as a dispersive solid-phase extraction medium based on the cis-diol recognition mechanism. Add 100 μL of plasma to 400 μL of extraction solvent (methanol:acetonitrile, 1:1 v:v) containing 10 mg of zirconia. Vortex vigorously for 3 minutes and centrifuge at 15,000 × g for 10 minutes. Collect the supernatant and evaporate under nitrogen stream. Reconstitute the residue in 100 μL of mobile phase for LC-MS analysis. This method achieves exceptional sensitivity with a limit of detection of 0.1 ng/mL for this compound in plasma matrices. [5]

3.1.2 Chromatographic Conditions

Table 2: Optimized chiral HPLC conditions for this compound enantiomer separation

Parameter Specification Notes
Chiral Stationary Phase Chiralpak IA-U with sub-2µm particles Immobilized amylose tris(3,5-dimethyl-phenylcarbamate)
Column Dimensions 150 × 2.1 mm i.d. Alternative: 250 × 4.6 mm for preparative separation
Mobile Phase Acetonitrile:water (85:15, v/v) with 0.1% formic acid Isocratic elution
Flow Rate 0.2 mL/min (analytical), 1.0 mL/min (preparative) Back pressure ~250 bar
Temperature 25°C Controlled column oven
Injection Volume 5 μL (analytical), 50 μL (preparative) Use partial loop filling technique
Detection UV at 280 nm, MS with negative ion mode ESI-MS: m/z 153→123 for this compound

The chromatographic separation employs a reversed-phase mechanism where enantioselectivity arises from the differential interaction between this compound enantiomers and the chiral selector immobilized on the stationary phase. The mobile phase composition is critical for achieving optimal resolution while maintaining reasonable analysis time. The addition of 0.1% formic acid enhances peak shape by suppressing silanol interactions and improving ionization efficiency for mass spectrometric detection. The retention factor (k) for the first eluting enantiomer should be maintained between 1.5 and 3.0 to balance resolution and analysis time, with a resolution value (Rs) greater than 1.5 considered baseline separation. [6]

Enantioselective Liquid-Liquid Extraction Protocol
3.2.1 Extraction System Setup

The enantioselective liquid-liquid extraction (ELLE) system employs hydroxypropyl-β-cyclodextrin (HP-β-CD) as chiral selector in the aqueous phase and ethyl acetate as organic phase. Prepare the aqueous phase by dissolving 100 mM HP-β-CD in 50 mM phosphate buffer (pH 6.0). The organic phase consists of ethyl acetate saturated with the aqueous buffer. For the extraction, mix the racemic this compound solution (1 mg/mL in ethyl acetate) with an equal volume of the HP-β-CD solution in a centrifugal contactor separator (CCS). The phase ratio (aqueous:organic) should be maintained at 1:1 for optimal efficiency. Perform the extraction at 15°C to enhance enantioselectivity, as lower temperatures generally improve complex stability and separation factors. [2]

3.2.2 Multistage Extraction Procedure
  • Single-Stage Optimization: Before proceeding to multistage extraction, optimize the distribution ratios (k+ and k-) and enantioselectivity (α) through single-stage experiments. Determine these parameters by measuring the concentration of each enantiomer in both phases after equilibrium using HPLC analysis. The enantioselectivity α is calculated as k+/k- (assuming k+ > k-), with values typically ranging from 1.2 to 2.0 for this compound with cyclodextrin selectors. The pH of the aqueous phase significantly impacts extraction efficiency, with optimal values between 5.5 and 6.5 where this compound exists predominantly in its non-ionic form, facilitating transfer to the organic phase while maintaining sufficient solubility for complexation with the chiral selector. [2]

  • Continuous Multistage Operation: For continuous multistage operation, employ a cascade of centrifugal contactor separators (typically 5-10 stages) arranged in counter-current configuration. The aqueous phase containing the chiral selector flows in the opposite direction to the organic phase containing racemic this compound. The flow rates for both phases should be maintained at 5-10 mL/min per stage, with residence times of 2-3 minutes per stage. Under optimized conditions, this multistage process can achieve enantiomeric excess values exceeding 90% for both enantiomers, with recovery yields of 80-85%. The established mathematical model for this process can predict extraction performance and guide optimization of operational parameters. [2]

Analysis and Verification Methods

LC-MS Quantification of Enantiomers
4.1.1 Mass Spectrometric Parameters

For precise quantification of this compound enantiomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. The mass spectrometric analysis should be performed using negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for optimal detection. Key MS parameters include: capillary voltage -3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. The MRM transitions monitored should be m/z 153→123 for this compound (quantifier) and m/z 153→105 (qualifier) with collision energies of 15 eV and 25 eV, respectively. For internal standardization, stable isotopically labeled this compound (d3-hydroxytyrosol) is recommended, using transition m/z 156→126 for quantification. [4]

The calibration curve for this compound enantiomers should be constructed using the standard addition method in the concentration range of 0.5-500 ng/mL for biological samples and 0.1-100 μg/mL for oil and wine samples. The method demonstrates excellent linearity with correlation coefficients (R²) >0.999, intraday precision (RSD) of 5-9%, and interday precision of 9-11%. The limit of detection (LOD) for this compound enantiomers can reach 1 ng/mL in wine, 0.5 μg/kg in oil, and 0.1 ng/mL in plasma, making this among the most sensitive methods available for this compound enantiomer quantification. [4]

4.1.2 Enantiomeric Purity Assessment
  • Enantiomeric Excess Calculation: Determine the enantiomeric excess (ee) using the formula: ee (%) = |[R] - [S]| / ([R] + [S]) × 100, where [R] and [S] represent the concentrations of the R and S enantiomers, respectively. For accurate ee determination, baseline separation of enantiomers (resolution ≥1.5) is essential. The enantiomeric ratio (E) can be calculated from the ee of the product and the conversion (c) using the equation: E = ln[(1 - c)(1 - ee)] / ln[(1 - c)(1 + ee)] for kinetic resolutions. [3]

  • Validation Parameters: Thoroughly validate the enantiomeric separation method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity should demonstrate complete baseline separation of enantiomers without interference from matrix components. Accuracy should be within 95-105% recovery for both enantiomers across the validation range. Precision should show RSD values <2% for retention time and <5% for peak area for both enantiomers. The method should remain robust despite small variations in mobile phase composition (±2%), temperature (±2°C), and flow rate (±5%). [7]

Chemical Derivatization for Enhanced Detection

For applications requiring ultra-high sensitivity, particularly in biological matrices, post-column derivatization with isonicotinoyl chloride can enhance detection sensitivity by 10-50 fold. Prepare the derivatizing reagent as 5 mM isonicotinoyl chloride in acetonitrile:water (80:20, v/v) containing 0.1% triethylamine as catalyst. Mix the column effluent with the derivatizing reagent at a 1:1 (v/v) ratio using a T-piece, followed by a 5-meter reaction coil maintained at 40°C. The derivatization reaction proceeds for approximately 2 minutes, forming esters with the phenolic hydroxyl groups of this compound that exhibit enhanced ionization efficiency in mass spectrometric detection. This approach enables detection of this compound enantiomers at sub-ng/mL levels in complex biological matrices, facilitating pharmacokinetic studies and metabolic investigations. [5]

Pathway Visualization and Mechanistic Insights

This compound Signaling Pathways

The therapeutic effects of this compound enantiomers are mediated through multiple signaling pathways, with the Nrf2/ARE and NF-κB pathways representing key mechanisms. The following diagram illustrates these pathways and their interconnections:

G HT This compound Enantiomers Nrf2 Nrf2 Activation HT->Nrf2 NFkB NF-κB Inhibition HT->NFkB OxStress Oxidative Stress HT->OxStress Reduces Mitochondria Mitochondrial Biogenesis HT->Mitochondria Enhances ARE ARE Response Element Nrf2->ARE Vitagenes Vitagene Upregulation (HO-1, Hsp70, Trx, Sirt1) ARE->Vitagenes Antioxidant Antioxidant Effects Vitagenes->Antioxidant Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines Inhibits AntiInflammatory Anti-inflammatory Effects Cytokines->AntiInflammatory Neuroprotection Neuroprotection OxStress->Neuroprotection Mitochondria->Neuroprotection AntiInflammatory->Neuroprotection Antioxidant->Neuroprotection

Figure 1: this compound enantiomer signaling pathways in neuroprotection

The Nrf2/ARE pathway represents a crucial mechanism through which this compound enantiomers exert their antioxidant effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. This compound facilitates the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1), heat shock proteins (Hsp70), thioredoxin (Trx), sirtuins (Sirt1), and glutamate-cysteine ligase (GCL). These vitagenes collectively enhance cellular antioxidant capacity and promote mitochondrial biogenesis, contributing to the neuroprotective effects observed in various experimental models. [1]

Simultaneously, this compound enantiomers inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses. This compound prevents the phosphorylation and degradation of IκB, thereby retaining NF-κB in the cytoplasm and inhibiting its nuclear translocation. This suppression of NF-κB activity results in decreased expression of pro-inflammatory cytokines including TNF-α, IL-1, and IL-6, as well as inducible nitric oxide synthase (iNOS). The combined modulation of both Nrf2 and NF-κB pathways creates a synergistic effect that enhances cellular resistance to oxidative stress and inflammation, mechanisms that are particularly relevant in age-related neurodegenerative diseases and metabolic disorders. The enantiomeric configuration of this compound may influence the potency of these interactions, highlighting the importance of enantiomeric separation in pharmacological applications. [1]

Troubleshooting and Technical Considerations

Common Chromatographic Issues
  • Peak Tailing and Broadening: Peak tailing of this compound enantiomers is frequently observed due to secondary interactions with residual silanol groups on the stationary phase. To mitigate this issue, maintain the mobile phase pH between 4.0 and 6.0 to minimize silanol ionization, and add 0.1% formic acid or acetic acid to suppress ionic interactions. If tailing persists, consider adding 5-10 mM ammonium formate to the mobile phase, which effectively masks silanol activity while maintaining compatibility with mass spectrometric detection. Additionally, ensure the column temperature remains constant (±1°C), as fluctuations can cause variable retention times and peak broadening. [6]

  • Retention Time Shifts: Gradual shifts in retention time for this compound enantiomers may indicate column degradation or mobile phase inconsistency. Polysaccharide-based chiral stationary phases are particularly sensitive to solvent history; always use HPLC-grade solvents and avoid exposing the column to solvents with high water content (>20%) for extended periods in normal-phase mode. If retention decreases significantly for both enantiomers (>20% change from initial values), the chiral selector may be degrading, necessitating column replacement. For sudden changes in selectivity, verify mobile phase composition and column temperature stability. [6]

Optimization Strategies for Enhanced Separation
  • Temperature Optimization: The enantioselectivity factor (α) for this compound separation typically exhibits an inverse relationship with temperature. Conduct experiments at 15°C, 25°C, and 35°C to determine the optimal temperature for your specific chromatographic system. In most cases, lower temperatures (15-20°C) enhance enantioselectivity but increase retention times and back pressure. For preparative applications, slightly elevated temperatures (30-35°C) may offer better throughput with acceptable resolution. The van't Hoff plot (ln α vs. 1/T) should be linear, with the slope providing information about the thermodynamic basis of chiral recognition. [2]

  • Selector Concentration Optimization: In enantioselective liquid-liquid extraction, the cyclodextrin concentration significantly impacts both the distribution ratio and enantioselectivity. Perform systematic experiments with HP-β-CD concentrations ranging from 10 mM to 200 mM while monitoring the extraction efficiency (K) and enantioselectivity (α). The optimal concentration typically represents a balance between high enantioselectivity and practical this compound transfer to the organic phase. At very high cyclodextrin concentrations, the distribution ratios for both enantiomers decrease substantially, potentially reducing the process efficiency despite maintained enantioselectivity. [2]

Applications in Drug Development and Research

Bioavailability Enhancement Strategies

The pharmacokinetic profile of this compound is characterized by relatively high absorption but rapid metabolism and elimination, resulting in limited bioavailability. To address this limitation, several novel formulation approaches have been developed, including the creation of hybrid molecules that enhance lipophilicity and stability. The synthesis of this compound-adamantane conjugates represents a promising strategy, as evidenced by DP-ADM—a hybrid molecule combining adamantane with dopamine (a this compound analogue). This hybrid demonstrated superior protective effects against metabolic overload-induced endothelial dysfunction compared to native this compound, with enhanced cellular uptake and prolonged half-life. The compound (30 mg/kg) decreased circulating lipids in hyperlipidemic mice and was superior to this compound in reducing inflammatory cytokines and improving vascular endothelial function, highlighting the therapeutic potential of enantiomerically pure this compound derivatives. [8]

The mechanistic basis for the enhanced efficacy of this compound derivatives involves multimodal action on key signaling pathways. DP-ADM inactivates MAPK signaling, as evidenced by downregulated phosphorylation of p38 and Erk. Inhibition of MAPK or NF-κB abolishes the anti-inflammatory effect of DP-ADM, confirming the involvement of these pathways. Additionally, DP-ADM activates FoxO1 signaling and increases mitochondrial biogenesis in endothelial cells. These findings illustrate how strategic chemical modification of this compound, combined with careful attention to enantiomeric purity, can yield derivatives with improved pharmaceutical properties and enhanced therapeutic efficacy for metabolic and cardiovascular diseases. [8]

Analytical Quality Control Applications
  • Cosmetic Product Analysis: this compound is increasingly incorporated into cosmetic formulations for its antioxidant and anti-aging properties. For quality control of these products, a validated HPLC-UV method provides reliable enantiomeric quantification. Prepare samples by extracting 1 g of cosmetic cream with 10 mL of ethanol:water (1:1, v/v) using vortex mixing for 5 minutes, followed by centrifugation at 10,000 × g for 10 minutes. Filter the supernatant through a 0.45 μm PVDF membrane before analysis. The chromatographic separation employs a C18 column (250 × 4.6 mm, 5 μm) maintained at 35°C with isocratic elution using ethanol:1% acetic acid solution at pH 5 (5:95, v/v) as mobile phase at 1 mL/min. Detection at 280 nm provides adequate sensitivity, with method validation showing excellent recoveries (95-107%) and repeatability (RSD 1.1-3.6%). [7]

  • Dietary Supplement Authentication: The European Commission Regulation No. 432/2012 permits health claims for olive oil polyphenols, specifically noting they "contribute to the protection of blood lipids from oxidative stress" when containing at least 5 mg of this compound and its derivatives per 20 g of olive oil. To verify compliance, analyze free and total this compound content after acidic hydrolysis using the LC-MS methods described in Section 3.1. For routine screening, direct liquid electron ionization-tandem mass spectrometry (LEI-MS/MS) in flow injection analysis mode offers rapid analysis without chromatographic separation, enabling high-throughput verification of multiple samples. This approach demonstrates excellent repeatability with intraday RSD of 5-9% and interday RSD of 9-11%, making it suitable for quality control in regulatory and industrial settings. [4]

Conclusion

The enantiomeric separation of this compound represents a critical analytical challenge with significant implications for pharmaceutical development and nutritional science. This comprehensive set of application notes and protocols provides detailed methodologies for the successful resolution, quantification, and characterization of this compound enantiomers using various chromatographic, extraction, and spectroscopic techniques. The optimized conditions for chiral HPLC using polysaccharide-based stationary phases offer robust separation for analytical and preparative applications, while enantioselective liquid-liquid extraction presents a scalable alternative for industrial-scale production. The enhanced sensitivity achieved through advanced LC-MS methods with zirconia-based extraction enables precise quantification in complex biological matrices, supporting pharmacokinetic studies and metabolic investigations.

As research continues to elucidate the differential biological activities of this compound enantiomers, the importance of reliable enantiomeric separation techniques will continue to grow. The protocols outlined herein provide researchers with validated methods to advance our understanding of this compound pharmacology and develop enriched formulations with optimized therapeutic profiles. Future directions in this field will likely focus on continuous separation processes, immobilized chiral selectors for enhanced stability and reusability, and novel derivative synthesis to improve bioavailability while maintaining desired biological activities. Through the rigorous application of these enantiomeric separation techniques, researchers can fully exploit the therapeutic potential of this valuable natural compound in precision medicine applications.

References

Hydroxytyrosol Stability in Experimental Solutions: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hydroxytyrosol (HT) is a potent phenolic compound found predominantly in olive fruits and oil, renowned for its exceptional antioxidant, anti-inflammatory, and neuroprotective properties. However, its application in research and drug development is significantly challenged by its inherent susceptibility to oxidation and degradation, particularly in aqueous solutions and under various experimental conditions. This document provides a comprehensive overview of HT's stability profile, derived from recent scientific investigations, and offers detailed protocols for maintaining its integrity in experimental settings. The instability of HT not only compromises experimental reproducibility but also affects the reliability of bioactivity assessments, making stability optimization a critical prerequisite for valid research outcomes.

Stability Challenges of this compound

This compound's instability stems primarily from its catechol structure (3,4-dihydroxyphenethyl alcohol), which, while responsible for its potent antioxidant activity, also renders it highly vulnerable to oxidative processes including autoxidation, enzyme-mediated oxidation, and metal-catalyzed degradation.

  • Aqueous Instability: In neutral aqueous solutions, particularly in tap water or bicarbonate buffers, HT undergoes rapid oxidative transformation. One study demonstrated that 50 ppm HT in tap water was completely transformed into various oxidation products within 24 hours, developing a characteristic red color (λmax = 490 nm) indicative of quinone formation [1].
  • Thermal Degradation: Thermal analysis reveals that HT remains stable up to approximately 260°C, with decomposition occurring between 262.8°C and 409.7°C at a heating rate of 10 K·min⁻¹. The maximum degradation rate occurs at 305.2°C [2].
  • Environmental Factors: HT degradation is accelerated by alkaline conditions, the presence of bicarbonate ions, dissolved oxygen, and transition metals commonly found in tap water [1].

Table 1: Key Stability-Limiting Factors of this compound

Factor Effect on Stability Experimental Manifestation
pH Highly unstable in neutral to alkaline conditions Rapid oxidation at pH ≥7.0; greater stability in acidic conditions [1]
Temperature Degradation accelerates with increasing temperature Activation energy for thermal decomposition: 128.50 kJ·mol⁻¹ [2]
Bicarbonate Ions Catalyzes autoxidation even without metals 85% HT oxidation in simulated tap water with NaHCO₃ [1]
Dissolved Oxygen Drives autoxidation processes Color development and quinone formation in aerated solutions [1]
Metal Ions Catalyzes oxidation reactions Calcium ions synergize with bicarbonate to enhance degradation [1]

Quantitative Stability Profiles

Thermal Decomposition Kinetics

Thermogravimetric analysis provides crucial parameters for understanding HT's behavior during high-temperature processing or accelerated stability studies.

Table 2: Thermal Decomposition Kinetics of this compound at Different Heating Rates [2]

Heating Rate (K·min⁻¹) Onset Temperature (°C) Max Decomposition Temperature (°C) Activation Energy (kJ·mol⁻¹)
5 252.9 291.4 114.36-137.18
10 262.8 305.2 114.36-137.18
20 273.6 314.8 114.36-137.18
40 298.7 341.9 114.36-137.18

The kinetic analysis indicates that the non-isothermal decomposition mechanism of HT follows a one-dimensional diffusion (D1) model with integral form g(x) = x² and differential form f(x) = 1/(2x) [2].

Antioxidant Efficacy in Lipid Systems

HT's effectiveness as an antioxidant varies significantly across different lipid systems, influenced by the degree of unsaturation and temperature conditions.

Table 3: Thermal Antioxidative Kinetics of HT in Selected Lipid Systems (60-100°C) [3]

Lipid System Activation Energy, Ea (kJ·mol⁻¹) Temperature Coefficient (TC) Q₁₀ Number ΔG++ Increase (%)
Olive Oil Highest increase Improved Improved 9.7
Canola Oil Moderate changes Reduced Reduced 8.9
Fish Oil Lowest changes Reduced Reduced 5.7

Stabilization Strategies

Structural Modification: Glycosylation

Site-specific glucosylation represents a promising approach to enhance HT stability without compromising its bioactivity.

  • Rationale: Glycosylation at specific phenolic hydroxyl groups sterically hinders oxidative attacks while maintaining the catechol structure necessary for bioactivity [4].
  • Efficacy: Glucosylation, particularly at the para-position, significantly improves HT stability even under conditions that promote catechol oxidation. The glucosylated derivatives can be converted back to active HT via acidic or enzymatic hydrolysis when needed [4].
  • Protocol Implementation: Enzymatic glycosylation using position-selective glycosyltransferases yields three distinct HT glucoside regioisomers with varying stability profiles.
Cocrystal Formation

Cocrystal engineering offers an alternative stabilization strategy, particularly valuable for solid formulations.

  • Mechanism: Cocrystal formation modifies the solid-state properties of HT without altering its chemical structure, leading to improved stability against hydration, thermal degradation, and oxidation [5].
  • Evidence: this compound-ornithine cocrystal demonstrates enhanced chemical stability compared to pure HT [5].
  • Advantages: This approach maintains the pharmacological activity of HT while improving its physicochemical properties, offering potential for patent protection and extended product lifecycle [5].

Experimental Protocols

Protocol 1: Assessing HT Stability in Aqueous Solutions

This protocol systematically evaluates HT stability under various aqueous conditions relevant to experimental applications.

  • Materials: Pure HT standard, ultrapure water, buffer components (e.g., phosphate, MOPS), simulated tap water (241 mg/L NaHCO₃ with/without 139 mg/L CaCl₂), amber vials, UPLC-MS/MS system with PDA detector [1].
  • Solution Preparation:
    • Prepare 50 ppm HT solutions in different media: ultrapure water (control), buffers (pH 6.5-8.0), simulated tap water with/without calcium.
    • Adjust pH using HCl or NaOH as required.
    • Transfer to amber glass vials, cap with minimal headspace.
  • Stability Assessment:
    • Store triplicate samples in the dark at room temperature (e.g., 25°C).
    • Monitor visually for color development daily.
    • Analyze samples at predetermined intervals (0, 6, 24, 72, 120 hours) by:
      • UV/Vis spectrophotometry (280-800 nm) tracking absorption at 490 nm
      • UPLC-PDA-MS/MS to quantify HT degradation and identify oxidation products
  • Data Analysis: Calculate percentage HT remaining using peak areas from chromatograms. Identify major oxidation products including 2-(2-hydroxyethyl)-5-hydroxy-benzoquinone, the red chromophore observed in oxidized solutions [1].
Protocol 2: Thermal Stability Analysis via Thermogravimetry

This protocol characterizes the thermal behavior of HT using thermogravimetric analysis (TGA).

  • Materials: Pure HT standard, thermogravimetric analyzer coupled with FTIR, nitrogen purge gas [2].
  • Procedure:
    • Calibrate TGA instrument using standard reference materials.
    • Load 5-10 mg HT sample into platinum crucible.
    • Program heating rates: 5, 10, 20, and 40 K·min⁻¹ from ambient temperature to 500°C under nitrogen atmosphere (flow rate: 50 mL/min).
    • Simultaneously monitor evolved gases by FTIR spectroscopy.
  • Data Analysis:
    • Determine onset temperature, maximum decomposition temperature, and residue percentage from TG-DTG curves.
    • Calculate kinetic parameters using multiple methods (Kissinger, Flynn-Wall-Ozawa, Friedman, Coats-Redfern).
    • Identify evolved gases from FTIR spectra to propose decomposition mechanisms [2].
Protocol 3: Stabilization via Glucosylation

This protocol outlines the enzymatic glycosylation of HT to enhance stability.

  • Materials: HT standard, uridine diphosphate glucose (UDP-glucose), position-selective glycosyltransferases, purification columns, buffer components [4].
  • Procedure:
    • Prepare reaction mixture containing HT, UDP-glucose, and appropriate glycosyltransferase in optimal buffer.
    • Incubate at enzyme-specific temperature with agitation.
    • Monitor reaction progress by TLC or HPLC.
    • Purify HT glucoside regioisomers using preparative chromatography.
    • Characterize structures by NMR and MS.
  • Stability Verification:
    • Subject glucosylated derivatives to accelerated oxidation conditions (neutral pH, aeration).
    • Compare stability with native HT using Protocol 1.
    • Confirm reversibility to active HT via acid or enzymatic hydrolysis [4].

Mechanisms and Pathways

The degradation pathways of this compound follow predictable oxidative mechanisms that can be visualized through the following reaction scheme:

This diagram illustrates the primary oxidative degradation pathway of this compound and the strategic interventions to enhance its stability. The process initiates with electron transfer from HT's catechol group, forming a semiquinone radical that further oxidizes to the characteristic red benzoquinone chromophore, ultimately progressing to oligomeric and polymeric products. Environmental factors—particularly bicarbonate ions—catalyze this autoxidation without requiring transition metals. Stabilization approaches including site-specific glucosylation and cocrystal formation effectively interrupt this degradation cascade [4] [1] [5].

Application Notes

  • Solution Preparation: For aqueous studies, prepare HT solutions in acidic conditions (pH <6.5) using oxygen-free ultrapure water. Include antioxidants like ascorbic acid (0.1-1 mM) in stock solutions to prevent autoxidation [1].
  • Storage Conditions: Store HT solutions at -20°C in amber vials under inert gas for long-term preservation. For solid HT, maintain desiccated conditions at 4°C to prevent hydration and oxidation [2] [5].
  • Analytical Considerations: When analyzing HT in metal-containing buffers, include metal chelators (e.g., EDTA) in mobile phases to prevent on-column degradation and peak tailing [1].
  • Formulation Guidance: For lipid-based systems, HT demonstrates optimal antioxidant effects in olive oil compared to more highly unsaturated systems. Consider glucosylated derivatives for applications requiring neutral pH stability [4] [3].

Conclusion

This compound presents significant stability challenges that must be addressed through thoughtful experimental design and stabilization strategies. The protocols outlined herein provide researchers with standardized methods to assess, monitor, and enhance HT stability across various experimental conditions. Implementation of these guidelines will improve data reproducibility and reliability in this compound research, ultimately supporting its successful application in nutraceutical, pharmaceutical, and functional food development.

References

Analytical Methods for Hydroxytyrosol Quantification: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Protocol for Hydroxytyrosol and Tyrosol in Virgin Olive Oil

This protocol is designed to verify the EC Regulation 432/2012 health claim by quantifying total this compound (Htyr) and tyrosol (Tyr) content. The method involves extracting the polar fraction and hydrolyzing bound forms to measure the bioactive compounds eligible for the claim [1].

  • Sample Preparation (Polar Fraction Extraction):

    • Extract the oil sample using a methanol-water mixture (80:20, v/v). The extraction can be performed with or without diluting the oil in hexane first, as studies show no significant difference in phenol yield [1].
    • Use an ultrasonic bath to assist the extraction process.
  • Acidic Hydrolysis of Bound Forms:

    • Take an aliquot of the polar fraction extract.
    • Perform acidic hydrolysis based on the method of Mulinacci et al. (adopted by Mastralexi et al.). Conditions typically involve heating at 80°C for 2 hours in an acidic medium. Htyr has been confirmed to be stable under these conditions [1].
  • UHPLC-DAD Analysis:

    • Chromatographic System: Utilize an Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with a Diode Array Detector (DAD).
    • Column: Use an end-capped column (e.g., 75 x 2.0 mm) chemically stable at pH 2–7, with high surface area (500 m²/g) and carbon load (22%) [1].
    • Mobile Phase: Optimize for a fast run, approximately three times quicker than conventional HPLC. Mobile phases with high water content are suitable [1].
    • Detection: Set the DAD to 280 nm.
    • Quantification: Employ two external calibration curves for Htyr and Tyr. Apply correction factors to account for molecular weight differences between the compounds and their derivatives (e.g., oleuropein) [1].

2. Direct Hydrolysis and Quantification Method

This streamlined approach simplifies the process by hydrolyzing phenolic compounds directly in the olive oil, avoiding the initial polar extraction step. This can mitigate uncertainties from incomplete extraction and aligns the measurement directly with the health claim's intent [2].

  • Direct Acidic Hydrolysis of Oil:

    • Mix the olive oil sample with a hydrolytic agent. Parameters like acid type, concentration, temperature, and time should be optimized.
    • One optimized protocol uses a 1:20 (v/v) ratio of oil to acid (e.g., 2 M HCl), with agitation (e.g., 400 rpm) at room temperature for 4-6 hours [2].
    • The addition of co-solvents (e.g., acetone or ethanol) can be investigated to improve the miscibility of the oil and aqueous phases during hydrolysis [2].
  • Extraction and HPLC Analysis:

    • After hydrolysis, extract the freed Htyr and Tyr.
    • Analysis can be performed using HPLC with UV or Fluorescence detection. Fluorescence detection offers higher sensitivity, with excitation/emission wavelengths set at approximately 279/631 nm for Htyr and 278/598 nm for Tyr [2] [3].

Comparison of Quantitative Analytical Methods

The table below summarizes the core characteristics of the two main analytical approaches.

Feature UHPLC Protocol (Polar Fraction Hydrolysis) Direct Hydrolysis Protocol
Principle Extraction of polar fraction followed by hydrolysis and analysis [1] Direct hydrolysis of the oil, then analysis of freed phenols [2]
Sample Prep Liquid-liquid extraction required Minimal; direct treatment of oil
Key Advantage Provides additional information on phenol profile before hydrolysis [1] Simpler, faster, avoids incomplete extraction errors [2]
Detection DAD @ 280 nm [1] UV or Fluorescence (higher sensitivity) [2] [3]
Analysis Time Faster UHPLC run (~1/3 of HPLC time) [1] Hydrolysis step can be lengthy (4-6 hours) [2]
Method Validation In-house validated; Precision <11% RSD; Recovery >87% [1] Simpler quantification, but hydrolysis conditions require optimization [2]

Workflow for this compound Quantification

The following diagram illustrates the decision pathway for selecting and applying the appropriate analytical method.

Start Start: Olive Oil Sample Decision1 Quantification Goal? Start->Decision1 Option1 Comprehensive Phenol Profile and Health Claim Verification Decision1->Option1 Option2 Routine Health Claim Verification Only Decision1->Option2 Protocol1 Polar Fraction Hydrolysis (UHPLC-DAD Protocol) Option1->Protocol1 Protocol2 Direct Hydrolysis Protocol (HPLC-UV/FL) Option2->Protocol2 CommonStep Chromatographic Separation and Quantification of Htyr & Tyr Protocol1->CommonStep Protocol2->CommonStep End Result: Total Htyr & Tyr Content (mg/20g oil) CommonStep->End

Key Experimental Considerations

  • Method Validation: For the UHPLC protocol, in-house validation demonstrates good precision (relative standard deviation <11%) and satisfactory recovery rates (higher than 87.6%) for both Htyr and Tyr [1].
  • Standard Curves: Quantification relies on external calibration curves. Correct for molecular weight differences; for example, 1 mg of oleuropein contains approximately 0.55 mg of the this compound moiety [2].
  • Stability: Standard solutions of this compound are best stored under freezing conditions to prevent degradation. The compound is stable during acidic hydrolysis in the polar extract [1].

References

Hydroxytyrosol Encapsulation for Improved Delivery: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hydroxytyrosol (3,4-dihydroxyphenylethanol; HT) is a potent phenolic compound primarily found in olives and extra virgin olive oil (EVOO), renowned for its exceptional antioxidant capacity and diverse health benefits, including cardioprotective, anti-inflammatory, and neuroprotective effects. Despite its promising bioactivities, HT faces significant delivery challenges that limit its therapeutic application, including rapid metabolism and excretion, low oil solubility, chemical instability, and poor bioavailability when administered in its free form. The food matrix significantly influences HT absorption, with EVOO demonstrating superior bioavailability compared to other matrices, leading the European Food Safety Authority (EFSA) to approve health claims only when HT is consumed within EVOO [1] [2] [3].

Encapsulation strategies offer promising solutions to overcome these limitations by protecting HT from degradation, modulating its release profile, and enhancing its absorption and targetability. These approaches include lipid-based systems (emulsions, microemulsions, liposomes), polymer-based particles, and chemical modification techniques that collectively aim to improve HT's stability, bioavailability, and therapeutic efficacy [4] [5]. This document provides comprehensive application notes and detailed experimental protocols for researchers developing advanced HT delivery systems, with a focus on overcoming physicochemical and pharmacokinetic limitations through engineered formulations.

Encapsulation Approaches and Performance Data

Various encapsulation strategies have been investigated to enhance the stability and bioavailability of this compound, each with distinct advantages and limitations. The selection of an appropriate delivery system depends on the intended application, desired release characteristics, and route of administration.

Table 1: Comparison of this compound Encapsulation Approaches

Encapsulation System Key Components Particle Size Range Encapsulation Efficiency Key Advantages Documented Performance
W/O Microemulsions IPM, EVOO, Tween 80, DMG 10-50 nm >95% Enhanced intestinal absorption, thermodynamic stability 2.5-fold increase in bioavailability vs. free HT [6]
Supercritical Fluid Encapsulation Eudraguard protect, sc-CO₂ 200-800 nm 85-92% Core-shell structure, solvent-free processing, taste masking Excellent protection against oxidation during storage [7]
Liposomes Phospholipids, cholesterol 80-200 nm 70-85% Biocompatibility, bilayer structure for amphiphilic compounds Preservation of antioxidant activity after encapsulation [5]
Polymer Nanoparticles PLGA, chitosan, gelatin 100-500 nm 75-90% Controlled release, mucoadhesion, targetability Extended release profiles (24-72 hours) [4]
Chemical Derivatives HTyr-oleate (lipophilic esters) N/A N/A Increased membrane permeability, modified metabolism Enhanced antimicrobial activity against S. aureus strains [5]
Matrix Effects on Bioavailability

The food or delivery matrix significantly influences HT bioavailability. Human studies demonstrate that HT pharmacokinetics are strongly matrix-dependent, with EVOO providing the optimal delivery vehicle among tested matrices. A clinical trial administering 5 mg of HT in different oils revealed that EVOO yielded significantly higher plasma concentrations (3.79 ng/mL after 30 minutes) and urinary excretion (0.86 µg/mg creatinine) compared to fortified refined olive, flax, and grapeseed oils [2]. This enhanced bioavailability from EVOO is attributed to its complex lipid composition and minor constituents that may facilitate HT absorption through mixed micelle formation and potentially slow gastric emptying, extending the absorption window.

Experimental Protocols

Protocol 1: Preparation of Water-in-Oil (W/O) Microemulsions for Enhanced Intestinal Absorption

This protocol describes the formulation of biocompatible W/O microemulsions to enhance HT absorption, adapted from studies demonstrating effective intestinal permeability in Caco-2/HT29-MTX coculture models [6] [8].

3.1.1 Materials
  • This compound (≥98% purity)
  • Oil phase: Isopropyl myristate (IPM) and/or Extra Virgin Olive Oil (EVOO)
  • Surfactants: Polysorbate 80 (Tween 80), Distilled monoglycerides (DMG)
  • Aqueous phase: Ultrapure water
3.1.2 Equipment
  • Dynamic Light Scattering (DLS) instrument
  • Electron Paramagnetic Resonance (EPR) spectrometer
  • Analytical balance (precision ±0.0001 g)
  • Magnetic stirrer with temperature control
  • Transwell permeable supports (0.4 μm pore size)
3.1.3 Formulation Procedure
  • Surfactant mixture preparation: Combine Tween 80 and DMG in a 3:1 weight ratio. Heat the mixture to 40°C to melt the DMG and ensure homogeneous blending.
  • Oil phase preparation: Mix IPM and EVOO in desired proportions (typically 3:1 to 1:3 v/v). For systems with higher aqueous phase capacity, use pure IPM.
  • Microemulsion formation: Gradually add the surfactant mixture to the oil phase under constant magnetic stirring (500 rpm) at room temperature until a clear, homogeneous mixture is obtained.
  • HT incorporation: Dissolve HT in ultrapure water at the target concentration (typically 500-700 ppm). Slowly add the HT aqueous solution to the oil-surfactant mixture (maintaining 1:9 to 3:7 aqueous:oil phase ratio) under continuous stirring.
  • Equilibration: Stir the final microemulsion for 60 minutes, then allow it to equilibrate for 24 hours at room temperature. Monitor for phase separation; the system should appear transparent or slightly translucent.
3.1.4 Characterization and Quality Control
  • Size analysis: Use DLS to confirm micelle diameter of 10-50 nm.
  • Structural characterization: Employ EPR with 5-Doxyl-stearic acid spin probe to investigate HT localization at the interface.
  • Antioxidant activity: Assess free radical scavenging capacity against galvinoxyl radical via EPR.
  • In vitro absorption: Evaluate using Caco-2/HT29-MTX coculture (9:1 ratio) on Transwell inserts. Apply microemulsions apically and sample basolateral compartment at 30, 60, 120, and 180 minutes for HT quantification by LC-MS/MS.
Protocol 2: Supercritical Fluid Extraction of Emulsions (SFEE) for Polymer Encapsulation

This protocol describes the encapsulation of HT-rich olive oil in Eudraguard protect using SFEE technology, producing core-shell particles with enhanced stability [7].

3.2.1 Materials
  • Bioactive: HT-rich olive oil extract (1900 ppm HT)
  • Polymer: Eudraguard protect (methacrylic acid-methyl methacrylate copolymer)
  • Solvents: Ethyl acetate (≥99.9%)
  • Surfactant: Tween 80 (food grade)
  • Supercritical fluid: Carbon dioxide (99.99% purity)
3.2.2 Equipment
  • Supercritical fluid extraction apparatus with high-pressure pump
  • Emulsion homogenizer
  • Scanning Electron Microscope (SEM)
  • Fourier-Transform Infrared (FTIR) spectrometer
3.2.3 Formulation Procedure
  • Organic phase preparation: Dissolve Eudraguard protect (5% w/v) and HT-rich olive oil (10-20% w/w of polymer) in ethyl acetate.
  • Aqueous phase preparation: Prepare 2% w/v Tween 80 solution in ultrapure water.
  • Emulsion formation: Create an oil-in-water emulsion by slowly adding the organic phase to the aqueous phase (1:3 ratio) under high-shear homogenization (10,000 rpm for 10 minutes).
  • SFEE processing:
    • Transfer the emulsion to the high-pressure vessel.
    • Pressurize with CO₂ to 10-15 MPa at 40°C.
    • Maintain conditions for 60-90 minutes with continuous CO₂ flow (20-30 g/min) to extract the organic solvent.
    • Depressurize slowly at 0.5 MPa/min to collect nanoparticles.
  • Product recovery: Collect particles by filtration, wash with warm CO₂ to remove residual solvent, and dry under vacuum.
3.2.4 Characterization and Quality Control
  • Morphology: Analyze by SEM for core-shell structure and surface characteristics.
  • Particle size: Determine by laser diffraction (expected range: 200-800 nm).
  • Encapsulation efficiency: Quantify HT content after particle dissolution in ethanol using HPLC-UV (284 nm).
  • In vitro release: Conduct in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids with sink conditions.
Protocol 3: Liposomal Encapsulation for Preservation of Antioxidant Activity

This protocol describes the preparation of HT-loaded liposomes, effective for maintaining antioxidant efficacy while modifying release profiles [5].

3.3.1 Materials
  • Lipids: Soy phosphatidylcholine, cholesterol (7:3 molar ratio)
  • This compound (pure or as oleate derivative)
  • Buffer: Phosphate-buffered saline (PBS, pH 7.4)
  • Organic solvent: Ethanol (HPLC grade)
3.3.2 Equipment
  • Rotary evaporator with water bath
  • High-pressure homogenizer or extruder
  • Zeta potential analyzer
  • UV-Vis spectrophotometer
3.3.3 Formulation Procedure
  • Lipid film formation: Dissolve lipid mixture in ethanol in a round-bottom flask. Rotate at 60 rpm in a 40°C water bath while evaporating solvent under reduced pressure to form a thin lipid film.
  • Hydration: Hydrate the lipid film with PBS containing HT (10 mg/mL) by rotating for 60 minutes at 50°C above the phase transition temperature of the lipids.
  • Size reduction: Subject the multilamellar vesicle suspension to 10 cycles of high-pressure homogenization (15,000 psi) or extrusion through polycarbonate membranes (100 nm pore size).
  • Purification: Separate unencapsulated HT by dialysis (12-14 kDa MWCO) against PBS for 4 hours or gel filtration chromatography.
3.3.4 Characterization and Quality Control
  • Size and zeta potential: Analyze by DLS and laser Doppler electrophoresis (target: 80-200 nm, ζ = -30 to -50 mV).
  • Encapsulation efficiency: Determine by subtracting unencapsulated HT (measured after ultracentrifugation) from total HT content.
  • Antioxidant activity: Assess using DPPH or ABTS radical scavenging assays compared to free HT.
  • Stability: Monitor size and encapsulation efficiency over 30 days at 4°C and 25°C.

Analytical Methods and Assessment

Structural Characterization Techniques

Comprehensive characterization of HT delivery systems is essential for quality control and performance prediction. The following table summarizes key analytical methods and their applications in formulation development.

Table 2: Analytical Methods for Characterization of HT Delivery Systems

Analytical Method Key Parameters Measured Application Notes Typical Results for Optimal Formulations
Dynamic Light Scattering (DLS) Hydrodynamic diameter, PDI Dilute samples to appropriate concentration; measure at 25°C Microemulsions: 10-50 nm; Liposomes: 80-200 nm; PDI <0.3
Electron Paramagnetic Resonance (EPR) Micelle interfacial properties, HT localization Use 5-DSA spin probe; analyze spectrum changes HT incorporation affects surfactant monolayer packing
LC-MS/MS HT quantification, metabolite identification Use reverse-phase C18 column; multiple reaction monitoring LOD: 0.3 ng/mL; linear range: 1-500 ng/mL
In Vitro Release Studies Release kinetics, mechanism Dialysis method; sink conditions; simulated GI fluids Biphasic release: burst (20-40%) followed by sustained
Antioxidant Assays Free radical scavenging capacity DPPH, ABTS, ORAC; compare encapsulated vs. free HT Encapsulated HT retains >85% antioxidant activity
Performance Assessment
4.2.1 In Vitro Absorption Models

The Caco-2/HT29-MTX coculture model (9:1 ratio) provides a predictive absorption platform that mimics human intestinal epithelium. Key implementation considerations include:

  • Culture conditions: Maintain cells on Transwell inserts for 21 days until TEER values exceed 500 Ω·cm²
  • Dosing: Apply HT formulations apically; sample basolateral compartment at timed intervals
  • Analysis: Quantify HT and metabolites using LC-MS/MS with a detection limit of 0.3 ng/mL
  • Data interpretation: Calculate apparent permeability (Papp); Papp >5×10⁻⁶ cm/s indicates high absorption

Studies using this model demonstrated that W/O microemulsions significantly enhance HT absorption compared to aqueous solutions, with absorption inversely correlated with surfactant concentration due to mucous entrapment and modified transcellular transport [6].

4.2.2 In Vivo Pharmacokinetic Evaluation

For animal studies, administer HT formulations orally to fasted rodents and collect serial blood samples. Key parameters include:

  • Cmax: Peak plasma concentration (5-25 ng/mL for 5-15 mg doses)
  • Tmax: Time to reach Cmax (30-120 minutes, matrix-dependent)
  • AUC0-t: Area under the curve (dose-dependent)
  • : Elimination half-life (typically 60-150 minutes)

Human studies reveal that enteric-coated capsules containing 7.5 mg HT in EVOO achieve approximately 2.5-fold higher bioavailability compared to standard formulations, with Tmax of 123 minutes and t½ of 150 minutes [9].

Pathway and Workflow Visualization

This compound's Neuroprotective Mechanisms and Encapsration Rationale

G cluster_0 Encapsration Benefits HT_oral Oral Administration Free HT or Encapsulated Absorption Intestinal Absorption HT_oral->Absorption Matrix-dependent E1 Protection from Gastric Metabolism HT_oral->E1 Metabolism Phase I/II Metabolism (Conjugation, Methylation) Absorption->Metabolism Rapid conjugation E2 Enhanced Absorption via Lipid Facilitation Absorption->E2 Systemic Systemic Circulation Metabolism->Systemic Mainly sulfated/glucuronided E3 Modified Distribution and Metabolism Metabolism->E3 BBB Blood-Brain Barrier Crossing Systemic->BBB Limited for free HT Brain Brain Bioavailability BBB->Brain Enhanced by encapsulation E4 Improved BBB Penetration BBB->E4 Mechanisms Neuroprotective Mechanisms Brain->Mechanisms Keap1 Keap1-Nrf2-ARE Pathway Activation Mechanisms->Keap1 PI3K PI3K/Akt-ERK Signaling Modulation Mechanisms->PI3K AMPK AMPK-SIRT1-PGC-1α Pathway Activation Mechanisms->AMPK Microglial Microglial Activity Modulation Mechanisms->Microglial Outcomes Functional Outcomes Keap1->Outcomes PI3K->Outcomes AMPK->Outcomes Microglial->Outcomes Neuroprot Neuroprotection Outcomes->Neuroprot Cogn Cognitive Function Enhancement Outcomes->Cogn

This diagram illustrates this compound's path to neuroprotection following oral administration, highlighting how encapsulation strategies enhance key steps. HT must survive gastrointestinal conditions, undergo absorption, bypass extensive metabolism, cross the blood-brain barrier, and engage multiple cellular pathways to exert neuroprotective effects. Encapsration provides critical enhancements at each stage: protection from degradation, improved absorption through lipid facilitation, modified distribution and metabolism, and enhanced BBB penetration. The ultimate functional outcomes include reduced neuroinflammation, decreased oxidative stress, and improved cognitive function, particularly relevant in age-related neurodegenerative conditions [10].

Experimental Workflow for Encapsulation Strategy Selection

G cluster_0 Implementation Phase Start Define Application Requirements Route Administration Route (Oral, Topical, etc.) Start->Route Release Release Profile (Immediate, Sustained) Start->Release Scale Production Scale (Lab, Pilot, Industrial) Start->Scale Decision Select Encapsulation Strategy Route->Decision Release->Decision Scale->Decision Lipid Lipid-Based Systems (Emulsions, Liposomes) Decision->Lipid Enhanced absorption Food applications Polymer Polymer-Based Systems (Micro/Nanoparticles) Decision->Polymer Controlled release Targeted delivery Chemical Chemical Modification (Lipophilic Esters) Decision->Chemical Increased permeability Specific activity Char Formulation & Characterization Lipid->Char Polymer->Char Chemical->Char InVitro In Vitro Evaluation (Release, Absorption) Char->InVitro InVivo In Vivo Assessment (PK/PD Studies) InVitro->InVivo Promising results Optimize Formulation Optimization InVivo->Optimize Data analysis Optimize->Decision Refine approach I1 Prototype Development Optimize->I1 I2 Scale-Up Feasibility I3 Stability Studies I4 Technology Transfer

This workflow outlines a systematic approach for selecting and optimizing HT encapsulation strategies based on specific application requirements. The process begins with clearly defining needs regarding administration route, desired release profile, and production scale, then proceeds through iterative development cycles. Each encapsulation technology offers distinct advantages: lipid-based systems typically provide enhanced absorption and are well-suited for food applications; polymer-based systems enable controlled release and targeted delivery; while chemical modification approaches can increase membrane permeability and modify biological activity. The implementation phase addresses critical development considerations including prototype refinement, scale-up feasibility, stability assessment, and technology transfer for commercial application [7] [4] [5].

Conclusion and Future Perspectives

Encapsulation technologies offer viable solutions to overcome the delivery challenges associated with this compound, particularly its rapid metabolism, limited bioavailability, and chemical instability. The protocols outlined herein provide researchers with standardized methods for developing and evaluating HT delivery systems, with each approach offering distinct advantages for specific applications. W/O microemulsions excel in enhancing intestinal absorption, supercritical fluid encapsulation produces stable core-shell particles with excellent protection, and liposomes maintain antioxidant efficacy while modifying biodistribution.

Future development should focus on advanced targeting strategies, including surface-functionalized particles for specific tissues or cells, and intelligent delivery systems that respond to physiological stimuli. Additionally, more comprehensive human studies are needed to establish correlation between in vitro performance and clinical outcomes, particularly for emerging applications in neuroprotection and metabolic health. As encapsulation technologies evolve, this compound formulations have significant potential to bridge the gap between nutritional and pharmaceutical applications, delivering on the promise of this powerful natural antioxidant for human health.

References

improving hydroxytyrosol yield in biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Yield Improvement Strategies

The table below summarizes key strategies and their outcomes from recent studies for enhancing HT production in engineered microbial systems.

Strategy Category Specific Action Host Organism Key Outcome / Yield Achieved Citation
Enzyme & Pathway Engineering High-throughput screening of HpaB hydroxylase Corynebacterium glutamicum 31.2 g/L HT from tyrosine; 98% conversion rate [1]
Enzyme & Pathway Engineering Co-expression of TPL, aadL, KAD, yahK, gdh E. coli 55.3 mM HT in 14 h via fed-batch biotransformation [2]
Enzyme & Pathway Engineering Screening HpaB/HpaC, flux recombination, cofactor engineering E. coli 6.97 g/L HT [1]
De Novo Synthesis Introduction of HpaB/HpaC, ARO10, ADH6; carbon & pH optimization E. coli (glycerol carbon source) 9.87 g/L HT [1]
Chassis & Fermentation Use of GRAS (Generally Recognized as Safe) organisms like yeast S. cerevisiae Aims to improve product safety and consumer acceptance [1]
Chassis & Fermentation Optimization of pH and temperature E. coli Increased HT yield by 89.3% [2]
Chassis & Fermentation Plasmid combination & copy number optimization E. coli Increased HT production by 84% [2]

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in HT biosynthesis, based on the latest research.

Q1: My HT yield has plateaued. What are the most effective pathways to engineer?

The core bottleneck is often the efficiency of converting tyrosine or its derivatives to HT. Focus on these two primary pathways:

  • The L-DOPA/Dopamine Pathway: Tyrosine → L-DOPA → Dopamine → HT [3] [4].
  • The Tyramine/Tyrosol Pathway: Tyrosine → Tyramine → 4-HPA → Tyrosol → HT [3] [4].

Actionable Recommendations:

  • Screen Key Enzymes: Prioritize improving the activity of hydroxylases like HpaB/HpaC (from E. coli) or tyrosinase (TYR) that catalyze the rate-limiting ortho-hydroxylation step [1].
  • Amplify Precursor Supply: Engineer the upstream shikimate pathway to increase the intracellular pool of L-tyrosine, the primary precursor for HT [1].
  • Consider Whole-Cell Catalysis: For a simpler setup, use engineered E. coli with a multienzyme cascade (e.g., TPL, aadL, KAD, yahK, gdh) to efficiently convert cheaper substrates into HT [2].
Q2: I am getting low conversion rates from tyrosol to hydroxytyrosol. How can I improve this?

The conversion of tyrosol to HT is a critical hydroxylation step. Low efficiency here directly limits final yield.

  • Troubleshooting Steps:
    • Verify Enzyme Function: Ensure your hydroxylase (e.g., HpaB/HpaC) is expressed correctly and has high activity. Use in vitro enzyme activity assays to confirm.
    • Address Cofactor Regeneration: The HpaB/HpaC system requires NADH. Implement or enhance a cofactor regeneration system (e.g., by coupling with a glucose dehydrogenase (gdh) reaction) to maintain a steady supply [2].
    • Prevent Over-oxidation: Tyrosinase (TYR) can lead to over-oxidation of HT to quinones. If using TYR, fine-tune reaction conditions or explore other hydroxylases to minimize by-product formation [1].
Q3: My engineered strain is unstable or produces toxic intermediates. What can I do?

Metabolic burden and toxic intermediates like dopaquinone can hinder cell growth and production.

  • Solutions:
    • Genome Integration: Move from plasmid-based expression to integrating the biosynthetic genes directly into the host genome. This reduces metabolic burden and improves genetic stability over generations [1].
    • Use GRAS Chassis: For applications in food and pharmaceuticals, transition to "Generally Recognized as Safe" (GRAS) organisms like Saccharomyces cerevisiae or Bacillus licheniformis, which can be more robust and alleviate safety concerns [1].
    • Process Optimization: Scale up using fed-batch biotransformation. This technique allows for better control of substrate concentration, reducing toxicity and preventing metabolic overflow [2].

Detailed Experimental Protocol

Below is a detailed methodology based on a recent high-yield study that employed a multienzyme cascade in E. coli [2]. This can serve as a robust template for your experiments.

Title: Fed-Batch Biotransformation for High-Titer this compound Production in Engineered E. coli.

Objective: To produce this compound from a defined substrate using a reconstituted multienzyme pathway in a controlled bioreactor setting.

Key Enzymes & Genes:

  • Tyrosin-phenol lyase (TPL)
  • L-amino acid deaminase (aadL)
  • α-keto acid decarboxylase (KAD)
  • Aldehyde reductase (yahK)
  • Glucose dehydrogenase (gdh) - for cofactor regeneration

Experimental Workflow:

cluster_workflow This compound Production Protocol A Strain Construction B Pre-culture & Main Culture A->B C Induction & Protein Expression B->C D Cell Harvest & Preparation C->D E Fed-Batch Biotransformation D->E F Product Analysis (HPLC) E->F

Procedure:

  • Strain Construction:

    • Clone the codon-optimized genes (tpl, aadL, kad, yahK, gdh) into expression plasmids with different copy numbers (e.g., pRSFDuet-1, pETDuet-1).
    • Co-transform the constructed plasmids into an expression host like E. coli BL21(DE3). Test different plasmid/host combinations to find the optimal balance.
  • Cell Culture and Induction:

    • Inoculate a single colony into 3-5 mL of Terrific Broth (TB) medium with appropriate antibiotics. Incubate at 37°C, 220 rpm for ~12 hours.
    • Transfer the inoculum to a larger volume (e.g., 50 mL) of fresh TB medium at 1% v/v.
    • Monitor culture growth until the OD600 reaches approximately 0.5-0.8.
    • Induce protein expression by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
    • Lower the temperature to 20°C and continue incubation for 20-24 hours for optimal protein expression.
  • Whole-Cell Catalyst Preparation:

    • Harvest the cells by centrifugation (e.g., 8,000 × g, 10 min, 4°C).
    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
    • Resuspend the cells to a high density in the same buffer for use as a biocatalyst in the next step.
  • Fed-Batch Biotransformation:

    • Conduct the reaction in a bioreactor to allow for precise control of parameters.
    • Set the initial working volume and add the necessary substrates.
    • Critical Parameters to Optimize:
      • Temperature: Optimize between 25-37°C.
      • pH: Maintain at an optimal level (e.g., pH 7.0-8.0) using an automated controller.
    • Initiate the reaction by adding the prepared whole cells.
    • Employ a fed-batch strategy, where the key substrate (e.g., tyrosine or its precursor) is fed incrementally throughout the reaction to avoid inhibition and increase final titer.
    • Run the biotransformation for a defined period (e.g., 14-36 hours), monitoring consumption and production.
  • Product Quantification:

    • Analyze reaction samples using High-Performance Liquid Chromatography (HPLC) with a UV/Vis or mass spectrometry detector.
    • Quantify HT concentration by comparing peak areas to a standard curve of pure HT.

This compound Biosynthesis Pathway

The following diagram illustrates the two primary natural biosynthetic pathways of HT from tyrosine, which form the basis for most metabolic engineering strategies [3] [4].

cluster_pathway Two Primary Biosynthetic Pathways from Tyrosine Start Tyrosine A L-DOPA Start->A PPO E Tyramine Start->E TDC B Dopamine A->B DDC C 3,4-DHPA B->C CuAO D This compound (HT) C->D ALDH F 4-HPA E->F CuAO G Tyrosol F->G ALDH G->D PPO

References

Hydroxytyrosol Instability: Core Mechanisms & Factors

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxytyrosol is prone to autoxidation, a process significantly accelerated in neutral to alkaline conditions and in the presence of specific ions. The primary factors affecting its stability are summarized in the table below.

Factor Impact on Stability Key Findings from Research
pH High instability at neutral/alkaline pH Rapid, complete transformation in neutral aqueous solutions (pH 7.0) after 1 day; more stable in acidic conditions (e.g., urine with acetic acid) [1] [2].
Ionic Composition Bicarbonate (HCO₃⁻) and Calcium (Ca²⁺) ions catalyze oxidation Synergistic effect of HCO₃⁻ and Ca²⁺ in tap water caused 85% HT oxidation and red color formation (λmax=490 nm). Metal ions like ferric ions can also cause color development [1].
Temperature Stability decreases as temperature increases HT is no longer detectable after 150 min at 220°C. Integrity is largely preserved at temperatures below 100°C [3].
Light & Oxygen Exposure promotes autoxidation Non-enzymatic autoxidation is influenced by light and oxygen, leading to degradation during processing, storage, and application [1].

The oxidation process leads to the formation of various products, including the red chromophore 2-(2-hydroxyethyl)-5-hydroxy-benzoquinone [1]. The relationship between these factors and HT stability can be visualized in the following workflow.

G Start This compound in Solution Risk1 High/Neutral pH (pH > 7.0) Start->Risk1 Risk2 Presence of Catalysts (Bicarbonate, Ca²⁺, Metals) Start->Risk2 Risk3 High Temperature (> 100°C) Start->Risk3 Risk4 Exposure to Oxygen Start->Risk4 Action1 Acidify Solution (pH < 7.0) Risk1->Action1 Action2 Use High-Purity Water (Minimize Ions) Risk2->Action2 Action3 Control Storage Temp. (Refrigerate or Freeze) Risk3->Action3 Action4 Use Inert Atmosphere (N₂) or Antioxidants Risk4->Action4 Outcome Stable HT Solution Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome

Formulation Strategies to Enhance Stability

To overcome these instability issues, several formulation and delivery strategies can be employed.

Strategy Mechanism Application Note
Chemical Modification Creating more stable derivatives (e.g., acetates or ethers) that can release active HT in vivo [4]. Novel derivatives like HT-3 show enhanced stability and activity. Acetylated forms (e.g., hydroxytyrosyl acetate) are naturally occurring and more stable [4] [5].
Advanced Delivery Systems Shielding HT from the external environment. Emulsions, encapsulation (liposomes, microspheres), and vesicular carriers can significantly improve stability, control release, and enhance bioavailability [4].
Matrix Selection Using a protective vehicle for delivery. HT is more stable in a lipid-rich matrix like extra virgin olive oil (EVOO) compared to aqueous solutions. This also improves absorption [4] [6].
Sensory Masking Improving acceptability without compromising stability. For HT-enriched foods, bitterness can be reduced via cyclodextrin complexation or microencapsulation, which also may protect the molecule [7].

Analytical & Protocol Troubleshooting Guide

FAQs for Experimental Workflows

Q1: How should I prepare and store stock solutions of HT to ensure stability over time?

  • Preparation Solvent: Use acidified water or methanol/ethanol. Avoid neutral pH buffers or high-ionic-strength solutions like tap water or phosphate-buffered saline (PBS) without pH control [1] [2].
  • Storage Conditions: For aqueous solutions, acidify with acetic or formic acid and store at ≤ -20 °C. One study on urine samples showed that adding acetic acid and storing at -20 °C or -80 °C preserved HT for at least four weeks [2]. Avoid repeated freeze-thaw cycles.

Q2: I am observing a red/pink color in my HT solutions. What is happening and how can I prevent it?

  • Cause: The red color (λmax ~490 nm) is a definitive sign of HT oxidation, specifically the formation of 2-(2-hydroxyethyl)-5-hydroxy-benzoquinone. This is catalyzed by neutral/alkaline pH and ions like bicarbonate [1].
  • Prevention: Ensure the solution is acidic (pH < 7) and prepared with high-purity, deionized water. For long-term experiments, consider sparging with an inert gas like nitrogen (N₂) to displace dissolved oxygen [1].

Q3: My analytical results for HT concentration are inconsistent. What pre-analytical factors should I check?

  • Solution History: Document the age, storage conditions, and preparation method of your HT stock solution. Degradation is a likely cause of inconsistency [2].
  • Sample Preparation for LC-MS/MS: Use internal standards to correct for analyte loss. The isotope dilution method with deuterated standards (e.g., d2-hydroxytyrosol) is highly recommended for accurate quantification, as it compensates for losses during sample processing [3].
  • Chromatographic Considerations: A 2025 review highlights that HT in supplements is often in its free form, which may have a different metabolic fate and stability profile compared to the secoiridoid derivatives found in EVOO. Ensure your LC method can separate HT from its potential degradation products [4].

Q4: How does heating affect HT during processing or cooking studies?

  • Thermal Degradation: HT is relatively stable at lower temperatures but degrades rapidly at high heat. One study found HT was completely decomposed after 150 minutes at 220°C. In contrast, tyrosol, which lacks the second hydroxyl group, showed greater thermal stability [3].
  • Recommendation: For food applications involving heat (e.g., baked goods), use encapsulated forms of HT or add it post-processing to minimize thermal degradation [7].

References

Technical Support Center: Optimizing Hydroxytyrosol Extraction Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxytyrosol Fundamentals & Key Properties

For researchers new to this compound (HT) or those encountering unexpected results, understanding its fundamental characteristics is essential for designing effective extraction protocols.

What is this compound and Why is it Valuable?
  • Chemical Identity: HT (3,4-dihydroxyphenylethanol) is a simple, amphipathic phenol featuring a catechol ring and a primary alcohol side chain. This structure confers both water compatibility and moderate lipophilicity, enabling interaction with diverse cellular environments [1].
  • Primary Sources: HT is naturally abundant in olive trees (Olea europaea L.), particularly in:
    • Table olives: The richest source (~629.1 μg/g) [2].
    • Olive leaves: Contains 0.78–136.48 mg/g, with oleuropein as the dominant precursor [3] [4].
    • Olive mill wastewater and pomace: By-products offering sustainable extraction opportunities [2] [5].
  • Key Bioactivities: HT exhibits potent antioxidant [2], anti-inflammatory [1], neuroprotective [1], and cardioprotective activities [4], driving its interest for pharmaceuticals, nutraceuticals, and functional foods.
  • Regulatory Status: Generally Recognized As Safe (GRAS) by EFSA and FDA. EFSA approves a health claim for LDL oxidation protection at a minimum intake of 5 mg per day [6] [4].

Extraction Optimization Strategies

Optimizing this compound yield requires careful consideration of extraction techniques and parameters. The table below summarizes key methodologies.

Table 1: Optimization Strategies for this compound Extraction

Method Optimal Parameters Expected Improvement Key Considerations
Pulsed Electric Field (PEF) Pre-treatment [7] Field: 0.6 kV/cm, Frequency: 90 Hz, Time: 11 s HT: +26.8%, Oleuropein: +21.7%, Total Phenolics: +15.6%, Antioxidant Activity: +32.3% Induces cell membrane electroporation, enhancing subsequent solvent extraction.
Ultrasound-Assisted Extraction (UAE) [8] Power: 60%, Solvent: Water, Ratio: 20% (w/v), Time: 25 min Maximizes antioxidant activity & phenolic yield. Water is effective and green; optimal power and solid-to-solvent ratio are critical.
Biological Conversion (Oleuropein to HT) [3] Strains: F. sanfranciscensis B415, L. pentosus B506/B307, Time: 3 days Efficient bioconversion of oleuropein in olive leaves. Eco-friendly, solvent-free. Requires screening for β-glucosidase activity in LAB.
Direct Acidic Hydrolysis of Olive Leaves [4] One-step extraction & hydrolysis of dried leaves. Produces an HT-enriched extract (HT content ~11.27%). Simplifies production, avoids separate extraction and hydrolysis steps.

Stability & Bioavailability Enhancement

Post-extraction stability and bioavailability are common challenges. The following table outlines major issues and validated solutions.

Table 2: Strategies to Enhance Stability and Bioavailability

Challenge Impact Solution Reference
Low Stability in Neutral Aqueous Solutions Rapid autoxidation, forming a red chromophore (λmax=490 nm), leading to compound degradation. Acidify solutions, use chelating agents, employ low-oxygen handling, and utilize barrier packaging. [5]
Rapid Metabolism & Low Bioavailability Extensive Phase II metabolism (glucuronidation/sulfation) and rapid excretion limit efficacy. Use lipid-based delivery systems (emulsions, microemulsions), encapsulation (cyclodextrins, liposomes), and pro-drug forms like hydroxytyrosyl acetate. [1] [6]
Matrix Effects Proteins and fibers in food matrices can decrease HT bioaccessibility. Utilize lipid phases and microstructured carriers to enhance bioaccessibility. Be mindful of final product formulation. [1]

Troubleshooting Common Experimental Problems

Table 3: Troubleshooting Guide for this compound Extraction and Stabilization

Problem Possible Causes Solutions

| Low Extraction Yield | Inefficient cell disruption, suboptimal solvent, low precursor conversion. | 1. Implement PEF pre-treatment [7]. 2. Optimize solvent (e.g., water/ethanol) and UAE parameters [8]. 3. For leaves, use LAB fermentation or direct acidic hydrolysis to convert oleuropein [3] [4]. | | HT Degradation / Color Change | Autoxidation at neutral-alkaline pH, especially with bicarbonate ions and metal catalysts. | 1. Maintain acidic pH in solutions [5]. 2. Use chelators (e.g., EDTA) to sequester metal ions [1]. 3. Purge with nitrogen and use airtight, opaque containers. | | Poor Bioavailability in Models | Rapid metabolism and conjugation, improper delivery format. | 1. Formulate with lipid-based delivery systems (e.g., microemulsions in oil) [1] [6]. 2. Use phospholipid complexes or cyclodextrin inclusions to improve absorption. | | Inconsistent Results Between Batches | Variability in raw material (olive cultivar, harvest time), unstable extraction conditions. | 1. Source raw material from a single, well-characterized supplier and batch. 2. Standardize and meticulously document all extraction parameters (time, temp, power). |

Detailed Experimental Protocols

Protocol 1: PEF Pre-treatment & Ultrasound-Assisted Extraction of Olive Leaves [7]

This protocol is designed to maximize the yield of this compound and other phenolics by disrupting cell walls before extraction.

  • Sample Preparation: Dry and finely grind olive leaves. Prepare a mixture of 20 g of leaves in 60 g of tap water (conductivity ~1 mS/cm).
  • PEF Treatment:
    • Use a PEF system with a chamber electrode distance of 2 cm.
    • Apply the optimal conditions: Electric field strength of 0.6 kV/cm, a frequency of 90 Hz, and a total treatment time of 11 seconds (square wave bipolar pulse, pulse width fixed at 15 µs).
    • Monitor the pulse shape with an oscilloscope.
    • After treatment, filter the leaves and dry at room temperature.
  • Ultrasound-Assisted Extraction:
    • Extract 0.5 g of PEF-treated leaves with 100 mL of a 55/45 (v/v) ethanol/water solution.
    • Use an ultrasonic probe (e.g., 400 W, 24 kHz, 22 mm diameter) at 100% amplitude for 8 minutes.
    • Centrifuge the extract at 3500 rpm for 15 minutes.
    • Evaporate the supernatant in a rotary evaporator and re-dissolve the extract in 2 mL of a 1/1 (v/v) MeOH/H₂O mixture.
    • Analyze via HPLC-MS-ESI-TOF.
Protocol 2: Bioconversion of Oleuropein to HT using Lactic Acid Bacteria [3]

This eco-friendly method uses microorganisms to convert the abundant precursor oleuropein into HT.

  • Strain Selection & Activation: Select LAB strains with high β-glucosidase activity (e.g., F. sanfranciscensis B415, L. pentosus B506/B307). Culture them overnight in MRS broth at 30°C.
  • Fermentation Setup:
    • Finely grind dried olive leaves.
    • Suspend the ground leaves in an aqueous solution with reduced glucose content.
    • Inoculate the suspension with the selected LAB strain.
  • Process Monitoring:
    • Incubate at 30°C for up to 3 days, which is the optimal fermentation time.
    • Monitor the bioconversion from oleuropein to HT using UPLC-PDA systems.
  • Termination & Recovery: Stop the fermentation by pasteurization or centrifugation. The resulting supernatant is an HT-rich aqueous extract.

Visual Experimental Workflows

To better illustrate the optimized processes, the following diagrams map out the key experimental workflows.

Diagram 1: Workflow for Optimized this compound Extraction

This chart outlines the decision path for selecting and applying the main extraction and stabilization strategies.

Start Start: Objective Definition M1 Raw Material Selection (Leaves, Pomace, OMWW) Start->M1 M2 Pre-treatment Method? M1->M2 P1 PEF Pre-treatment (0.6 kV/cm, 90 Hz, 11s) M2->P1 Maximize yield P2 LAB Fermentation (Strain B415/B506, 3 days) M2->P2 Eco-friendly conversion P3 Direct Acidic Hydrolysis (One-step process) M2->P3 Simplify production M3 Extraction & Conversion P4 Ultrasound-Assisted Extraction (60% Power, 20% Ratio) M3->P4 Solvent extraction M4 Stabilization & Delivery P5 Microencapsulation (e.g., Cyclodextrins) M4->P5 For powder formats P6 Lipid-based Delivery (Emulsions in oil matrices) M4->P6 For liquid formats & bioavailability P7 Acidification & Chelation (pH control, EDTA) M4->P7 For aqueous solutions End Final HT Product P1->M3 P2->M3 P3->M3 P4->M4 P5->End P6->End P7->End

Diagram 2: this compound Bioconversion Pathway

This chart details the biological pathway of this compound formation from its precursor in olive leaves.

Start Start: Raw Material B1 Olive Leaves (High Oleuropein Content) Start->B1 M1 Method: LAB Fermentation B1->M1 Eco-friendly path M2 Method: Direct Acidic Hydrolysis B1->M2 Simplified path B2 β-glucosidase Activity K1 Key Enzyme: β-glucosidase B2->K1 B3 Oleuropein Aglycone B4 Hydrolysis B3->B4 K2 Key Process: Ester Bond Cleavage B4->K2 End This compound (HT) M1->B2 M2->End One-step conversion K1->B3 K2->End

References

increasing hydroxytyrosol solubility for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties and Challenges

  • Q: What are the basic solubility properties of hydroxytyrosol (HT)? HT is a small, amphipathic molecule, meaning it has both hydrophilic and lipophilic properties [1] [2]. It is fairly soluble in water and polar organic solvents like low-molecular-weight alcohols (e.g., ethanol) [3] [4]. Its solubility can be quantitatively measured in solvent mixtures, as shown in the data for ethanol-water systems below [5].

  • Q: What is the main stability challenge with HT? HT is highly susceptible to oxidation due to its catechol group [4]. Factors like exposure to light, elevated temperatures, and oxygen can accelerate this process, leading to the formation of quinones and other oxidation products. This not only diminishes its antioxidant efficacy but can also cause discoloration and reduce the shelf-life of experimental formulations [4].

Strategies and Formulation Protocols

Advanced delivery systems are the primary means to enhance HT's solubility, stability, and bioavailability.

  • Q: What formulation strategies can improve HT's performance? The following table summarizes the key approaches identified in recent scientific literature.
Strategy Description Key Findings & Potential Benefits
Lipid-Based Emulsions [1] Dispersion of HT within fine oil droplets in water using emulsifiers. Mimics natural EVOO matrix; lipid phase can enhance intestinal uptake and protect during digestion [1].
Encapsulation [1] Trapping HT within protective colloidal systems (e.g., liposomes, polymeric nanoparticles). Creates physical barrier against oxygen, light; allows for controlled release and targets specific tissues [1].
Vesicular Carriers [1] Use of lipid bilayers (e.g., liposomes) to encapsulate HT. Amphipathic nature of HT compatible with phospholipid layers; improves cellular delivery [1].
Chemical Modification [1] Creating more lipophilic derivatives (e.g., phenolipids like HT-acetate). Can improve solubility in oil matrices and enhance membrane permeability. Derivatives may act as prodrugs, regenerating active HT in vivo [1].
Nanomedicine Formulations [6] Use of data-driven workflows (AI & automation) to design nanoformulations for poorly soluble drugs. Rapidly identifies optimal excipient combinations to create stable, small, uniform nanoparticles with improved solubility [6].

The following workflow diagram illustrates a modern, integrated approach to developing these advanced formulations.

start Define Formulation Goal sub1 Strategy Selection start->sub1 opt1 Lipid-Based Emulsions sub1->opt1 opt2 Nano- Encapsulation sub1->opt2 opt3 Chemical Modification sub1->opt3 sub2 High-Throughput Screening & AI Optimization opt1->sub2 opt2->sub2 opt3->sub2 char Formulation Characterization sub2->char eval In-Vitro/In-Vivo Evaluation char->eval lead Lead Candidate eval->lead

Formulation Development Workflow

Practical Experimental Data

  • Q: Is there experimental solubility data for HT in common solvents? Yes, research has measured the solubility of HT in binary mixtures of ethanol and water across different temperatures. This data is critical for designing extraction and purification protocols, or for preparing stock solutions [5].
Temperature (K) Temperature (°C) Solubility in Ethanol + Water Mixtures
293.15 20 Measured data available [5]
298.15 25 Measured data available [5]
303.15 30 Measured data available [5]
308.15 35 Measured data available [5]
318.15 45 Measured data available [5]

Note: The original source provides specific numerical solubility values at these temperatures, which are essential for precise experimental planning [5].

Troubleshooting Common Issues

  • Q: My HT solution has changed color. What happened and how can I prevent it? This indicates oxidation. To prevent it:

    • Storage: Prepare fresh solutions when possible. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at -20°C or below.
    • Environment: Maintain an acidic pH, as HT is more stable under acidic conditions. Use airtight, light-proof containers to protect from oxygen and light [4] [7].
    • Antioxidants: In some cases, adding a small amount of a stabilizing antioxidant like ascorbic acid to aqueous solutions may help, though this requires validation for your specific experiment.
  • Q: I am not achieving the expected bioavailability in my animal models. What can I do? Bioavailability is heavily influenced by the delivery matrix. Consider these factors, derived from human studies:

    • The Matrix Effect: Absorption is significantly higher when HT is consumed within a lipid-rich matrix like extra virgin olive oil compared to an aqueous solution or yogurt [3]. Ensure your animal feed or dosing medium contains lipids.
    • Formulation Upgrade: Move from simple solutions to advanced delivery systems (see table above). For example, lipid-based emulsions have been shown to alter the absorption profile and increase peak plasma concentrations in human trials [1].

The following decision tree can help you troubleshoot common experimental problems related to HT's solubility and stability.

problem Experiment Issue: Low Solubility/Stability step1 Is HT powder/solution discolored (darkened)? problem->step1 step1y Oxidation Detected step1->step1y Yes step1n Check Solubility in Solvent System step1->step1n No step1y_sol Revise storage: - Inert gas - Acidic pH - Low temp - Light-proof vials step1y->step1y_sol step1n_prep Preparation Issue step1n->step1n_prep Precipitate forms step1n_sol Solvent System Inadequate step1n->step1n_sol Won't dissolve step1n_prep_act Use sonication and gentle heat (< 45°C) step1n_prep->step1n_prep_act step1n_sol_act Optimize solvent: - Use ethanol/water mix - Consider lipid emulsion - Use solubilizing excipients step1n_sol->step1n_sol_act

Troubleshooting this compound Solubility and Stability

Advanced and Predictive Methods

  • Q: Are there computational methods to predict HT solubility with new excipients? Yes, modern machine learning (ML) models like fastsolv can predict solubility across a wide range of temperatures and solvents. These data-driven approaches can screen billions of possible formulations by leveraging active learning and automated experimentation, dramatically accelerating the optimization process for nanomedicines containing challenging molecules like HT [6] [8].

References

addressing hydroxytyrosol degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main factors that cause hydroxytyrosol degradation? The primary factors are exposure to light (especially UV light), oxygen, and elevated temperatures [1] [2] [3]. The stability is also influenced by the solvent or matrix it is dissolved in [1].

  • Does the storage solvent affect this compound's stability? Yes, the choice of solvent is critical. Research indicates that the antioxidant activity of related compounds like oleuropein degrades at different rates in water versus ethanol under UV light [1]. For long-term storage, protecting the solution from light and air is more important than the solvent itself.

  • Can this compound be stabilized for high-temperature processes like deep-frying? Yes. Studies show that enriching oils with this compound significantly improves their thermal stability. One study demonstrated that extra virgin olive oil (EVOO) enriched with this compound and deep-fried at 170°C for 3 hours exhibited low hydrolysis and oxidation, maintaining high antioxidant potential [4].

  • What analytical methods are used to monitor this compound degradation? Common techniques include:

    • 1H NMR Spectroscopy: Tracks the degradation of the linoleic acyl group and the this compound derivative itself while simultaneously identifying and quantifying oxidation products (oxylipins) [2].
    • Coulometric Detection & Mass Spectrometry (MS): Used in tandem to follow antioxidant activity and identify specific degradants in solution under UV irradiation [1].
    • DPPH Assay: Measures the radical scavenging activity to confirm the retention of antioxidant capacity after processing or storage [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid degradation in liquid formulation Exposure to light (especially UV) and/or oxygen [1] [3] Store in amber glass vials; purge container headspace with an inert gas (e.g., nitrogen or argon); consider refrigeration.
Loss of antioxidant activity during high-temperature processing (e.g., in oils) Thermal oxidation and degradation of the phenolic compound [4] Enrich the oil matrix with this compound or its derivatives; optimize process parameters to use lower temperatures (e.g., 170°C) and shorter durations (e.g., 3 h) [4].
Decreased concentration in stored bulk agro-industrial waste (e.g., olive cake) Prolonged storage in open air, exposed to rain and elements [5] Store residues under a roof (covered); limit storage time to under 3 months to minimize concentration loss [5].
Inconsistency in experimental results on oxidative stability Varying concentrations of this compound used for enrichment [2] Standardize the concentration of this compound or its acetate (e.g., 0.025% - 0.75% by weight) used in experiments to ensure reproducible conditions and results [2].

Experimental Protocols & Data

Here are the methodologies from key studies that you can reference as standard operating procedures (SOPs) in your technical center.

Protocol 1: Accelerated Storage Test for Oils

This protocol is adapted from a study on this compound acetate in sunflower oil and is ideal for testing the stabilizing effect of antioxidants in lipid matrices [2].

  • 1. Sample Preparation: Prepare oil samples (e.g., sunflower oil) and enrich them with precise concentrations of your this compound derivative (e.g., 0.025%, 0.125%, 0.250%, and 0.750% by weight). Include an unenriched sample as a control.
  • 2. Storage Conditions: Place aliquots (e.g., 10 g) in open glass Petri dishes. Store them in a convection oven at 70°C to accelerate the oxidation process. Run the experiment in duplicate.
  • 3. Monitoring: At regular time intervals, take samples and analyze them using 1H NMR spectroscopy.
  • 4. Data Analysis: Monitor the degradation of the main oil components (e.g., the linoleic acyl group), the degradation of the this compound acetate, and the formation of various oxylipins over time [2].
Protocol 2: Assessing UV Light Stability

This method, based on research into oleuropein (a precursor to this compound), is useful for determining the photosensitivity of compounds in solution [1].

  • 1. Sample Preparation: Prepare stock solutions of the compound in different solvents (e.g., water and ethanol).
  • 2. Irradiation: Continuously irradiate the samples using a UV-C lamp (e.g., at λ < 380 nm). A flow injection system can be used for continuous monitoring.
  • 3. Analysis:
    • Use a coulometric detector to track changes in the overall antioxidant activity in real-time.
    • Use Mass Spectrometry (MS) to identify and trace the formation of specific degradation products.
  • 4. Interpretation: Compare the degradation rates and the evolution of antioxidant activity between different solvents [1].

Quantitative Stability Data

The following table summarizes key quantitative findings from the research to serve as a benchmark for expected outcomes.

Condition / Parameter Key Finding Reference
Deep-frying Stability (EVOO with HTyr, 170°C/3h) Low hydrolysis & oxidation; K232 values within standard limit (≤2.5) for several EVOO varieties. [4]
Storage Condition (Olive cake) Concentrations of oleuropein, this compound, and tyrosol remained stable for up to 3 months when stored under roof. Open-air storage led to significant losses. [5]
UV Irradiation (Oleuropein in solution) Antioxidant activity remained nearly constant in water over 150 min but dropped considerably in ethanol. [1]
Antioxidant Enrichment (Sunflower oil with HTy-Ac) Enrichment with 0.75% HTy-Ac showed the greatest effect in slowing the rise of peroxides and other oxidation markers during storage at 70°C. [2]

Key Workflow and Pathway

To help visualize the experimental setup for assessing this compound stability in oils, here is a workflow diagram based on the cited protocol.

G Start Start: Prepare Oil Samples A1 1. Sample Preparation Start->A1 A2 Enrich with this compound at varying concentrations A1->A2 A3 Include unenriched control A1->A3 B 2. Accelerated Storage A2->B A3->B C 3. Analysis via 1H NMR B->C D1 Monitor degradation of: - Linoleic Acyl Groups - this compound C->D1 D2 Identify & quantify formation of Oxylipins C->D2 End Compare Oxidation Profiles D1->End D2->End

References

enhancing hydroxytyrosol blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: Can hydroxytyrosol (HT) cross the blood-brain barrier? Yes, evidence indicates that this compound can cross the BBB. A key 2023 study found that while HT was largely detected in the brains of healthy mice, it showed a 200-fold increase in penetration in mice with chronic unpredictable mild stress (CUMS)-induced depression. This enhanced penetration was linked to a deficiency in tight junction proteins in the BBB under pathological conditions. In these depressive mice, HT was mostly distributed in the hippocampus [1]. Another 2025 review also confirms that HT can reach the brain in small but functional amounts, and that its delivery can be enhanced through various formulation methods [2].

  • FAQ 2: What is the primary challenge in delivering this compound to the brain? The primary challenge is its rapid metabolism and clearance from the body, which can limit the amount of intact HT available to reach and cross the BBB [2]. Furthermore, while pathological conditions can increase BBB permeability, relying on this is not a controllable or safe strategy for drug delivery. Therefore, formulation strategies are needed to protect HT from metabolism and enhance its intrinsic brain-targeting ability.

  • FAQ 3: What strategies can enhance this compound's brain delivery? Strategies can be broadly classified into passive and active targeting:

    • Formulation for Enhanced Passive Diffusion: Optimizing the physicochemical properties of a drug formulation (e.g., lipophilicity, molecular weight) can aid passive transcellular diffusion. The BBB is generally permeable to small (<500 Da), lipophilic molecules [3] [4].
    • Active Targeting: This involves conjugating HT or its carrier to ligands that bind to specific receptors highly expressed on the BBB (e.g., transferrin receptor, insulin receptor) to utilize Receptor-Mediated Transcytosis (RMT) [3] [4].
    • Nanocarrier Systems: Encapsulating HT in nanocarriers like liposomes, polymer nanoparticles, or micelles can protect it and provide a platform for attaching targeting ligands [4] [5].
  • FAQ 4: What molecular mechanisms is this compound known to act on in the brain? this compound acts on several cellular pathways, including Nrf2, NF-κB, JAK/STAT, PI3K/Akt, and SIRT1, which are involved in regulating redox balance, inflammation, and programmed cell death [2]. Specifically for depression, it was found to exert an antidepressant effect by inhibiting the C3-CD11b pathway, which alleviates microglia activation [1].


Experimental Protocols & Data

Key Experimental Findings on HT and BBB Penetration

The table below summarizes quantitative data from a key study on this compound's brain pharmacokinetics [1].

Parameter Finding in Normal Mice Finding in CUMS Depressive Mice Analytical Method
BBB Penetration Minimal detection 200-fold higher than in normal mice Established LC-MS/MS method
Primary Brain Distribution Not applicable Hippocampus Brain regional uptake analysis
Proposed Mechanism Against Depression Not applicable Inhibition of C3-CD11b pathway; Improvement of fatty acid biosynthesis and metabolism in the hippocampus Multi-omics (proteomics, metabolomics), spatial-resolved metabolomics, in vitro validation with BV-2 microglia
In Vitro BBB Permeability Assay (PAMPA-BBB)

For early, high-throughput screening of HT formulations, the Parallel Artificial Membrane Permeability Assay for BBB (PAMPA-BBB) is a simple and cost-effective method [6].

  • Principle: This non-cell-based assay uses a hydrophobic filter membrane coated with a lipid mixture to simulate the BBB. The permeability of a test compound is determined by its ability to diffuse from a donor well through the lipid membrane into an acceptor well.
  • Procedure Overview:
    • Preparation: The donor plate membrane is coated with the provided BBB lipid solution.
    • Loading: A solution of this compound (recommended ≤500 µM in PBS with ≤5% DMSO) is added to the donor wells. PBS buffer (pH 7.4) is added to the acceptor wells.
    • Incubation: The plate is assembled and incubated for a specified time (e.g., 4-20 hours) at room temperature.
    • Analysis: The concentration of HT in both donor and acceptor compartments is quantified using a UV plate reader. The permeability (P(_e)) is calculated based on the compound's flux over time.
  • Troubleshooting Tip: If your HT compound is insoluble at 500 µM in PBS with 5% DMSO, do not increase the DMSO concentration. Instead, clarify the solution by centrifugation and use the supernatant, noting that the concentration will be unknown [6].
Advanced In Vitro Model: Microfluidic BBB-on-a-Chip

For more physiologically relevant data, use a human-cell-based microfluidic BBB model [7].

  • Principle: This system recreates a miniaturized human BBB by co-culturing brain endothelial cells, pericytes, and astrocytes in a microfluidic device, allowing for the formation of a tight barrier with relevant cellular organization and shear stress.
  • Procedure Overview:
    • Device Fabrication: The microfluidic device is fabricated (1.5 days).
    • Cell Culture: Stem-cell-derived or primary human brain endothelial cells, pericytes, and astrocytes are seeded into the device and cultured to form a mature BBB (7 days).
    • Permeability Measurement: A solution of this compound is perfused through the vascular channel. The appearance of HT in the abluminal (brain) channel is monitored over time using quantitative techniques like LC-MS/MS.
    • Analysis: The permeability coefficient (P) is calculated by measuring the solute flux across the endothelial barrier. This model can also be used to study the expression of tight junction proteins (e.g., claudin-5, occludin) and transport mechanisms [7].

The following diagram illustrates the experimental workflow for assessing BBB permeability using this advanced model.

G Start Start: Protocol for BBB-on-a-Chip Fabrication 1. Device Fabrication (1.5 days) Start->Fabrication CellCulture 2. Cell Culture and Seeding • Brain Endothelial Cells • Pericytes • Astrocytes (7 days) Fabrication->CellCulture MatureBBB 3. Mature BBB Formation • Measure TEER • Validate TJ proteins CellCulture->MatureBBB Experiment 4. Permeability Experiment • Perfuse this compound • Sample from abluminal channel (Up to 5 days for analysis) MatureBBB->Experiment Analysis 5. Analysis & Data • Quantify HT (e.g., LC-MS/MS) • Calculate Permeability (P) • Image/Protein/RNA analysis Experiment->Analysis End End: Permeability Assessment Analysis->End

In Vivo BBB Permeability Measurement

To validate findings in a live animal model, you can use methods like those described for quantifying BBB permeability in rat brains [8].

  • Principle: Fluorescently labeled solutes (e.g., FITC-dextran as a control, or a tagged version of HT if feasible) are administered systemically. Their passage from the blood into the brain tissue is quantified using intravital multiphoton microscopy.
  • Procedure Overview:
    • Surgical Preparation: A cranial window is created in an anesthetized rat to expose the brain microvessels.
    • Dye Perfusion: A fluorescent tracer (e.g., sodium fluorescein, NaFl, MW 376) alone or in combination with the test compound is perfused via the carotid artery.
    • Image Acquisition: Using multiphoton microscopy, time-series images of the cerebral microvessels and surrounding parenchyma are captured.
    • Data Analysis: The solute permeability coefficient (P) is calculated by applying an unsteady mass transfer mathematical model to the measured fluorescence intensity changes in the vessel and tissue over time [8].

Troubleshooting Common Experimental Issues

  • Problem: Low or inconsistent BBB permeability readings in vitro.

    • Solution 1: For cell-based models, always measure the Trans-Endothelial Electrical Resistance (TEER) before an experiment. A high TEER value confirms the integrity of the tight junctions. Ensure your culture conditions (e.g., co-culture with astrocytes, use of cAMP) promote a strong barrier [8] [7].
    • Solution 2: Verify the expression of key tight junction proteins (e.g., claudin-5, occludin) via immunostaining or Western blot after your experiment to rule out model failure [3].
  • Problem: this compound is unstable or precipitates in the assay buffer.

    • Solution: Strictly maintain the DMSO concentration at or below 5%. If precipitation occurs, centrifuge the donor solution and use the supernatant, acknowledging the concentration is now unknown. For more advanced formulations, consider pre-encapsulating HT in nanocarriers to improve its solubility and stability [6].
  • Problem: Discrepancy between high in vitro permeability and low in vivo brain uptake.

    • Investigation Path 1: Consider efflux transporters. This compound might be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs back into the blood. Perform assays with P-gp inhibitors to check for this effect [4].
    • Investigation Path 2: Account for rapid metabolism. The compound may be broken down in the plasma or liver before it reaches the brain. Conduct pharmacokinetic studies to measure the plasma half-life of HT and consider strategies to improve its metabolic stability [2].

References

Troubleshooting Rate-Limiting Steps in Hydroxytyrosol Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Symptom Root Cause Solution Key Outcomes & Citation
Initial Tyrosine Hydroxylation Low L-DOPA/low overall HT yield; poor efficiency of mouse tyrosine hydroxylase [1]. Use of mouse tyrosine hydroxylase with inefficient cofactor (MH4) regeneration [1]. Replace with engineered HpaBC from E. coli. Use structure-guided mutagenesis (residues S210, A211, Q212) & directed evolution [1]. ↑ Relative activity on tyrosine by 12-15 fold; ↑ final tyrosine conversion rate to 95% [1].
Dopamine Oxidation Low HT yield; high intracellular dopamine accumulation [1]. Low activity of Tyramine Oxidase (TYO); reaction produces toxic NH₃ & H₂O₂ [1]. Engineer TYO via in vivo-directed evolution. Use an engineered hydroxytyrosol biosensor (based on C. glutamicum VanR) for high-throughput screening [1]. Solved the second rate-limiting step; ↑ this compound pathway yield to ~95% conversion from tyrosine [1].
Downstream Pathway Balancing Low product titer in de novo synthesis [2] [3]. Imbalanced expression of multiple pathway enzymes; low catalytic efficiency [3]. Modular optimization: Optimize plasmid copy numbers, gene order in operons, and culture conditions (T, pH) [1] [3]. Use multienzyme cascades [3]. Fed-batch biotransformation: 55.3 mM (8.6 g/L) HT in 14h [3]. De novo synthesis: 9.87 g/L from glycerol [2].

Detailed Experimental Protocols

Protocol 1: Engineering a Microbial Tyrosine Hydroxylase via HpaBC Directed Evolution

This protocol is for enhancing the conversion of tyrosine to L-DOPA [1].

  • Library Construction: Perform saturation mutagenesis on key residues (S210, A211, Q212) in the HpaB component of the HpaBC enzyme.
  • High-Throughput Screening (HTS):
    • Culture: Transform the mutant library into E. coli (e.g., strain BW25113) and grow in 96-well plates.
    • Assay: Use a colorimetric sodium periodate assay. L-DOPA reacts with periodate to produce a brown color, while tyrosine does not.
    • Measurement: Measure the absorbance at OD400. Screen for clones with higher OD400, indicating greater L-DOPA production.
  • Validation: Purify the HpaBC mutant enzymes from selected hits and confirm enhanced hydroxylation activity on tyrosine in vitro compared to the wild-type enzyme.
  • Iterative Evolution: Perform random mutagenesis on the best mutant from the first round (e.g., 23F9) and repeat the HTS cycle to obtain superior variants (e.g., 23F9-M4).
Protocol 2: In Vivo-Directed Evolution of Tyramine Oxidase (TYO) using a this compound Biosensor

This protocol optimizes the second rate-limiting step, dopamine to 3,4-DHPAA [1].

  • Biosensor Development:
    • Engineer the regulatory protein VanR from Corynebacterium glutamicum by switching its induction specificity from vanillic acid to this compound.
  • Library Creation:
    • Create a random mutagenesis library of the TYO gene.
  • Selection:
    • Co-express the TYO mutant library and the this compound biosensor in an E. coli production strain.
    • Use fluorescence-activated cell sorting (FACS) or other selection methods to isolate cells that show high biosensor activation, indicating high this compound production.
  • Characterization: Validate improved TYO activity by measuring the reduction of intracellular dopamine accumulation and the increase in this compound yield in the selected mutant strains.

Pathway Engineering Visualization

The diagram below illustrates the engineered biosynthetic pathway for this compound in E. coli, highlighting the two major rate-limiting bottlenecks and the engineering strategies used to resolve them.

G cluster_rate_limits Engineered Steps to De-Bottleneck Pathway Tyrosine Tyrosine Step1 1. Rate-Limiting Step: Tyrosine → L-DOPA Tyrosine->Step1 Bottleneck 1 L_DOPA L-DOPA DODC DODC (Decarboxylase) L_DOPA->DODC Dopamine Dopamine Step2 2. Rate-Limiting Step: Dopamine → 3,4-DHPAA Dopamine->Step2 Bottleneck 2 DHPAA 3,4-DHPAA ADH ADH (Alcohol Dehydrogenase) DHPAA->ADH This compound This compound Step1->L_DOPA Bottleneck 1 HpaBC Engineered HpaBC (Tyrosine Hydroxylase) Step1->HpaBC Step2->DHPAA Bottleneck 2 TYO Engineered TYO (Tyramine Oxidase) Step2->TYO DODC->Dopamine ADH->this compound

Key Recommendations for Your Experiments

Based on the latest research, here are the most promising directions for efficient this compound production:

  • Prioritize Sequential De-bottlenecking: As demonstrated in foundational research, focus on solving one rate-limiting step at a time. When you enhance the first bottleneck (tyrosine hydroxylation), the next limitation (dopamine oxidation) will become apparent and must be addressed [1].
  • Embrace Biosensor-Driven Evolution: For optimizing enzyme activity within the complex cellular environment, in vivo-directed evolution coupled with a product-specific biosensor is a highly powerful strategy for evolving rate-limiting enzymes like TYO [1].
  • Consider Alternative Pathways: Recent studies show success with multienzyme cascade systems. One approach uses a pathway with Tyrosin-phenol lyase (TPL), L-amino acid deaminase (aadL), α-keto acid decarboxylase (KAD), and aldehyde reductase (yahK), achieving 55.3 mM this compound [3]. Exploring such pathways can bypass traditional bottlenecks.

References

purification challenges in hydroxytyrosol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Common Purification Challenges and Solutions

The table below summarizes frequent issues, their causes, and actionable solutions based on current research.

Challenge Root Cause Recommended Solution Key Parameters & Expected Outcome
Complex Extract Composition [1] [2] Co-extraction of sugars (mannitol, glucose), proteins, and other phenolics from biomass or fermentation broth. Liquid-Liquid Extraction (LLE) with ethyl acetate [1]. Recovery: Up to 88.8% of Hydroxytyrosol [1].
Solid-Phase Extraction (SPE) with C18 or polymeric resins (DSC-8, Purosorb PAD910) [1]. Purity: Can achieve extracts with 873 mg/g (87.3%) phenolic content (HT being the standout) [1].
Low Final Purity [3] [4] Inefficient separation from structurally similar compounds or residual solvents. Multi-step purification: Combine LLE or membrane filtration with subsequent SPE or chromatographic purification [1] [5]. Purity: A process of filtration, reverse osmosis, resin adsorption, and spray drying can achieve 99% purity from fermentation broth [3].
Oxidation and Degradation [2] Catechol group in HT is highly susceptible to oxidation when exposed to light, oxygen, and high temperatures. Process Stabilization: Acidify environment, use chelating agents, low-oxygen handling, and barrier packaging [6]. Result: Maintains antioxidant potency and prevents formation of dark-colored quinone byproducts [2].
Low Yield & High Cost [3] [4] Traditional plant extraction has low recovery, high solvent use, and is expensive to scale. Membrane Technology: Use as an initial purification step to remove large impurities and concentrate the extract [1]. Benefit: Reduces solvent consumption and processes large volumes, suitable as a preliminary step before LLE or SPE [1].

Detailed Experimental Protocols

Here are methodologies for two of the most effective purification techniques mentioned above.

Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This method is effective for initial recovery and concentration of this compound from aqueous solutions like olive mill wastewater or fermentation broth [1].

  • Objective: To achieve high recovery of this compound from a complex aqueous mixture.
  • Materials:
    • A crude this compound aqueous extract.
    • Ethyl acetate (solvent).
    • Separatory funnel.
    • Centrifuge and rotary evaporator.
  • Step-by-Step Method:
    • Acidification: Adjust the pH of the aqueous extract to 2.0 using dilute HCl [3]. This step helps in stabilizing this compound and improving its partitioning into the organic solvent.
    • Extraction: Mix the acidified aqueous phase with ethyl acetate at a ratio of 1:2 (v/v) [3] (e.g., 1 part aqueous extract to 2 parts ethyl acetate).
    • Separation: Vigorously shake the mixture in a separatory funnel for several minutes and allow the phases to separate completely.
    • Collection: Collect the upper organic layer (ethyl acetate phase), which now contains the this compound.
    • Concentration: Evaporate the ethyl acetate under reduced pressure in a rotary evaporator at low temperature (e.g., <40°C) to obtain a concentrated this compound extract.
  • Troubleshooting Tip: If an emulsion forms during separation, use a centrifuge to break it effectively.
Protocol 2: Purification via Solid-Phase Extraction (SPE)

SPE is excellent for further purifying this compound extracts after an initial LLE step [1].

  • Objective: To obtain a high-purity this compound fraction from a pre-concentrated extract.
  • Materials:
    • SPE system.
    • C18 or polymeric (e.g., DSC-8, Purosorb PAD910) SPE cartridges [1].
    • This compound-rich extract from Protocol 1.
    • Solvents: Water, and ethanol (for elution).
  • Step-by-Step Method:
    • Conditioning: Condition the SPE cartridge with ethanol, followed by water.
    • Loading: Dilute the concentrated extract from Protocol 1 with water and load it onto the conditioned cartridge.
    • Washing: Wash the cartridge with water to remove highly polar impurities like residual sugars and salts [1].
    • Elution: Elute the purified this compound using a 25% ethanol/water solution [1].
    • Concentration: Evaporate the eluent to remove ethanol, and lyophilize the remaining aqueous solution to obtain a solid, high-purity this compound powder.
  • Troubleshooting Tip: Test different ethanol concentrations (e.g., 20-30%) to optimize the elution profile for your specific extract composition.

Workflow Diagram

The following diagram illustrates a recommended multi-step workflow for purifying this compound, integrating the protocols above.

G Start Crude Aqueous Extract (e.g., OMWW, Fermentation Broth) A Acidification (pH 2.0) Start->A B Liquid-Liquid Extraction (Ethyl Acetate, 1:2 v/v) A->B C Organic Phase (HT Concentrate) B->C Recovery: ~89% D Solid-Phase Extraction (C18/Polymeric Resin) C->D E Wash Step (Water to remove sugars) D->E F Elution (25% Ethanol) E->F End High-Purity HT (Ready for analysis/use) F->End Purity: >87% OxStab Oxidation Stabilization: Acid, Chelators, Low-O₂ OxStab->A OxStab->C OxStab->End

Frequently Asked Questions (FAQs)

Q1: What are the major impurities to watch out for when purifying this compound from olive by-products? The primary impurities are sugars like mannitol and glucose, which are highly concentrated in the extract [1]. Other phenolic compounds and organic acids may also be present. LLE and the washing step in SPE are specifically designed to remove these sugars and other polar impurities effectively [1].

Q2: Why is the this compound in my final product turning brown? This is a classic sign of oxidation [2]. The catechol group in this compound is easily oxidized when exposed to air, light, or higher temperatures, forming dark-colored quinones. To prevent this, implement stabilization strategies throughout your process: work under an inert atmosphere (e.g., nitrogen), acidify solutions, avoid prolonged storage, and use light-resistant containers [6] [2].

Q3: Are there more sustainable alternatives to solvent-intensive extraction methods? Yes, biosynthetic production using engineered microorganisms (e.g., E. coli, C. glutamicum) is a rapidly advancing and more sustainable alternative [3] [4]. These methods use renewable carbon sources and can achieve very high titers and purity, potentially simplifying the downstream purification process and reducing environmental impact [3] [5].

References

scaling up hydroxytyrosol production issues

Author: Smolecule Technical Support Team. Date: February 2026

Key Challenges in Scaling HT Production

The table below summarizes the primary issues and the current status of production methods as discussed in the literature [1] [2].

Challenge Category Specific Issues Status of Current Methods (Plant Extraction)
Raw Material & Supply Seasonal availability of olives; geographic limitations; competition with food industry [2]. Dependent on olive cultivation, leading to an unstable and potentially expensive supply chain [1].
Extraction & Purification Complex and costly processes; low HT content in source materials (e.g., 0.07-55.1 mg/g in olive pomace); high solvent use [2]. Inefficient. For example, processing 1000 kg of olive mill wastewater may yield only ~139-278 g of pure HT [2].
Process Economics High costs of raw materials, extraction technology, and regulatory compliance; significant upfront investment required [1] [3]. Economically challenging for large-scale production, impacting final product cost [1].

Emerging Solutions: Biosynthesis as a Scalable Alternative

Advanced biosynthesis methods are being developed to overcome the limitations of plant extraction. The following diagram illustrates a streamlined microbial production workflow for HT.

Engineered Microorganism\n(E. coli, C. glutamicum) Engineered Microorganism (E. coli, C. glutamicum) Fermentation Broth\n(HT in solution) Fermentation Broth (HT in solution) Engineered Microorganism\n(E. coli, C. glutamicum)->Fermentation Broth\n(HT in solution) Fermentation Clarified Broth Clarified Broth Fermentation Broth\n(HT in solution)->Clarified Broth Filtration Concentrated Broth Concentrated Broth Clarified Broth->Concentrated Broth Reverse Osmosis HT Adsorbed on Resin HT Adsorbed on Resin Concentrated Broth->HT Adsorbed on Resin Macroporous Resin Adsorption Concentrated HT Solution Concentrated HT Solution HT Adsorbed on Resin->Concentrated HT Solution Elution Pure HT Powder\n(99% Purity) Pure HT Powder (99% Purity) Concentrated HT Solution->Pure HT Powder\n(99% Purity) Spray Drying Inexpensive Carbon Source\n(e.g., Glycerol) Inexpensive Carbon Source (e.g., Glycerol) Inexpensive Carbon Source\n(e.g., Glycerol)->Engineered Microorganism\n(E. coli, C. glutamicum) Feed

This microbial synthesis approach shows significant promise for cost-effective and sustainable industrial-scale production [2]. The table below compares the performance of different microbial systems.

Production Method Chassis Organism Key Feature / Substrate Reported HT Titer / Yield Key Advantage
Whole-cell Biocatalysis Corynebacterium glutamicum Tyrosine 31.2 g/L (98% conversion) [2] Extremely high conversion rate from a direct precursor.
De Novo Synthesis E. coli Glycerol 9.87 g/L [2] Utilizes low-cost carbon source.
De Novo Synthesis S. cerevisiae Not Specified Not Specified [2] Generally Recognized As Safe (GRAS) status is beneficial for food/pharma applications.

Technical Considerations for Scaling Biosynthesis

While microbial production is promising, further optimization is needed for true industrial viability [2]:

  • Chassis Selection: Most research uses E. coli, which is not GRAS. There is a push to develop strains like S. cerevisiae (baker's yeast) or Bacillus licheniformis that are safer for consumable products [2].
  • Key Enzymes: The efficiency of the pathway relies on key enzymes like 4-hydroxyphenylacetate-3-hydroxylase (HpaB) and tyrosinase (TYR). Balancing their expression is critical to avoid over-oxidation of HT and side-product formation [2].
  • Process Scale-Up: The purification workflow shown in the diagram has demonstrated an 80% overall yield, producing about 8 kg of 99% pure HT from 1000 kg of fermentation broth, which is highly competitive with plant extraction [2].

FAQs on Hydroxytyrosol Production

  • What is the most cost-effective method for industrial-scale HT production? Current research indicates that de novo synthesis using engineered microbes and low-cost carbon sources like glycerol holds the greatest potential for cost-effective industrial scale-up, despite significant upfront R&D investment [2] [3].

  • Is biosynthesized HT as safe and active as plant-extracted HT? Yes. Studies indicate that biosynthesized HT is identical to its natural counterpart in terms of safety and bioactivity. In vivo studies have shown no toxic symptoms at tested doses, and it effectively activates biological pathways related to antioxidant response [2].

  • Why is there a push to use GRAS chassis organisms? Using GRAS (Generally Recognized As Safe) organisms like specific yeasts or bacilli simplifies regulatory approval, especially for HT intended for use in food, dietary supplements, and pharmaceutical products [2].

References

hydroxytyrosol acetate vs hydroxytyrosol biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activities at a Glance

The table below summarizes the key comparative findings between hydroxytyrosol (HT) and this compound acetate (HTac) from recent studies:

Biological Aspect This compound (HT) This compound Acetate (HTac) Experimental Context Citation
Nrf2/Phase II Enzyme Activation Effective Nrf2 activator [1] More potent and efficient activator; upregulated phase II enzymes more consistently [1] ARPE-19 cells (human retinal pigment epithelial cells) [1]
Protective Concentration 50 μM required for protection [1] 10 μM sufficient for similar protective effects [1] ARPE-19 cells challenged with t-BHP (oxidative stress) [1]
Anti-inflammatory Pathways Modulates inflammation via Nrf2/HO-1 and NF-κB pathways [2] [3] Inhibits JAK/STAT, MAPKs, NF-κB pathways; upregulates Nrf2/HO-1 [4] In vivo murine collagen-induced arthritis model [4]
Specific Signaling Targets Well-characterized for Nrf2 and NF-κB [3] Targets HDAC11 to inhibit vascular endothelial pyroptosis [5] HUVECs & ApoE-/- mice model of atherosclerosis [5]
Antifungal Activity Exhibits antifungal activity [2] Information not specified in search results Fungal keratitis model [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies from the cited studies.

1. Protocol: Comparative Cytoprotection and Nrf2 Activation This methodology from the 2023 comparative study outlines the approach for comparing HT and HTac efficacy [1].

  • Cell Line: Human retinal pigment epithelial cells (ARPE-19).
  • Culture Conditions: Maintained in DMEM/F12 medium with 10% fetal bovine serum at 37°C and 5% CO₂ [1].
  • Treatment:
    • Pre-treatment with either HT (50 µM) or HTac (10 µM).
    • Subsequent challenge with 50 µM t-butyl hydroperoxide (t-BHP) to induce oxidative stress [1].
  • Viability Assay: Cell viability measured using MTT assay. After treatment, cells were incubated with MTT solution for 3 hours, followed by dissolution in DMSO and measurement of absorbance at 490 nm [1].
  • Mitochondrial Health: Mitochondrial membrane potential (MMP) assessed using the JC-1 fluorescent probe. The red/green fluorescence intensity ratio indicates MMP [1].
  • Nrf2 Pathway Analysis: Expression of Nrf2-regulated phase II enzymes analyzed via RNA-Seq and real-time quantitative PCR [1].

2. Protocol: Anti-inflammatory Effects in Murine Arthritis Model This protocol describes the evaluation of HTac's preventative effects in an in vivo inflammation model [4].

  • Animal Model: DBA-1/J mice.
  • Study Design:
    • Mice were fed a diet supplemented with 0.05% HTac from weaning.
    • Arthritis was induced 6 weeks later via immunization with type II collagen [4].
  • Endpoint Analysis (42 days post-immunization):
    • Clinical scoring of arthritis development.
    • Measurement of serum pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (COMP, MMP-3).
    • Analysis of inflammatory pathways (JAK/STAT, MAPKs, NF-κB) and Nrf2/HO-1 protein expression in joint tissue [4].

3. Protocol: Inhibiting Pyroptosis in Atherosclerosis Model This method details the investigation of HTac's mechanism in vascular endothelial cell death [5].

  • In Vivo Model: ApoE⁻/⁻ mice fed a high-fat diet (HFD) for 12 weeks to induce atherosclerosis, treated with HTac (20 mg/kg/day via gavage) [5].
  • In Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNF-α to induce inflammation.
  • Pyroptosis Measurement:
    • Assessed by Propidium Iodide (PI) staining.
    • Protein levels of cleaved caspase-1, GSDMD, and GSDMD-N terminal measured by western blot.
    • Release of IL-1β and IL-6 measured by ELISA [5].
  • Target Identification:
    • Molecular docking and DARTS (Drug Affinity Responsive Target Stability) assays were used to identify HDAC11 as a direct target of HTac [5].
    • HDAC11 knockdown experiments were performed to confirm its role in the mechanism [5].

Signaling Pathways Visualized

The different biological activities of HT and HTac are mediated through distinct but overlapping signaling pathways. The diagram below synthesizes the key mechanisms described in the search results.

G HT This compound (HT) Nrf2 Nrf2 Activation HT->Nrf2 Activates NFkB NF-κB Pathway HT->NFkB Inhibits HTac This compound Acetate (HTac) HTac->Nrf2 More Potently Activates HTac->NFkB Inhibits HDAC11 HDAC11 HTac->HDAC11 Directly Binds & Down-regulates JAK_STAT JAK/STAT Pathway HTac->JAK_STAT Inhibits MAPK MAPK Pathway HTac->MAPK Inhibits OxidativeStress Oxidative Stress InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->HDAC11 Upregulates? HO1_NQO1 HO-1, NQO1 & other Phase II Enzymes Nrf2->HO1_NQO1 Upregulates HO1_NQO1->OxidativeStress Counteracts InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->InflammatoryCytokines Promotes GSDMD Cleaved GSDMD (Pyroptosis Execution) HDAC11->GSDMD Promotes JAK_STAT->InflammatoryCytokines Promotes MAPK->InflammatoryCytokines Promotes

The diagram above illustrates the core signaling mechanisms. Here is a brief interpretation:

  • Nrf2 Pathway (Blue Nodes): Both compounds activate this key antioxidant pathway, but HTac does so more potently, leading to stronger upregulation of protective enzymes like HO-1 and NQO1 [1].
  • Anti-inflammatory Action (Red Nodes): Both inhibit major pro-inflammatory pathways (NF-κB), but HTac shows a broader mechanism by also suppressing JAK/STAT and MAPK signaling, as demonstrated in an arthritis model [4].
  • Unique Mechanism of HTac (Green Arrows): HTac uniquely targets and downregulates HDAC11, a specific mechanism for inhibiting inflammatory cell death (pyroptosis) in vascular cells, which is not reported for HT [5].

Interpretation and Research Implications

For researchers and drug development professionals, these findings suggest that HTac is not merely a simple derivative but a compound with distinct and potentially superior bioactivity.

  • Enhanced Potency: The evidence that HTac is effective at a lower concentration (10 µM) than HT (50 µM) in protecting cells from oxidative stress is a significant finding for therapeutic development, potentially implying better efficacy or a reduced required dosage [1].
  • Broader Mechanism of Action: HTac's ability to simultaneously modulate multiple key inflammatory pathways (JAK/STAT, MAPK, NF-κB) and the antioxidant Nrf2 pathway makes it a compelling multi-target agent for complex diseases like rheumatoid arthritis [4].
  • Novel Targets: The identification of HDAC11 as a direct target of HTac opens up a new avenue for research, particularly in cardiovascular diseases where endothelial pyroptosis is a contributing factor [5]. This distinct mechanism differentiates it from HT.

References

validating hydroxytyrosol Nrf2 activation versus other activators

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxytyrosol vs. Other Nrf2 Activators

The table below summarizes how this compound compares to other well-studied natural Nrf2 activators, highlighting key mechanisms and relative advantages.

Compound Key Nrf2 Activation Mechanisms Reported Advantages & Comparative Findings

| This compound (HT) | • Directly modulates Keap1/Nrf2 interaction [1]. • Activates PI3K/Akt pathway, inhibiting GSK-3β to stabilize Nrf2 [2] [3]. | • Superior potency: Its acetate derivative (HTac) activated Nrf2 more efficiently than HT itself [2]. • Mitochondrial focus: Strong regulator of mitochondrial homeostasis (biogenesis, dynamics, mitophagy) [3]. • Dual role in cancer: Acts as an antioxidant in normal cells but can induce ferroptosis (a pro-oxidant cell death) in colorectal cancer cells via the Nrf2 pathway [4]. | | Curcumin | • Activates Nrf2/ARE pathway [5]. • Also exerts anti-inflammatory effects via NF-κB inhibition [5]. | • Strong anti-inflammatory: Provides benefit by simultaneously reducing inflammation and oxidative stress, as shown in cystic fibrosis models [6] [5]. • Well-characterized, but faces challenges with low bioavailability [5]. | | Resveratrol | • Activates NRF2/HO-1 pathway [7]. | • Neuroprotection: Shown to improve cognitive function in a rodent model of postoperative cognitive dysfunction (POCD) by activating Nrf2 [7]. • Cytoprotection: Activates Nrf2 to protect against cigarette smoke-induced cell death [8]. | | Quercetin & Other Polyphenols | • Induces Nrf2 nuclear translocation and expression of downstream enzymes like HO-1 [9]. | • Part of a broad class of phenolic compounds (e.g., anthocyanins, tea polyphenols) confirmed to activate Nrf2 and alleviate oxidative stress in nervous system models [9]. |

Key Experimental Data & Protocols

For researchers looking to validate or compare Nrf2 activation, the following experimental setups from recent studies provide a robust framework.

In Vitro Models
  • Cell Line: ARPE-19 (human retinal pigment epithelial cells) used to study HT and HT-acetate (HTac) [2].
  • Induced Oxidative Stress: Cells are challenged with t-butyl hydroperoxide (t-BHP) [2].
  • Intervention: Pre-treatment with HT or HTac (e.g., 10-50 μM for HT, with HTac effective at a lower 10 μM dose) [2].
  • Key Readouts:
    • Cell Viability & Mitochondrial Health: Measured via assays for mitochondrial membrane potential [2].
    • Nrf2 Pathway Activation: Western blot analysis of Nrf2 protein levels and its key downstream Phase II enzymes [2].
    • Signaling Pathway Identification: Use of specific inhibitors (e.g., for PI3K/Akt) to confirm the pathway's role [2].
    • Advanced Profiling: RNA-Seq analysis to reveal distinct cellular expression profiles after HTac vs. HT treatment [2].
In Vivo Models
  • Animal Model: Aged Sprague-Dawley rats (16-18 months old) for studying resveratrol in Postoperative Cognitive Dysfunction (POCD) [7].
  • Disease Model Induction: POCD modeled using sevoflurane anesthesia and laparotomy [7].
  • Intervention: Administration of the compound (e.g., resveratrol) over a set period [7].
  • Key Readouts:
    • Cognitive Function: Morris water maze test for escape latency and platform crossings [7].
    • Biochemical Analysis: ELISA for inflammatory cytokines (IL-1β, IL-6, IL-10) and oxidative stress markers (SOD, NO) in hippocampal tissue [7].
    • Pathway Protein Expression: Western blot and RT-qPCR analysis of Nrf2, KEAP1, HO-1, and SOD2 in the hippocampus [7].

Nrf2 Activation Pathway & Experimental Workflow

The diagrams below illustrate the core Nrf2 signaling pathway and a generalized experimental workflow for validating Nrf2 activators, based on the methodologies from the cited research.

OxidativeStress Oxidative Stress/Electrophiles Keap1 Keap1 OxidativeStress->Keap1  Inhibits Nrf2 Nrf2 (in cytoplasm) Keap1->Nrf2  Targets for Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_Nucleus Nrf2 (in nucleus) Nrf2->Nrf2_Nucleus  Stabilizes & Translocates sMaf sMaf Protein Nrf2_Nucleus->sMaf  Heterodimerizes with ARE ARE (Antioxidant Response Element) sMaf->ARE  Binds to TargetGenes Antioxidant Genes (HO-1, NQO1, SOD, GPx) ARE->TargetGenes  Transcribes Compound Test Compound (e.g., this compound) PI3K PI3K/Akt Pathway Compound->PI3K  Activates GSK3b GSK-3β PI3K->GSK3b  Inhibits GSK3b->Nrf2  Promotes Degradation (via β-TrCP)

Diagram 1: Nrf2 Signaling Pathway Activation. This diagram shows the core mechanism. Under oxidative stress, or upon compound intervention, Nrf2 is stabilized. It can then translocate to the nucleus, bind to DNA, and activate the transcription of antioxidant genes. Pathways like PI3K/Akt, implicated in this compound's action, provide additional regulation by inhibiting Nrf2 degradation [2] [9] [3].

Start Define Research Objective ModelSelect 1. Model Selection Start->ModelSelect InVitro In Vitro (e.g., ARPE-19, HCT116 cells) ModelSelect->InVitro InVivo In Vivo (e.g., Aged Rat POCD Model) ModelSelect->InVivo Treatment 2. Compound Treatment & Challenge InVitro->Treatment InVivo->Treatment PreTreat Pre-treatment with candidate activator Treatment->PreTreat Challenge Induce Oxidative Stress (e.g., t-BHP) Treatment->Challenge Analysis 3. Analysis & Readouts PreTreat->Analysis Challenge->Analysis Phenotype Phenotypic Assays (Cell viability, MMP, LPO) Analysis->Phenotype Pathway Pathway Activation (Western Blot, RT-qPCR) Analysis->Pathway Omics Advanced Profiling (RNA-Seq) Analysis->Omics Validation 4. Mechanistic Validation Phenotype->Validation Pathway->Validation Omics->Validation Inhibitors Use of pathway inhibitors Validation->Inhibitors

Diagram 2: Experimental Workflow for Validating Nrf2 Activators. This flowchart outlines a standard research approach for evaluating a compound's efficacy, integrating key methods from the cited studies [2] [7] [4].

Research Considerations

  • This compound Acetate (HTac): Evidence suggests this derivative is a more efficient Nrf2 activator than HT itself, indicating that molecular modifications can enhance potency and is a key point for comparative analysis [2].
  • Context-Dependent Effects: Nrf2's role is complex. In healthy cells, it protects against oxidative stress, but in cancer cells, its modulation can be exploited to induce cell death, as seen with HT-induced ferroptosis [4]. The PI3K/Akt pathway is a significant but not exclusive route for HT's action [2] [3].
  • Bioavailability & Delivery: For all natural compounds, especially curcumin and this compound, translation to clinical applications requires addressing bioavailability through advanced formulations like microemulsions or cyclodextrin inclusion [1] [5].

References

hydroxytyrosol anticancer activity comparison chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here are the methodologies from pivotal studies.

  • Cell Viability (Proliferation) Assay

    • Protocol: Cells are seeded in 96-well plates and treated with hydroxytyrosol for 24-72 hours. Cell viability is measured using colorimetric assays like MTT or CCK-8. These assays measure the activity of mitochondrial enzymes in living cells, with results read at 570 nm or 450 nm optical density, respectively [1] [2] [3].
    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
  • Apoptosis Assay by Flow Cytometry

    • Protocol: After this compound treatment, cells are resuspended in a binding buffer and stained with a combination of Annexin V-FITC and Propidium Iodide (PI). The stained cell suspension is then analyzed using a flow cytometer [2].
    • Data Analysis: The population of cells is quantified into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) [2].
  • Gene and Protein Expression Analysis

    • Real-time PCR (qPCR): Total RNA is extracted (e.g., with TRIzol), reverse-transcribed into cDNA, and then amplified using gene-specific primers (e.g., for BAX, BCL2, CASP3). ACTB (β-actin) is typically used as a housekeeping control gene [2].
    • Western Blotting: Proteins are extracted from treated cells, separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against SLC7A11, GPX4, Nrf2). Binding is detected using labeled secondary antibodies and a chemiluminescence system [1].

This compound's Anticancer Mechanisms

This compound fights cancer through multiple pathways, as illustrated in the following diagram:

G HT This compound (HT) P1 Apoptosis Induction HT->P1 P2 Ferroptosis Induction HT->P2 P3 Kinase Signaling Inhibition HT->P3 P4 Anti-inflammatory & Antioxidant HT->P4 P5 Lipogenic Enzyme Inhibition HT->P5 E1 ↑ Caspase-3 ↑ BAX / ↓ BCL-2 P1->E1 E2 ↑ Lipid Peroxidation ↑ ROS / ↓ GPX4 P2->E2 E3 ↓ PI3K/Akt ↓ MAPK/ERK P3->E3 E4 ↓ IL-6 Activate Nrf2 P4->E4 E5 ↓ FAS ↓ FPPS P5->E5 O1 Cell Death E1->O1 E2->O1 O2 Inhibition of Proliferation & Metastasis E3->O2 E4->O2 E5->O2

Comparison with Conventional Chemotherapy

This compound presents a contrasting approach to traditional chemotherapy, with potential advantages and limitations for drug development.

Feature This compound Conventional Chemotherapy
Mechanism of Action Multi-targeted; modulates multiple signaling pathways & cell death modes [4] [1] [5]. Typically single-target or pathway-specific.
Selectivity Shows selective toxicity to cancer cells in some models (e.g., 3D melanoma) [6] [7]. Often affects all rapidly dividing cells, cancerous and healthy.
Key Challenges Potency & Delivery: Lower in vitro potency than targeted drugs; rapid metabolism [8] [9]. Toxicity & Resistance: Severe side effects; intrinsic/acquired drug resistance [10].
Role in Therapy Promising as a chemopreventive agent and adjunct therapy to enhance efficacy or reduce side effects [5] [8]. First-line treatment for many cancers.
Clinical Evidence Primarily pre-clinical (in vitro & in vivo); clinical trials needed [4] [5]. Extensive clinical trial evidence for safety and efficacy.

Conclusion and Research Outlook

Current evidence firmly establishes this compound as a promising multi-targeted anticancer agent in preclinical models. Its ability to selectively induce cell death through novel mechanisms like ferroptosis while sparing normal cells offers a potential avenue to overcome chemotherapy limitations.

Future research should focus on:

  • Advanced Delivery Systems: Utilizing nanoparticles to enhance bioavailability and brain penetration [8] [9].
  • Synergistic Combinations: Testing this compound with standard chemotherapeutics to potentially lower required doses and reduce side effects.
  • Clinical Translation: Moving from promising laboratory results to well-designed human clinical trials to establish efficacy and safety in patients.

References

hydroxytyrosol metabolite activity versus parent compound

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxytyrosol Metabolites and Known Activities

Metabolite Name Metabolic Pathway Known or Potential Bioactivity
Homovanillyl alcohol (HvOH) Methylation via COMT [1] Retains some antioxidant capacity, though less potent than parent HT [1].
Homovanillic acid (HVA) Methylation & oxidation [1] A major final metabolite; general antioxidant properties [1].
3,4-Dihydroxyphenylacetic acid (DOPAC) Oxidative metabolism [1] Maintains significant antioxidant properties [1].
HT-3'-O-Sulfate Sulfation (predominant pathway) [1] [2] Likely acts as a circulating reservoir, can be hydrolyzed back to free HT [1].
HT-4'-O-Glucuronide Glucuronidation [1] [2] Likely acts as a circulating reservoir, can be hydrolyzed back to free HT [1].
N-acetyl-5-S-cysteinyl-HT Conjugation with glutathione [1] Formed from HT autoxidation; biological activity not fully characterized [1].

A computer-aided study analyzing 864 pharmaceutical substances concluded that considering the biological activity of both a parent compound and its metabolites significantly improves the accuracy of predicting real-world effects, especially for toxic and adverse effects [3].

Experimental Workflow for Metabolite Activity Assessment

The process of characterizing the activity of this compound and its metabolites involves a multi-step workflow, from initial screening to mechanistic studies. The diagram below outlines this general approach.

G start Administer this compound (In vivo or in vitro) sample Collect Biological Samples (Blood, Urine, Tissues) start->sample analyze Analyze Samples (LC-MS/MS for Metabolite Identification & Quantification) sample->analyze isolate Isolate/Synthesize Metabolites analyze->isolate screen In vitro Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory Assays) isolate->screen pathway Mechanistic Pathway Analysis (e.g., Nrf2, Apoptosis, Ferroptosis) screen->pathway compare Compare Activity Profiles (Parent vs. Metabolites) pathway->compare

Abbreviations: LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry.

For researchers, the following points are critical in experimental design:

  • Analytical Chemistry Protocols: The gold standard for identifying and quantifying this compound metabolites in biological fluids (e.g., plasma, urine) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Methods must be fully validated for sensitivity, selectivity, and accuracy [2] [4]. Key steps include protein precipitation or liquid extraction of samples, followed by separation and detection using high-resolution mass analyzers (e.g., QTOF, Orbitrap) [2] [4].
  • Cell-Based Assay Protocols: Common methodologies to assess bioactivity include:
    • Cell Viability Assays: Using CCK-8 or MTT assays on relevant cell lines (e.g., HCT116, SW480 for cancer) after 48-hour treatment with serial dilutions of HT or its metabolites [5].
    • Oxidative Stress Markers: Measuring reactive oxygen species (ROS) with fluorescent probes (e.g., DCFH-DA), glutathione (GSH) levels, and lipid peroxidation (e.g., MDA assay) [5].
    • Mechanistic Studies: Techniques like Western Blotting to analyze protein expression in pathways like Nrf2, SLC7A11, and GPX4, which are implicated in processes like ferroptosis [5].
  • Data Reporting Standards: When publishing, provide detailed experimental procedures, including instrument parameters, cell culture conditions, and data processing methods, to ensure reproducibility [6].

Research Gaps and Future Directions

The field is moving beyond studying the parent compound in isolation. Key challenges and future directions include:

  • Synergistic Effects: The health benefits of consuming this compound in its natural matrix, like extra virgin olive oil (EVOO), may result from synergistic effects between the parent compound, its metabolites, and other oil components [1] [7].
  • Gut Microbiota Role: The gut microbiome is a major site for the biotransformation of this compound and other polyphenols, but its precise role and impact on bioavailability and activity are not fully understood [1] [4].
  • Clinical Data Need: Most data on metabolite activity comes from in vitro or animal studies. There is a significant need for well-designed human clinical trials that measure metabolite concentrations and correlate them with health outcomes [1] [7] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

154.062994177 Da

Monoisotopic Mass

154.062994177 Da

Heavy Atom Count

11

Appearance

Liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QEU0NE4O90

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Hydroxytyrosol is a phenolic phytochemical naturally occurring in extra virgin olive oil, with potential antioxidant, anti-inflammatory and cancer preventive activities. Although the mechanisms of action through which hydroxytyrosol exerts its effects have yet to be fully determined, this agent affects the expression of various components of the inflammatory response, possibly through the modulation of the nuclear factor-kappa B (NF-kB) pathway. The effects include the modulation of pro-inflammatory cytokines, such as the inhibition of interleukin-1alpha (IL-1a), IL-1beta, IL-6, IL-12, and tumor necrosis factor-alpha (TNF-a); increased secretion of the anti-inflammatory cytokine IL-10; inhibition of the production of certain chemokines, such as C-X-C motif chemokine ligand 10 (CXCL10/IP-10), C-C motif chemokine ligand 2 (CCL2/MCP-1), and macrophage inflammatory protein-1beta (CCL4/MIP-1b); and inhibition of the expression of the enzymes inducible nitric oxide synthase (iNOS/NOS2) and prostaglandin E2 synthase (PGES), which prevent the production of nitric oxide (NO) and prostaglandin E (PGE2), respectively. In addition, hydroxytyrosol is able to regulate the expression of other genes involved in the regulation of tumor cell proliferation, such as extracellular signal-regulated and cyclin-dependent kinases. Also, hydroxytyrosol scavenges free radicals and prevents oxidative DNA damage. This induces apoptosis and inhibits proliferation in susceptible cancer cells.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Pictograms

Irritant

Irritant

Other CAS

10597-60-1

Wikipedia

Hydroxytyrosol

Dates

Last modified: 08-15-2023
1: Bernini R, Merendino N, Romani A, Velotti F. Naturally occurring hydroxytyrosol: synthesis and anticancer potential. Curr Med Chem. 2013;20(5):655-70. Review. PubMed PMID: 23244583.
2: Granados-Principal S, Quiles JL, Ramirez-Tortosa CL, Sanchez-Rovira P, Ramirez-Tortosa MC. Hydroxytyrosol: from laboratory investigations to future clinical trials. Nutr Rev. 2010 Apr;68(4):191-206. doi: 10.1111/j.1753-4887.2010.00278.x. Review. PubMed PMID: 20416016.
3: Cornwell DG, Ma J. Nutritional benefit of olive oil: the biological effects of hydroxytyrosol and its arylating quinone adducts. J Agric Food Chem. 2008 Oct 8;56(19):8774-86. doi: 10.1021/jf8015877. Epub 2008 Sep 11. Review. PubMed PMID: 18783241.
4: Manna C, Della Ragione F, Cucciolla V, Borriello A, D'Angelo S, Galletti P, Zappia V. Biological effects of hydroxytyrosol, a polyphenol from olive oil endowed with antioxidant activity. Adv Exp Med Biol. 1999;472:115-30. Review. PubMed PMID: 10736621.

Explore Compound Types